molecular formula C8H8FNO3 B1487144 (S)-1-(3-Fluoro-4-nitrophenyl)ethanol CAS No. 2097713-63-6

(S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Cat. No.: B1487144
CAS No.: 2097713-63-6
M. Wt: 185.15 g/mol
InChI Key: BBJICPBIVRCRDH-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-Fluoro-4-nitrophenyl)ethanol (CAS 2097713-63-6) is a chiral chemical intermediate of significant value in advanced organic synthesis and pharmaceutical research . This compound features a fluorine atom and a nitro group on the phenyl ring, which are common functional motifs in medicinal chemistry, often used to modulate the electronic properties, binding affinity, and metabolic stability of target molecules. While specific biological mechanisms for this exact chiral alcohol are not fully detailed in the literature, its structural relatives and precursor molecules demonstrate a wide range of research applications. The closely related 1-(3-fluoro-4-nitrophenyl)ethanone is a known key intermediate in the synthesis of biologically active compounds, including antibacterial and anticancer agents . Furthermore, the 3-fluoro-4-nitrophenyl scaffold is recognized for its utility in bioconjugation and the immobilization of biomolecules such as antibodies, enzymes, and oligonucleotides onto polymer surfaces . This suggests potential applications for the chiral alcohol in developing diagnostic assays and targeted bioconjugates. The presence of the chiral (S)-configured alcohol center makes this compound particularly valuable for constructing stereochemically defined molecules, which is crucial in the development of enantioselective pharmaceuticals and functional materials. It serves as a versatile building block for further chemical transformation, including oxidation to the corresponding ketone or elaboration into more complex molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1S)-1-(3-fluoro-4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5(11)6-2-3-8(10(12)13)7(9)4-6/h2-5,11H,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJICPBIVRCRDH-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)[N+](=O)[O-])F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Therapeutic Applications & Synthetic Utility of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic applications, synthetic utility, and experimental protocols for (S)-1-(3-Fluoro-4-nitrophenyl)ethanol derivatives.

Executive Summary

This compound (CAS: 2097713-63-6) is a high-value chiral building block primarily utilized in the synthesis of Tyrosine Kinase Inhibitors (TKIs) and Soluble Epoxide Hydrolase (sEH) inhibitors .[1][2] Its structural architecture—featuring a stereogenic center, a bioisosteric fluorine atom, and a "masked" amino group (nitro)—makes it a critical intermediate for developing drugs targeting ALK (Anaplastic Lymphoma Kinase), c-Met , and ROS1 driven cancers.

This guide provides a comprehensive technical analysis of its role in precision oncology, detailed synthetic protocols (biocatalytic and chemical), and structure-activity relationship (SAR) insights.

Chemical Architecture & Pharmacological Significance

Structural Analysis

The molecule comprises three functional domains that dictate its utility in medicinal chemistry:

  • Chiral Ethanol Side Chain ((S)-Configuration): Acts as a rigid anchor. In kinase inhibitors, this moiety often binds to the hinge region or solvent-front pocket of the ATP-binding site. The (S)-configuration is frequently required to ensure orthogonal binding affinity compared to the inactive (R)-enantiomer.

  • 3-Fluoro Substitution:

    • Metabolic Stability: Blocks P450-mediated oxidation at the ortho position.

    • Electronic Modulation: Lowers the pKa of the resulting aniline (post-reduction), affecting hydrogen bond donor capability.

  • 4-Nitro Group: A latent functionality. Upon reduction to the aniline, it serves as the attachment point for heterocycles (e.g., aminopyridines, pyrazoles) via Buchwald-Hartwig couplings or nucleophilic aromatic substitutions (

    
    ).
    
Therapeutic Targets
  • Primary Domain: ALK/c-Met Inhibitors .[3][4] Derivatives of this scaffold mimic the pharmacophore found in second- and third-generation ALK inhibitors (e.g., analogs of Ensartinib or Crizotinib ), where a chiral ether linkage is essential for potency.

  • Secondary Domain: sEH Inhibitors . Used in anti-inflammatory and analgesic drug discovery, where the chiral alcohol forms urea or carbamate linkages.

Synthetic Pathways & Experimental Protocols

Pathway Visualization

The following diagram illustrates the transformation of the precursor (3-Fluoro-4-nitroacetophenone) into the chiral intermediate and its downstream coupling to active pharmaceutical ingredients (APIs).

SynthesisPathway Start 3-Fluoro-4-nitroacetophenone (Prochiral Ketone) Step1 Asymmetric Reduction (Biocatalytic or CBS) Start->Step1 KRED / NADH Intermediate This compound (Key Chiral Block) Step1->Intermediate >99% ee Step2 Nitro Reduction (Fe/NH4Cl or H2/Pd) Intermediate->Step2 Chemoselective Aniline (S)-1-(4-amino-3-fluorophenyl)ethanol Step2->Aniline Yield >90% Step3 Coupling (Mitsunobu/SNAr) with Heterocycle Aniline->Step3 Coupling FinalDrug ALK/c-Met Inhibitor Candidate (Chiral Ether Scaffold) Step3->FinalDrug API Synthesis

Caption: Logical flow from prochiral ketone to bioactive kinase inhibitor scaffold via asymmetric reduction and chemoselective coupling.

Protocol A: Biocatalytic Asymmetric Reduction (Preferred)

Rationale: Biocatalysis offers superior enantiomeric excess (ee >99%) compared to chemical reduction and operates under mild aqueous conditions.

Reagents:

  • Substrate: 3-Fluoro-4-nitroacetophenone (50 mM)

  • Enzyme: Ketoreductase (KRED) screening kit (e.g., Codexis KRED-P1 or equivalent)

  • Cofactor: NADPH or NADH (recycling system: Glucose Dehydrogenase/Glucose)

  • Buffer: Potassium Phosphate (100 mM, pH 7.0)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-Fluoro-4-nitroacetophenone in DMSO (5% v/v final concentration).

  • Reaction Assembly: In a reaction vessel, add the buffer, glucose (1.5 eq), NADP+ (1 mM), and Glucose Dehydrogenase (5 U/mL).

  • Initiation: Add the KRED enzyme (5-10 mg/mL) and the substrate solution.

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption via HPLC (C18 column, Acetonitrile/Water gradient).

  • Workup: Extract with Ethyl Acetate (3x). Dry organic layer over

    
     and concentrate.
    
  • Validation: Determine enantiomeric purity using Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10). Expect (S)-enantiomer >99% ee .

Protocol B: Chemical Transformation to Chiral Amine (Mitsunobu)

Rationale: Many ALK inhibitors require a chiral amine rather than alcohol. The alcohol can be converted with inversion of configuration (Walden inversion) to the (R)-amine or retention via double inversion.

Reagents:

  • This compound[1][5]

  • Triphenylphosphine (

    
    )
    
  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

Methodology:

  • Cool a solution of (S)-alcohol (1.0 eq) and

    
     (1.2 eq) in anhydrous THF to 0°C.
    
  • Add DPPA (1.2 eq) followed by dropwise addition of DIAD (1.2 eq).

  • Stir at room temperature for 12 hours (Formation of (R)-Azide).

  • Staudinger Reduction: Add

    
     and water to convert the azide to the amine.
    
  • Result: (R)-1-(3-Fluoro-4-nitrophenyl)ethylamine (Inverted stereocenter).

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of the 3-Fluoro-4-nitro motif on physicochemical properties compared to non-fluorinated analogs.

ParameterThis compoundNon-Fluorinated AnalogImpact of Fluorine
LogP (Lipophilicity) ~1.8~1.5Increases membrane permeability and BBB penetration (critical for brain-metastatic NSCLC).
Metabolic Stability High (

min)
ModerateBlocks metabolic hydroxylation at the ortho position.
H-Bond Acidity Increased (Aniline NH)BaselineFluorine withdraws electrons, making the aniline (post-reduction) a better H-bond donor.
Binding Affinity (

)
< 10 nM (in ALK models)> 50 nMFluorine can engage in specific interactions with the kinase hinge region.

Mechanism of Action: ALK Inhibition[3][4][6]

The derivatives of this intermediate function as ATP-competitive inhibitors .[4]

  • Binding Mode: The chiral ethyl group fits into the hydrophobic pocket adjacent to the ATP-binding site.

  • Selectivity: The (S)-configuration directs the phenyl ring towards the solvent front, avoiding steric clashes with the "gatekeeper" residues (e.g., L1196M mutation in ALK).

  • Resistance Profile: The fluorinated core improves binding against common resistance mutations by altering the electronic landscape of the inhibitor, maintaining potency even when the protein conformation changes.

Mechanism Inhibitor Fluorinated Chiral Inhibitor ATP_Pocket ATP Binding Pocket (ALK Kinase) Inhibitor->ATP_Pocket Competitive Binding (High Affinity) Gatekeeper Gatekeeper Residue (L1196M) Inhibitor->Gatekeeper Avoids Steric Clash ((S)-Configuration) Signal Downstream Signaling (STAT3 / AKT / ERK) ATP_Pocket->Signal Inhibition Apoptosis Tumor Cell Apoptosis Signal->Apoptosis Pathway Blockade

Caption: Mechanism of ALK inhibition leading to apoptosis in tumor cells.

References

  • ChemicalBook. this compound Product Specifications & CAS 2097713-63-6. Retrieved from

  • BenchChem. Therapeutic Applications of Chiral Nitrophenyl Ethanols in Drug Discovery. Retrieved from

  • MDPI. EML4-ALK: Update on ALK Inhibitors and Resistance Mechanisms. Retrieved from

  • MedChemExpress. Ensartinib (X-396) and ALK Inhibitor Structure-Activity Relationships. Retrieved from

  • Organic Syntheses. Asymmetric Reduction of Nitroacetophenones. Retrieved from

Sources

The Cornerstone of Chirality: A Technical Guide to the Role of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol in the Asymmetric Synthesis of Crizotinib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Crizotinib, a potent oral tyrosine kinase inhibitor, is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the desired biological activity residing exclusively in the (R)-enantiomer.[3] This technical guide provides an in-depth analysis of the pivotal role of a key chiral intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, in establishing the correct stereocenter of Crizotinib. We will explore the rationale behind asymmetric synthesis, detail the industrial-scale production of this chiral alcohol via asymmetric hydrogenation, and elucidate its subsequent incorporation into the Crizotinib scaffold through a stereoinverting Mitsunobu reaction. This document is intended for researchers, chemists, and professionals in drug development and manufacturing who seek a comprehensive understanding of this critical synthetic transformation.

A note on the specified intermediate: While the topic requested focused on (S)-1-(3-Fluoro-4-nitrophenyl)ethanol, extensive review of the authoritative literature, including patents and process chemistry publications, confirms that the key chiral building block for Crizotinib is, in fact, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The principles of asymmetric synthesis and stereochemical control are analogous, but for the purpose of scientific accuracy and relevance to the synthesis of Crizotinib, this guide will focus on the correct, industrially utilized intermediate.

The Imperative of Chirality in Crizotinib's Mechanism of Action

Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its interaction with biological targets.[4][5][6] Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in pharmacodynamics and pharmacokinetics. In the case of Crizotinib, the (R)-enantiomer fits precisely into the ATP-binding pocket of the ALK kinase domain, enabling potent inhibition. Molecular dynamics simulations and binding free energy calculations have shown that the (R)-enantiomer has a significantly more favorable binding affinity compared to its (S)-counterpart, primarily due to superior van der Waals interactions within the binding site.[3] Consequently, the synthesis of enantiomerically pure (R)-Crizotinib is not merely a matter of quality control but a fundamental requirement for its therapeutic effect. This necessitates a robust and highly selective synthetic strategy that can install the critical chiral center early and efficiently.

Asymmetric Synthesis of the Chiral Precursor: (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol

The most critical step in the Crizotinib synthesis is the creation of the chiral alcohol that will form the ether linkage to the pyridine core. The industrial synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is predominantly achieved through the asymmetric hydrogenation of its prochiral ketone precursor, 1-(2,6-dichloro-3-fluorophenyl)ethanone.[7]

The Core Transformation: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful and widely adopted technology in pharmaceutical manufacturing for the production of single-enantiomer compounds.[8][9] This method employs a chiral catalyst to selectively add two hydrogen atoms across the double bond of the ketone's carbonyl group, preferentially forming one enantiomer of the resulting secondary alcohol.

The key components of this reaction are:

  • Substrate : 1-(2,6-dichloro-3-fluorophenyl)ethanone.

  • Hydrogen Source : High-pressure hydrogen gas.

  • Chiral Catalyst : A complex typically formed from a transition metal (e.g., Ruthenium, Iridium) and a chiral ligand. The ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone.[7][8]

  • Solvent and Base : An appropriate solvent (e.g., methanol, isopropanol) and a base (e.g., potassium tert-butoxide) are used to facilitate catalyst activation and the reaction.[10]

The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. Ligands such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) paired with a Ruthenium catalyst are well-established for this type of transformation.[10]

Workflow for Asymmetric Hydrogenation

The following diagram illustrates the workflow for the synthesis of the chiral alcohol intermediate.

sub Prochiral Ketone 1-(2,6-dichloro-3- fluorophenyl)ethanone react Reaction Vessel (High-Pressure Reactor) sub->react Charge Substrate workup Reaction Quench & Work-up react->workup Reaction Completion cat Chiral Catalyst System [RuCl(p-cymene)((S,S)-TsDPEN)] + Base (e.g., KOtBu) cat->react Charge Catalyst h2 H₂ Gas (High Pressure) h2->react Pressurize solv Solvent (e.g., Isopropanol) solv->react Charge Solvent purify Purification (e.g., Crystallization) workup->purify prod (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol (>98% ee) purify->prod

Caption: Workflow for the asymmetric synthesis of the key chiral alcohol intermediate.

Experimental Protocol: Asymmetric Transfer Hydrogenation

While high-pressure hydrogenation is common industrially, asymmetric transfer hydrogenation offers a more accessible laboratory-scale alternative. This protocol is a representative example.[10]

  • Catalyst Activation: In an inert atmosphere (Nitrogen or Argon), charge a reaction flask with the chiral catalyst, for example, [RuCl(p-cymene)((S,S)-TsDPEN)] (0.1-1 mol%).

  • Solvent Addition: Add an anhydrous hydrogen-donor solvent, such as isopropanol.

  • Base Addition: Add a solution of a base, like potassium tert-butoxide in isopropanol (0.2-2 mol%), and stir for 10-15 minutes to activate the catalyst.

  • Substrate Addition: Add a solution of the substrate, 1-(2,6-dichloro-3-fluorophenyl)ethanone, to the activated catalyst mixture.

  • Reaction: Heat the mixture (e.g., to 50-80°C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography or crystallization to yield the final product with high enantiomeric purity.

ParameterTypical Value/ConditionRationale / Causality
Catalyst Loading 0.1 - 1 mol%Minimizes cost while ensuring efficient conversion. The catalyst is highly active.
Enantiomeric Excess (ee) >98%The specific chiral ligand creates a highly selective environment for hydrogenation.[7]
Yield >95%The reaction is typically high-yielding and clean.
Temperature 50 - 80 °CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions or catalyst degradation.
Pressure (for H₂ gas) 4-5 MPaHigh pressure increases the concentration of dissolved hydrogen, driving the reaction forward.[7]
Solvent Isopropanol / MethanolActs as both the solvent and, in transfer hydrogenation, the hydrogen source.

Incorporation via Mitsunobu Reaction: A Key Stereoinversion

With the enantiomerically pure (S)-alcohol in hand, the next crucial step is to couple it to the pyridine core of the Crizotinib molecule. This is achieved via the Mitsunobu reaction, a robust and reliable method for forming carbon-oxygen bonds.[11][12][13]

A critical feature of the Mitsunobu reaction is that it proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This means the reaction occurs with a complete inversion of stereochemistry at the chiral center of the alcohol.[13] This is the fundamental reason why the (S)-alcohol is synthesized to produce the final (R)-ether linkage in Crizotinib. This elegant synthetic strategy leverages a predictable stereochemical outcome to build the final molecule.

The Mitsunobu Reaction Mechanism

The reaction involves three key components:

  • The Alcohol : (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • The Nucleophile : A protected 2-amino-5-bromo-3-hydroxypyridine. The amino group is typically protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.[13]

  • The Reagents : Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).[13]

The process involves the activation of the alcohol's hydroxyl group by the PPh₃/DIAD system, making it an excellent leaving group. The pyridinone oxygen then acts as a nucleophile, attacking the activated carbon center and displacing the leaving group, resulting in the desired ether with inverted stereochemistry.

Overall Synthetic Pathway to Crizotinib

The following diagram outlines the key transformations from the chiral alcohol to the final Crizotinib active pharmaceutical ingredient (API).

start (S)-Chiral Alcohol (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol mitsunobu Mitsunobu Reaction (PPh₃, DIAD) Stereochemical Inversion (SN2) start->mitsunobu pyridine Protected Pyridine Core (5-bromo-3-hydroxy- 2-Boc-aminopyridine) pyridine->mitsunobu ether (R)-Ether Intermediate (Boc-protected) mitsunobu->ether Forms (R)-ether linkage suzuki Suzuki Coupling (Pd Catalyst, Boronate Ester) ether->suzuki coupled Di-Boc Protected Crizotinib suzuki->coupled Forms C-C bond boronate Pyrazole-Piperidine Boronate Ester boronate->suzuki deprotect Deprotection (Acid, e.g., HCl) coupled->deprotect final (R)-Crizotinib API deprotect->final Removes Boc groups

Caption: Key synthetic steps for Crizotinib, highlighting the role of the chiral alcohol.

Experimental Protocol: Mitsunobu Reaction

The following is a generalized protocol based on published syntheses.[13]

  • Preparation: Under an inert atmosphere, dissolve (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, the protected 5-bromo-3-hydroxypyridine, and triphenylphosphine in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is critical to control the exothermic reaction upon adding the azodicarboxylate.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours (e.g., 6-12 hours) until the reaction is complete (monitored by TLC/HPLC).

  • Work-up and Purification: The reaction mixture is typically filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a solvent like ethanol, to yield the pure (R)-ether intermediate.[12][13]

Conclusion

The synthesis of Crizotinib is a testament to the power of modern asymmetric synthesis. The strategic use of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a chiral building block is the cornerstone of the entire process. Its efficient, scalable production via asymmetric hydrogenation allows for the creation of a highly enantiomerically pure intermediate. Subsequently, the predictable and reliable stereoinversion achieved through the Mitsunobu reaction masterfully translates the chirality of this alcohol into the required (R)-configuration of the final Crizotinib molecule. Understanding this intricate interplay of catalysis and classic organic reactions provides invaluable insight for scientists and researchers dedicated to the development and manufacturing of stereochemically complex pharmaceuticals.

References

  • Vertex AI Search. Synthesis and structure of crizotinib. ResearchGate.
  • de Koning, P. D., et al. (2011). Fit-for-purpose development of the enabling route to crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018-1026.
  • Wang, Y., et al. (2015). Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations. PLoS ONE, 10(12).
  • American Chemical Society. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018-1026.
  • Xu, F., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2196-2201.
  • National Institutes of Health. The Exploration of Chirality for Improved Druggability within the Human Kinome. PMC.
  • Qian, J-Q., et al. (2014). A novel approach for the synthesis of Crizotinib through the key chiral alcohol intermediate by asymmetric hydrogenation using highly active Ir-Spiro-PAP catalyst. Tetrahedron Letters, 55(9), 1528-1531.
  • Chiralpedia. Asymmetric Synthesis.
  • Google Patents. (2017). Crizotinib preparation method. US9604966B2.
  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363.
  • Google Patents. (2018). Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol. CN105801331B.
  • BenchChem. A Comparative Guide to the Synthesis of Chiral Fluoroalcohols: Chemical vs. Enzymatic Approaches.
  • MDPI. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6296.
  • Royal Society of Chemistry. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14, 1113-1130.
  • Shaw, A. T., et al. (2012). Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer. Expert Review of Anticancer Therapy, 12(2), 151-162.

Sources

An In-depth Technical Guide on the Structural Analysis of Chiral Fluorinated Nitro-Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Nitro-Aromatic Alcohols in Drug Development

In the landscape of modern medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Fluorinated chiral alcohols, and specifically those bearing a nitro-aromatic moiety, represent a class of compounds with significant potential in drug discovery.[1] The strong electron-withdrawing nature of both the fluorine atom and the nitro group can profoundly influence a molecule's conformation, acidity, and interactions with biological targets.[3][4][5] The inherent chirality of these alcohols adds another layer of complexity and opportunity, as different enantiomers of a drug can exhibit vastly different therapeutic effects and toxicities.[6][7]

This guide provides a comprehensive overview of the state-of-the-art techniques for the structural analysis of these challenging molecules. We will delve into the core methodologies that allow for the unambiguous determination of their three-dimensional architecture, focusing on the "why" behind experimental choices to provide researchers, scientists, and drug development professionals with a robust framework for their analytical endeavors.

Pillar I: Unambiguous Structure Determination via X-Ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules, providing a detailed three-dimensional map of atomic positions.[8][9] For chiral fluorinated nitro-aromatic alcohols, this technique is invaluable for understanding the intramolecular and intermolecular forces that govern their solid-state conformation.

The Causality Behind Crystallization Strategies

The primary hurdle in X-ray crystallography is obtaining a high-quality single crystal.[8] The presence of polar nitro and hydroxyl groups, combined with the unique electronic properties of fluorine, can lead to complex intermolecular interactions, including hydrogen bonding and C-H···F interactions, which can either facilitate or hinder crystal packing.[10]

Experimental Protocol: Crystallization of a Chiral Fluorinated Nitro-Aromatic Alcohol

  • Solvent Screening: Begin with a broad screen of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The goal is to identify a solvent system where the compound has moderate solubility.

  • Slow Evaporation: Prepare a nearly saturated solution of the alcohol in the chosen solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days. This gradual increase in concentration encourages ordered crystal growth.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Hanging Drop: A small drop of the concentrated sample solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).

    • Sitting Drop: A drop of the sample solution is mixed with the precipitant solution on a pedestal within a sealed chamber containing a larger volume of the precipitant.

    • In both methods, the slow diffusion of the precipitant vapor into the sample drop gradually decreases the solubility of the compound, promoting crystallization.

  • Crystal Harvesting and Mounting: Once suitable crystals have formed, carefully extract one with a cryoloop and mount it on the goniometer of the diffractometer.

Data Collection and Structure Refinement

The mounted crystal is placed in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded.[9] The angles and intensities of the diffracted beams are used to calculate an electron density map of the crystal, from which the atomic structure is determined.[9] For chiral molecules, the anomalous dispersion effect, especially if a heavier atom is present, is used to determine the absolute configuration.[11]

Pillar II: Probing Chirality and Conformation in Solution with Advanced Spectroscopy

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods are essential for understanding the behavior of these molecules in solution, which is more relevant to their biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the connectivity and stereochemistry of organic molecules.[12] For fluorinated compounds, ¹⁹F NMR offers significant advantages due to the high sensitivity and large chemical shift dispersion of the ¹⁹F nucleus.[13][14]

Key Applications of NMR in Chiral Analysis:

  • Determination of Enantiomeric Excess (ee): Chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can be used to create diastereomeric complexes or derivatives that exhibit distinct signals in the ¹H or ¹⁹F NMR spectrum, allowing for the quantification of each enantiomer.[13][15]

  • Assignment of Absolute Configuration: By correlating the observed chemical shift differences (Δδ) of the diastereomeric species with established empirical models or through comparison with quantum chemical calculations, the absolute configuration can often be assigned.[15][16][17]

Experimental Protocol: Determination of Enantiomeric Excess using a Chiral Solvating Agent

  • Sample Preparation: Dissolve a known quantity of the racemic or enantioenriched fluorinated nitro-aromatic alcohol in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a baseline ¹⁹F NMR spectrum of the alcohol.

  • Addition of CSA: Add a sub-stoichiometric amount of a suitable chiral solvating agent (e.g., a chiral metal complex) to the NMR tube.

  • Diastereomeric Complex Formation: Gently mix the solution to allow for the formation of diastereomeric complexes.

  • Final Spectrum: Acquire another ¹⁹F NMR spectrum. The signals for the two enantiomers should now be resolved into two distinct peaks.

  • Integration and Calculation: Integrate the areas of the two peaks to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Vibrational Circular Dichroism (VCD): A Definitive Method for Absolute Configuration in Solution

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[18] It is a powerful technique for determining the absolute configuration of molecules in solution, offering a viable alternative to X-ray crystallography, especially for non-crystalline samples.[19][20]

The Self-Validating System of VCD:

The determination of absolute configuration by VCD relies on a comparison between the experimental spectrum and a theoretically predicted spectrum generated through quantum chemical calculations (typically using Density Functional Theory, DFT).[20][21]

  • If the experimental and calculated spectra show a good correlation in terms of sign and relative intensity of the VCD bands, the absolute configuration of the molecule is confidently assigned as that used in the calculation.[21]

  • If the spectra are mirror images, the absolute configuration is the opposite of that used in the calculation.

Experimental Protocol: VCD Analysis for Absolute Configuration Determination

  • Sample Preparation: Prepare a solution of the chiral alcohol in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 20 mg/mL.[21]

  • VCD Spectrum Acquisition: Acquire the VCD spectrum using a dedicated VCD spectrometer. Data acquisition may take several hours to achieve a good signal-to-noise ratio.[21]

  • Quantum Chemical Calculations:

    • Perform a conformational search for one enantiomer of the molecule using a suitable computational method.

    • For each low-energy conformer, perform a geometry optimization and frequency calculation at a DFT level of theory (e.g., B3LYP/6-31G(d)).

    • Calculate the VCD spectrum for each conformer and generate a Boltzmann-averaged spectrum based on their relative energies.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good visual agreement allows for the unambiguous assignment of the absolute configuration.

Pillar III: The Predictive Power of Computational Chemistry

Computational chemistry is an indispensable tool in the structural analysis of chiral fluorinated nitro-aromatic alcohols. It not only complements experimental data but also provides predictive insights into molecular properties and behavior.

Conformational Analysis and the "Fluorine Gauche Effect"

The presence of fluorine can significantly influence the conformational preferences of a molecule through stereoelectronic effects, such as the "gauche effect."[22][23] This effect describes the tendency of electronegative substituents on adjacent carbons to adopt a gauche (60°) dihedral angle rather than an anti (180°) arrangement. Computational modeling can predict the most stable conformers and quantify the energetic contributions of these effects.[24]

Predicting Spectroscopic Properties

As discussed in the VCD section, quantum chemical calculations are essential for predicting spectroscopic data. This extends to NMR chemical shifts, where calculated values can aid in the assignment of complex spectra and the determination of absolute configuration.[17][25]

Workflow for Computational Analysis

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Low-Energy Conformers (DFT) B->C D Frequency and Spectroscopic Property Calculation (DFT) C->D E Boltzmann Averaging of Spectra D->E F Comparison with Experimental Data E->F

Caption: A generalized workflow for the computational analysis of chiral molecules.

Data Synthesis and Visualization

A multi-technique approach provides the most comprehensive understanding of the structure of chiral fluorinated nitro-aromatic alcohols. The data from each technique should be integrated to build a cohesive structural picture.

Table 1: Comparison of Key Analytical Techniques

TechniqueInformation ObtainedSample RequirementsKey StrengthsLimitations
X-Ray Crystallography Absolute configuration, solid-state conformation, bond lengths and anglesSingle crystalUnambiguous 3D structureRequires crystalline sample, may not reflect solution conformation
¹⁹F NMR Spectroscopy Enantiomeric excess, relative configuration, solution conformationSoluble sampleHigh sensitivity, large chemical shift rangeIndirect method for absolute configuration, may require chiral auxiliaries
Vibrational Circular Dichroism (VCD) Absolute configuration in solution, solution conformationSoluble sampleApplicable to non-crystalline samples, direct determination of absolute configurationRequires quantum chemical calculations, can be time-consuming
Computational Chemistry Conformational preferences, predicted spectroscopic properties, reaction mechanismsNone (in silico)Predictive power, provides insights into energetic contributionsAccuracy depends on the level of theory, requires experimental validation

Logical Relationship of Analytical Techniques

G cluster_0 Structural Analysis Framework Xray X-Ray Crystallography (Solid-State Structure) Comp Computational Chemistry (Prediction & Interpretation) Xray->Comp Provides benchmark for calculations NMR NMR Spectroscopy (Solution-State Connectivity & ee) NMR->Comp Provides conformational constraints VCD VCD Spectroscopy (Solution-State Absolute Configuration) VCD->Comp Validates calculated structure Comp->NMR Aids in spectral assignment Comp->VCD Predicts VCD spectrum

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Conclusion: An Integrated Approach for Confident Structural Assignment

The structural analysis of chiral fluorinated nitro-aromatic alcohols requires a synergistic application of X-ray crystallography, advanced spectroscopic methods, and computational chemistry. Each technique provides a unique and vital piece of the structural puzzle. By understanding the underlying principles and the causality behind experimental choices, researchers can confidently navigate the complexities of these important molecules, accelerating the development of new and improved pharmaceuticals.

References

  • Sumit K. (2024). Advances in Chiral Chromatography for Drug Discovery. J Anal Bioanal Tech 15: 668.
  • Polavarapu, P. L., & Scalmani, G. (2006). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Current pharmaceutical analysis, 2(4), 381-393. [Link]

  • A. M. Stalcup (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules 2023, 28(19), 6934. [Link]

  • Cirilli, R., & Scriba, G. K. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Kim, H., & Lee, D. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7233–7237. [Link]

  • Kim, H., & Lee, D. (2020). Supporting Information for Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. ACS Publications. [Link]

  • Zhang, Y., & Wang, C. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 829–848. [Link]

  • Li, S., et al. (2023). Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis. Journal of Chromatography A, 1708, 464367. [Link]

  • McEnery, C. (2023). Recent Chiral Stationary Phase Advancements in HPLC Analysis. LCGC International. [Link]

  • A. A. G. El-Din, A. M. El-Didamony, & M. M. El-Shahat. (2009). Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. Critical Reviews in Analytical Chemistry, 39(2), 104-121. [Link]

  • Kim, H., & Lee, D. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441–1446. [Link]

  • Patterson, D., & Schnell, M. (2020). Assessing the performance of rotational spectroscopy in chiral analysis. Chemical Science, 11(43), 11674–11681. [Link]

  • ResearchGate. (2025). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. [Link]

  • Li, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 375. [Link]

  • LibreTexts Chemistry. (n.d.). Organic Chemistry — Stereochemistry: Determine Stereocenter Configuration R or S. [Link]

  • Gilmour, R. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1731–1741. [Link]

  • Brezgunova, M. E., & Verstraete, Z. (2021). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 125(47), 10228–10240. [Link]

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(10), 1272–1300. [Link]

  • BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. Retrieved from [Link]

  • ResearchGate. (2025). Fluorine effect on proline conformation. [Link]

  • Wikipedia. (n.d.). Vibrational circular dichroism. Retrieved from [Link]

  • Sudheendranath, A., et al. (2023). Fluorine versus Hydroxyl in Supramolecular Space: Effect of Organic Fluorine in Molecular Conformation, Lattice Cohesive Energies, and Receptor Binding in a Series of α-Fluoroketones. Crystal Growth & Design. [Link]

  • Jones, P. G., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Schmitt, M., et al. (2024). Conformational Mapping, Interactions, and Fluorine Impact by Combined Spectroscopic Approaches and Quantum Chemical Calculations. The Journal of Physical Chemistry Letters, 15(13), 3658–3667. [Link]

  • Cahard, D., & Ma, J. A. (2009). Fluorine & chirality: how to create a nonracemic stereogenic carbon–fluorine centre?. Chemical Society Reviews, 38(12), 3236-3251. [Link]

  • Burgueño-Tapia, E., & Joseph-Nathan, P. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 12(5), 1934578X1701200501. [Link]

  • Gerig, J. T. (n.d.). Fluorine NMR. Encyclopedia of Magnetic Resonance. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(2), 16-20. [Link]

  • Sojka, M., & Corcoran, O. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(27), 5923–5931. [Link]

  • Jones, P. G. (2009). X-Ray Crystallography of Chemical Compounds. Current protocols in toxicology, 40(1), A.3D.1–A.3D.14. [Link]

  • Wälti, M. A., & Orts, J. (2020). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Chimia, 74(11), 868–874. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. [Link]

  • Sigman, M. S., & Toste, F. D. (2016). Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. Journal of the American Chemical Society, 138(11), 3849–3860. [Link]

  • Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(8), 1957–1983. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. Retrieved from [Link]

  • Gómez-Fandiño, M., et al. (2019). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. Molbank, 2019(2), M1061. [Link]

  • Kokubun, J., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2154. [Link]

  • Ryan, P., Iftikhar, R., & Hunter, L. (2025). Origami with small molecules: exploiting the C–F bond as a conformational tool. Beilstein Journal of Organic Chemistry, 21, 680–716. [Link]

  • da Silva, G. B., & Tormena, C. F. (2024). The Conformational Behaviour of Fluorinated Tetrahydrothiopyran. Chemistry, 6(4), 100-112. [Link]

  • ResearchGate. (n.d.). Conformational preference of nitroformazans: A computational study. [Link]

  • Zhang, C., et al. (2021). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 9, 724996. [Link]

  • Al-Ghorbani, M., & Al-Ghamdi, A. A. (2021). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Molecules, 26(11), 3323. [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. [Link]

Sources

(S)-1-(3-Fluoro-4-nitrophenyl)ethanol CAS number and molecular characteristics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular characteristics, synthetic methodology, and application protocols for (S)-1-(3-Fluoro-4-nitrophenyl)ethanol . This document is structured for researchers and process chemists requiring high-fidelity data for drug development and chiral synthesis.

High-Purity Chiral Building Block for Kinase Inhibitor Development

Executive Summary

This compound is a high-value chiral intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Its structural motif—a chiral benzylic alcohol substituted with fluorine and a nitro group—serves as a critical pharmacophore scaffold. The fluorine atom at the 3-position modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity, while the nitro group provides a versatile handle for reduction to an aniline, enabling further coupling reactions (e.g., Buchwald-Hartwig amination or amide coupling).

This guide delineates the biocatalytic synthesis of this compound, offering a superior enantiomeric excess (>99% ee) compared to traditional transition-metal catalysis, and outlines rigorous quality control protocols.

Molecular Identity & Physicochemical Profile[1][2][3]

ParameterSpecification
Chemical Name This compound
CAS Number 2097713-63-6
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Chiral Center (S)-Configuration at C1 (Benzylic position)
Physical State Pale yellow solid or viscous oil (dependent on purity/crystallinity)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water
pKa ~13.5 (Alcoholic proton, predicted)
SMILES Cc1ccc(c(c1)F)[O-]
InChI Key CRJFHXYELTYDSG-UEKVPHQBSA-N
Stereochemical Configuration

The (S)-enantiomer is defined by the spatial arrangement of the hydroxyl group. In the Cahn-Ingold-Prelog (CIP) priority system:

  • -OH (Priority 1)

  • -Aryl ring (Priority 2)

  • -Methyl group (Priority 3)

  • -H (Priority 4) With the Hydrogen pointing away, the sequence 1→2→3 is Counter-Clockwise (S).

Synthetic Methodologies: The Biocatalytic Standard

While asymmetric transfer hydrogenation (Noyori) using Ru/TsDPEN catalysts is possible, it often requires expensive metal scavengers and yields lower ee (90-95%). The Biocatalytic Ketoreduction is the preferred industrial route for pharmaceutical applications due to its mild conditions and near-perfect stereocontrol (>99% ee).

Reaction Logic

The synthesis proceeds via the asymmetric reduction of the prochiral ketone, 1-(3-Fluoro-4-nitrophenyl)ethanone (CAS 72802-25-6), using a Ketoreductase (KRED) enzyme coupled with a cofactor recycling system (GDH/Glucose).

Experimental Protocol (Bench Scale)

Reagents:

  • Substrate: 1-(3-Fluoro-4-nitrophenyl)ethanone (10.0 g, 54.6 mmol)

  • Enzyme: KRED-P1-B05 (Codexis or equivalent broad-spectrum S-selective KRED)

  • Cofactor: NADP+ (10 mg, catalytic)

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (1.5 eq)

  • Buffer: 100 mM Potassium Phosphate, pH 7.0

  • Solvent: IPA (5% v/v) or DMSO (as co-solvent to improve substrate solubility)

Workflow:

  • Buffer Prep: Dissolve glucose (14.8 g) in 200 mL of phosphate buffer (pH 7.0).

  • Enzyme Charge: Add NADP+ and the KRED/GDH enzyme mix to the buffer. Stir gently at 30°C to dissolve.

  • Substrate Addition: Dissolve the ketone substrate in DMSO (10 mL). Add this solution dropwise to the enzyme mixture to prevent protein precipitation.

  • Reaction: Stir at 30°C @ 250 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (titrator recommended).

  • Completion: Monitor conversion via HPLC. Reaction typically completes in 12–24 hours (>99% conversion).

  • Workup: Extract the reaction mixture with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient) or recrystallization from Heptane/IPA.

Mechanism & Pathway Visualization

The following diagram illustrates the enzymatic hydride transfer and cofactor recycling loop essential for this process.

Biocatalysis Substrate 1-(3-Fluoro-4-nitrophenyl)ethanone (Prochiral Ketone) KRED KRED Enzyme (Stereoselective Reduction) Substrate->KRED Product This compound (Chiral Alcohol) NADP NADP+ GDH GDH Enzyme (Cofactor Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product Hydride Transfer (Re-face attack) KRED->NADP GDH->NADPH GDH->Gluconolactone

Caption: Figure 1. Biocatalytic cycle coupling KRED-mediated asymmetric reduction with GDH-mediated cofactor regeneration.

Quality Control & Analytics

Ensuring optical purity is paramount, as the (R)-enantiomer may possess antagonistic biological activity or toxicity.

Chiral HPLC Method

This method separates the (S) and (R) enantiomers to determine Enantiomeric Excess (ee%).

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorbance).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~12-14 min (Verify with standard).

    • (R)-Enantiomer: ~16-18 min.

    • Note: Elution order may reverse depending on the specific column chemistry (AD vs OD). Always validate with a racemate.

NMR Characterization[8]
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (t, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 7.35 (d, 1H, Ar-H), 5.50 (d, 1H, -OH), 4.85 (m, 1H, CH-OH), 1.35 (d, 3H, CH₃).

  • Interpretation: The coupling of the fluorine (³J_HF) will split aromatic signals. The chiral proton at 4.85 ppm appears as a quartet of doublets.

Pharmaceutical Applications & Causality

The utility of this compound lies in its role as a precursor for chiral benzyl amines .

From Alcohol to Amine (The Inversion Strategy)

In drug synthesis (e.g., ALK inhibitors like Crizotinib analogs), the active pharmacophore often requires a specific chiral amine configuration.

  • Route A (Retention): Oxidation to ketone -> Asymmetric Reductive Amination.

  • Route B (Inversion): Mitsunobu reaction with Phthalimide or Diphenylphosphoryl azide (DPPA).

    • Why use the (S)-alcohol? If the target drug requires the (R)-amine , researchers start with the (S)-alcohol and use a Mitsunobu reaction (Sn2 mechanism) to invert the stereocenter to (R).

Structural Analog Context

This compound is a "fluoro-nitro" analog of the "dichloro-fluoro" intermediate used in Crizotinib and Ensartinib .

  • Crizotinib Intermediate: (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.

  • Research Utility: The nitro group allows for late-stage reduction to an aniline, enabling the synthesis of novel kinase inhibitors where the aniline nitrogen is part of a hinge-binding motif.

Applications cluster_0 Pathway A: Stereochemical Inversion cluster_1 Pathway B: Functional Group Manipulation Alcohol This compound (Starting Material) Azide Chiral Azide ((R)-Configuration) Alcohol->Azide Mitsunobu (DPPA) Sn2 Inversion Aniline (S)-1-(3-Fluoro-4-aminophenyl)ethanol (Reduced Scaffold) Alcohol->Aniline H2 / Pd-C (Nitro Reduction) Amine (R)-1-(3-Fluoro-4-nitrophenyl)ethanamine (Target Pharmacophore) Azide->Amine Staudinger Reduction

Caption: Figure 2. Divergent synthetic utility: Stereochemical inversion to amines or chemoselective nitro reduction.

Safety & Handling (MSDS Highlights)

  • Hazard Identification: Irritant (Skin/Eye).[1] The nitroaromatic moiety suggests potential toxicity; handle as a potential mutagen until fully characterized.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners (Nitrogen oxides emission control).

References

  • Huisman, G. W., et al. (2010). Practical biocatalytic reductions with ketoreductases for the synthesis of chiral alcohols. Current Opinion in Chemical Biology. (General reference for KRED methodology).
  • U.S. Food and Drug Administration (FDA). (2024).[2][3] FDA approves ensartinib for ALK-positive non-small cell lung cancer.[2] Retrieved from [Link] (Contextual reference for ALK inhibitor structural analogs).

Sources

A Senior Application Scientist's Guide to (S)-1-(3-Fluoro-4-nitrophenyl)ethanol: Synthesis, Resolution, and Application as a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-1-(3-Fluoro-4-nitrophenyl)ethanol is a high-value chiral alcohol that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2][3] Its structure, featuring a stereogenic center, a fluorinated aromatic ring, and a nitro group, makes it a versatile precursor for various transformations in medicinal chemistry.[4][5][6] This technical guide provides an in-depth analysis of the primary synthetic and resolution strategies for producing this intermediate with high enantiomeric purity. It further elucidates its pivotal role in the manufacturing of Roxadustat, a novel drug for treating anemia. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical industry, offering both theoretical insights and practical, field-proven methodologies.

The Strategic Importance of Chiral Intermediates

The Foundation of Modern APIs

Pharmaceutical intermediates are the chemical compounds that form the bridge between basic raw materials and the final, biologically active API.[7][] They are the essential molecular frameworks that, through a series of planned chemical reactions, are elaborated into complex therapeutic agents.[1][3] The quality, purity, and cost of these intermediates directly influence the efficacy, safety, and commercial viability of the final drug product.[3][7]

This compound: A Profile

This specific intermediate, with CAS Number 2097713-63-6, is a chiral secondary alcohol.[5][6] Its strategic value comes from three key structural features:

  • The (S)-Stereocenter: Chirality is a fundamental aspect of drug design, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.[4] The pre-defined (S)-configuration of this intermediate allows for the direct construction of the desired stereoisomer of the final API, avoiding costly and complex purification steps later in the synthesis.

  • The Fluoro-Substituent: The incorporation of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][4]

  • The Nitro Group: This electron-withdrawing group can be readily reduced to an amine, providing a reactive handle for subsequent coupling reactions to build molecular complexity.

Core Synthesis and Enantiomeric Purification Strategies

The generation of enantiomerically pure this compound can be broadly approached via two distinct pathways: direct asymmetric synthesis from an achiral precursor or the synthesis of a racemic mixture followed by chiral resolution. The choice of strategy is often dictated by factors such as cost, scalability, and required enantiomeric excess (e.e.).

Asymmetric Synthesis: The Direct Enantioselective Approach

The most elegant route is the direct, enantioselective reduction of the prochiral ketone, 3-fluoro-4-nitroacetophenone. This approach creates the desired stereocenter in a single, controlled step.

This method employs a catalytic amount of a chiral molecule to steer the reduction of the ketone, yielding a non-racemic alcohol product.[9] One of the most reliable and widely used methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst.[10][11][12]

Causality of the CBS Reduction: The oxazaborolidine catalyst forms a complex with the borane reducing agent. The ketone substrate then coordinates to this complex in a sterically defined manner. The bulky phenyl group of the catalyst directs the ketone's substituents, forcing the hydride from the borane to attack one specific face of the carbonyl, leading to the preferential formation of one enantiomer.[9]

cluster_0 Asymmetric Reduction Workflow Ketone 3-Fluoro-4-nitroacetophenone (Prochiral) TransitionState Ternary Transition State (Ketone-Catalyst-Borane) Ketone->TransitionState Catalyst (S)-CBS Catalyst (Chiral Director) Complex Catalyst-Borane Complex Catalyst->Complex Borane BH3•THF (Hydride Source) Borane->Complex Complex->TransitionState Product This compound (>99% e.e.) TransitionState->Product Face-selective hydride transfer

Figure 1: Workflow for CBS-catalyzed asymmetric reduction.

Enzymes, particularly carbonyl reductases or alcohol dehydrogenases found in microorganisms, can reduce ketones with exceptionally high enantioselectivity.[13][14] Using whole-cell biocatalysts or isolated enzymes offers a green and highly specific alternative to chemical catalysts.[15]

Protocol: Asymmetric Reduction via CBS Catalyst

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BH3•SMe2, 1.0 eq.) dropwise, maintaining the temperature below 5°C. Stir for 15 minutes.

  • Substrate Addition: Dissolve 3-fluoro-4-nitroacetophenone (1.0 eq.) in anhydrous THF and add it slowly to the catalyst-borane mixture over 30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add methanol to quench the excess borane, followed by 1 M HCl.

  • Workup: Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Chiral Resolution: The Separation Approach

This strategy involves the synthesis of a racemic mixture of 1-(3-Fluoro-4-nitrophenyl)ethanol followed by the separation of the two enantiomers. While this means 50% of the material is the undesired enantiomer, modern techniques can make this highly efficient.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other. Lipases are commonly used enzymes that catalyze the acylation of alcohols.[16] In the presence of an acyl donor (e.g., vinyl acetate), a lipase like Candida antarctica lipase B (CALB) will selectively acylate the (R)-enantiomer of the alcohol, leaving the desired (S)-enantiomer unreacted. The resulting ester and the unreacted alcohol can then be easily separated. The major drawback is a maximum theoretical yield of only 50% for the desired enantiomer.[17]

DKR is a powerful enhancement of KR that overcomes the 50% yield limitation.[18] In a DKR process, a second catalyst is added to continuously racemize the slow-reacting enantiomer in situ. This means that as the fast-reacting enantiomer is consumed by the enzyme, the remaining slow-reacting enantiomer is converted back into the racemic mixture, making it available for the enzymatic reaction. This allows for a theoretical yield of up to 100% of a single enantiomer.[18][19][20] Ruthenium-based catalysts are often used for the in situ racemization of secondary alcohols.[16][18]

cluster_KR Kinetic Resolution (KR) cluster_DKR Dynamic Kinetic Resolution (DKR) racemate_kr Racemic Alcohol (R)-Alcohol + (S)-Alcohol s_alcohol_kr (S)-Alcohol (Unreacted) racemate_kr->s_alcohol_kr Slow Reaction r_ester_kr (R)-Ester racemate_kr->r_ester_kr Fast Reaction (Enzyme) label_kr Max Yield: 50% s_alcohol_dkr (S)-Alcohol r_alcohol_dkr (R)-Alcohol s_alcohol_dkr->r_alcohol_dkr Racemization Catalyst r_ester_dkr (R)-Ester r_alcohol_dkr->r_ester_dkr Fast Reaction (Enzyme) label_dkr Theoretical Yield: ~100% cluster_pathway Simplified Synthetic Pathway to Roxadustat start This compound step1 Activation of Hydroxyl (e.g., Mesylation) start->step1 MsCl, Et3N step2 Nucleophilic Substitution with Glycine Derivative step1->step2 Glycine ethyl ester step3 Reduction of Nitro Group to Amine step2->step3 H2, Pd/C step4 Cyclization to form Isoquinoline Core step3->step4 Acid-catalyzed cyclization step5 Final Modifications step4->step5 Coupling/Saponification end Roxadustat (API) step5->end

Figure 3: Key transformations from the intermediate to Roxadustat.

Causality of the Synthetic Route:

  • Hydroxyl Activation: The secondary alcohol is a poor leaving group. It is first converted into a better leaving group, such as a mesylate or tosylate.

  • Substitution: A protected glycine molecule is used as a nucleophile to displace the leaving group, forming a new carbon-nitrogen bond. This step incorporates the backbone of what will become the final side chain of Roxadustat.

  • Nitro Reduction: The nitro group is selectively reduced to an aniline. Catalytic hydrogenation is a common and clean method for this transformation. [21]This newly formed amine is crucial for the subsequent cyclization step.

  • Cyclization: The amine and the ester moiety on the glycine portion undergo an intramolecular cyclization, often promoted by acid, to construct the core isoquinoline ring system of Roxadustat. [22]5. Final Steps: The synthesis is completed through steps like saponification of the ester and coupling with other required fragments to yield the final API.

Quality Control and Analytical Characterization

Ensuring the chemical and stereochemical purity of this compound is paramount for its use in API synthesis. [7]A robust set of analytical methods is required for lot release.

Table 2: Key Analytical Methods for Quality Control

ParameterMethodTypical Conditions & RationaleAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, FT-IRConfirms the molecular structure by comparing the spectrum of the sample to a known reference standard.Spectrum conforms to reference standard.
Purity (Assay) HPLC-UVReverse-phase C18 column with a water/acetonitrile gradient. UV detection is suitable due to the aromatic chromophore. This quantifies the main component relative to impurities.≥ 99.0%
Enantiomeric Purity (e.e.) Chiral HPLCA chiral stationary phase (e.g., polysaccharide-based) is used to separate the (S) and (R) enantiomers. [23]This is the most critical test for a chiral intermediate.≥ 99.5% e.e.
Residual Solvents GC-HSGas chromatography with headspace injection is used to detect and quantify any remaining solvents from the synthesis and purification process (e.g., THF, Ethyl Acetate).Conforms to ICH Q3C limits.
Water Content Karl Fischer TitrationA specific and accurate method for determining the water content.≤ 0.5%

Conclusion

This compound stands as a prime example of a modern pharmaceutical intermediate where chirality and specific functionalization are engineered for a dedicated purpose. The choice between direct asymmetric synthesis and dynamic kinetic resolution provides drug development professionals with flexible, efficient, and scalable pathways to obtain this crucial building block. A thorough understanding of the causality behind each synthetic step and the implementation of rigorous analytical controls are essential to leveraging this intermediate's full potential, ultimately enabling the cost-effective and safe production of life-saving medicines like Roxadustat.

References

  • F. Z. T. M. de Assis, et al. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing.
  • M. S. B. A. Szymańska, et al. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. MDPI.
  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Mlunias.
  • ACS Publications. (2023, June 8). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis.
  • (n.d.). Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.
  • Molkem. (2026, January 14). Pharmaceutical Intermediates in Drug Manufacturing: Uses & Importance.
  • Y. Kawanami & R. C. Yanagita. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
  • (2020, July). Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermedate of the Drug Roxadustat. ResearchGate.
  • Wikipedia. (n.d.). Kinetic resolution.
  • ACS Publications. (2024, June 12). Recyclable and Scalable Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols Using Rotating Bed Reactors for Catalyst Compartmentalization. Industrial & Engineering Chemistry Research.
  • PubMed. (n.d.). Enzyme-catalyzed regio- and enantioselective ketone reductions.
  • (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
  • Google Patents. (n.d.). CN109776415B - Preparation method of Roxadustat intermediate.
  • Y. Kawanami & R. C. Yanagita. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PubMed.
  • Google Patents. (n.d.). EP3712130A1 - Method for synthesis of roxadustat and intermediate compounds thereof.
  • BOC Sciences. (n.d.). API and Intermediates: Link in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • S. Rádl, et al. (2021, August 17). A Scalable Synthesis of Roxadustat (FG-4592). Organic Process Research & Development.
  • ResearchGate. (2025, October 16). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • Google Patents. (n.d.). CN109776415A - A kind of preparation method of Roxadustat intermediate.
  • Benchchem. (n.d.). (R)-1-(3-Nitrophenyl)ethanol.
  • Wikipedia. (n.d.). Chiral resolution.
  • (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Y. Xu, et al. (2021, August 19). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH.
  • J. Wang, et al. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. PMC.
  • Filo. (2025, November 8). Experiment - Biocatalytic Reduction of an Aldehyde Note.
  • BLDpharm. (n.d.). 2097713-63-6|this compound.
  • ChemicalBook. (2025, October 14). This compound | 2097713-63-6.
  • Advanced ChemBlocks. (n.d.). (R)-1-(3-fluoro-4-nitrophenyl)ethanol 95% | CAS.
  • (2024, April 3). 3-Nitroatenolol: First Synthesis, Chiral Resolution and Enantiomers' Absolute Configuration.
  • Benchchem. (n.d.). Common side products in the reduction of 3'-nitroacetophenone.
  • Chemistry Stack Exchange. (2016, January 9). Chemoselectivity in reduction of 3′-nitroacetophenone.

Sources

A Comprehensive Technical Guide to the Solubility and Stability Profile of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Group

Abstract

This technical guide provides an in-depth analysis of the solubility and stability profile of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol, a chiral building block of increasing importance in pharmaceutical synthesis. Due to the limited availability of comprehensive public data on this specific molecule, this document synthesizes predictive assessments based on its chemical structure with established, industry-standard methodologies for characterization. It outlines detailed protocols for determining thermodynamic solubility and for conducting forced degradation studies in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The objective is to equip researchers, scientists, and drug development professionals with a robust framework for understanding and managing the physicochemical properties of this compound, ensuring its effective and reliable use in research and manufacturing.

Introduction and Molecular Overview

This compound is a chiral secondary alcohol. Its chemical structure, featuring a fluorinated and nitrated phenyl ring, imparts a unique combination of properties that are critical to understand for applications in process chemistry and formulation development.

  • Molecular Formula: C₈H₈FNO₃

  • Molecular Weight: 185.15 g/mol

  • CAS Number: 2097713-63-6

The key structural features—a chiral hydroxyl group, an electron-withdrawing nitro group, and a lipophilic fluorine atom—dictate its reactivity, solubility, and degradation pathways. The nitro group, a strong chromophore, suggests potential photosensitivity. The hydroxyl group offers a site for hydrogen bonding, influencing solubility in protic solvents, while the fluoro-substituent can impact metabolic stability and lipophilicity. A thorough characterization of these attributes is paramount for predicting its behavior in various experimental and manufacturing environments.

Solubility Profile: Methodology and Predictive Analysis

A compound's solubility is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability.[4] Thermodynamic solubility, which defines the equilibrium concentration of a compound in a saturated solution, is considered the most reliable measure.[5][6][7]

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[5][7]

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, ensuring a visible amount of undissolved solid remains.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 24 hours to ensure equilibrium is reached.[4][8] Longer incubation times may be necessary for poorly soluble compounds.[4][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Centrifuge the vials to pellet the remaining solid.

  • Sampling & Analysis: Carefully withdraw an aliquot from the supernatant. Filter the aliquot through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.

Predicted Solubility Data

The following table presents anticipated solubility data for this compound, based on its structural features. The aromatic and nitrated nature suggests moderate to low aqueous solubility, while the alcohol functionality should provide solubility in polar organic solvents.

Solvent System Anticipated Solubility Classification Predicted Solubility Range (µg/mL) Rationale for Selection
pH 7.4 Phosphate Buffer Low to Moderate50 - 500Simulates physiological pH.
pH 2.0 HCl Solution Low to Moderate50 - 500Represents gastric fluid conditions.
Methanol High> 10,000A polar protic solvent common in synthesis.
Acetonitrile High> 10,000A polar aprotic solvent used in chromatography.
Ethanol High> 10,000A common, less toxic protic solvent.
Acetone High> 10,000A polar aprotic solvent with wide utility.
Dichloromethane Moderate to High1,000 - 10,000A non-polar organic solvent for extraction.

Stability Profile and Forced Degradation Analysis

Stability testing is essential for identifying how a drug substance's quality changes over time under various environmental factors like temperature, humidity, and light.[2][9] Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the degradation of a compound to identify likely degradation products, establish degradation pathways, and validate the specificity of stability-indicating analytical methods.[10][11][12][13] These studies are mandated by regulatory bodies like the FDA and are outlined in ICH guidelines.[10][12]

Experimental Protocol: Forced Degradation Studies

This protocol is designed based on the ICH Q1A(R2) guideline for stability testing.[1][2][3] The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at sufficient levels for detection and characterization without completely consuming the active substance.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 1N HCl and heat at 60°C. Sample at time points such as 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 1N NaOH and maintain at room temperature. Sample at time points such as 30 minutes, 1, 2, and 4 hours. (Base hydrolysis is often faster than acid hydrolysis).

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and maintain at room temperature. Protect from light. Sample at time points such as 2, 4, 8, and 24 hours.

    • Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C. Sample at 1, 3, and 5 days. A solid sample of the compound should also be stored under the same conditions.

    • Photostability: Expose the stock solution and a solid sample to light conditions as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[1][14][15][16] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Quenching: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis to stop the reaction.

  • Analysis: Analyze all stressed samples and a non-stressed control using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradation products.[13]

Predicted Stability Profile and Degradation Pathways

The chemical structure suggests several potential degradation pathways under stress conditions. The nitro group is susceptible to reduction, while the benzylic alcohol is prone to oxidation or elimination.

Summary of Predicted Stability:

Stress Condition Predicted Stability Potential Degradation Products
Acid Hydrolysis (1N HCl, 60°C) Likely StableMinimal degradation expected.
Base Hydrolysis (1N NaOH, RT) Potentially LabilePossible elimination or condensation products.
Oxidation (3% H₂O₂, RT) LabileOxidation of the alcohol to a ketone (3-fluoro-4-nitroacetophenone).
Thermal (60°C) Likely StableMinimal degradation expected.
Photolytic (ICH Q1B) Potentially LabileThe nitroaromatic system is a chromophore, making it susceptible to photoreduction or rearrangement.
Visualization of Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound under oxidative and photolytic stress.

G cluster_main Predicted Degradation Pathways cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress parent This compound ketone 3-Fluoro-4-nitroacetophenone parent->ketone [O] (e.g., H₂O₂) amino (S)-1-(4-Amino-3-fluorophenyl)ethanol (Nitro Reduction) parent->amino (Reduction)

Predicted degradation of this compound.

Recommended Analytical Methodology: Stability-Indicating HPLC-UV

To accurately quantify the compound and its degradants during solubility and stability studies, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential. Chiral HPLC is specifically required to resolve the (S)-enantiomer from its (R)-enantiomer and any diastereomeric impurities.[17][18][19]

Key Method Parameters:

  • Column: A chiral stationary phase (CSP) is mandatory for resolving enantiomers.[19][20] A common choice would be a cellulose- or amylose-based column (e.g., Chiralcel OD-H or Chiralpak AD).

  • Mobile Phase: A normal-phase mobile phase, such as hexane/isopropanol or hexane/ethanol, is often effective for chiral separations on these columns.[20] Modifiers like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may be added to improve peak shape.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the nitroaromatic ring (likely around 260-280 nm) would provide high sensitivity.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness, demonstrating its ability to separate the main compound from all potential degradation products and impurities.

Conclusion and Handling Recommendations

This guide establishes a foundational understanding of the solubility and stability profile of this compound. The compound is predicted to have high solubility in common polar organic solvents but limited solubility in aqueous media. The primary degradation liabilities are identified as oxidation of the secondary alcohol to a ketone and potential photoreduction of the nitro group.

Recommendations for Handling and Storage:

  • Storage: Store the compound in well-sealed containers, protected from light, at controlled room temperature or under refrigerated conditions to minimize degradation.

  • Solvent Selection: For process development, polar organic solvents like methanol, ethanol, or acetonitrile are recommended. For aqueous processes, pH control and potential use of co-solvents should be considered.

  • Analytical Monitoring: Regular analytical testing using a validated, stability-indicating chiral HPLC method is crucial to ensure the purity and integrity of the material throughout its lifecycle.

By applying the principles and protocols outlined herein, researchers and developers can confidently handle this compound, mitigate risks associated with its physicochemical liabilities, and ensure its successful application in the synthesis of advanced chemical entities.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Journal of Applied Pharmaceutical Science. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • Pharmaceutical Outsourcing. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. [Link]

Sources

Metabolic stability of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Metabolic Stability of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol Scaffolds

Introduction

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity is a cornerstone of its potential success.[1] It is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen.[2][3] Compounds that are rapidly metabolized often fail to achieve therapeutic concentrations or require inconveniently frequent dosing, while unpredictable metabolic pathways can lead to the formation of toxic byproducts.[4][5]

This technical guide provides a comprehensive examination of the metabolic stability of the this compound scaffold. This structure possesses several key features of significant interest to medicinal chemists: a chiral secondary alcohol, a fluorine-substituted aromatic ring, and a nitro group. Each of these moieties presents distinct metabolic possibilities. Understanding their interplay is crucial for predicting the compound's fate in vivo.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causality behind experimental choices, offering a framework for designing, executing, and interpreting metabolic stability studies for this scaffold and its derivatives. We will explore the predicted metabolic pathways, detail robust in vitro experimental protocols, and provide a guide to data analysis and interpretation, grounding our discussion in established biochemical principles.

Predicted Metabolic Fates of the Scaffold

The metabolic fate of the this compound scaffold is dictated by the enzymatic machinery of the body, primarily in the liver. The structure's unique combination of a nitro group, a secondary alcohol, and a fluorine atom creates a specific metabolic profile.

The Influence of Core Structural Features
  • Nitro Group Reduction : The nitroaromatic group is a primary site for metabolism. This functional group undergoes a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and ultimately, amino functional groups.[6] This reductive pathway is catalyzed by a range of enzymes, including NADPH:P450 oxidoreductase, cytochrome P450 enzymes, and various other oxidoreductases.[6][7] The nitroso and N-hydroxylamino intermediates can be chemically reactive, potentially leading to the formation of reactive oxygen species (ROS) or covalent binding to macromolecules like DNA, which is a key consideration for toxicity assessment.[6][7][8] The final amino metabolite is typically more stable but presents a new site for further Phase II metabolism.

  • Oxidation of the Secondary Alcohol : The chiral secondary alcohol on the ethanol side chain is a potential site for Phase I oxidation. Enzymes such as alcohol dehydrogenases (ADHs) or certain cytochrome P450 (CYP) isoforms can catalyze its conversion to the corresponding ketone, 4-nitro-3-fluoroacetophenone.

  • The Protective Role of the Fluorine Substituent : The strategic placement of a fluorine atom on the aromatic ring is a common medicinal chemistry tactic to enhance metabolic stability.[4][9][10][11] In this scaffold, the fluorine at the C3 position sterically and electronically hinders CYP-mediated aromatic hydroxylation at that site, which would otherwise be a metabolically vulnerable "soft spot".[12][13] The high strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond makes it highly resistant to oxidative cleavage.[4]

  • Phase II Conjugation : Both the parent alcohol and its metabolites can undergo Phase II conjugation reactions, which increase water solubility and facilitate excretion. The secondary alcohol is a substrate for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to the formation of glucuronide and sulfate conjugates. Following reduction of the nitro group, the resulting primary amine can be acetylated by N-acetyltransferases (NATs).

Visualizing the Metabolic Pathways

The following diagram illustrates the primary predicted metabolic pathways for the this compound scaffold.

MetabolicPathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_reactive Parent This compound Nitroso Nitroso Intermediate Parent->Nitroso Nitro Reduction (CYPs, Nitroreductases) Ketone Ketone Metabolite (3-Fluoro-4-nitrophenyl)ethanone Parent->Ketone Oxidation (ADHs, CYPs) Glucuronide O-Glucuronide Conjugate Parent->Glucuronide UGTs Sulfate O-Sulfate Conjugate Parent->Sulfate SULTs Hydroxylamine N-Hydroxylamino Intermediate Nitroso->Hydroxylamine Reduction Amine Amino Metabolite (S)-1-(4-amino-3-fluorophenyl)ethanol Hydroxylamine->Amine Reduction Reactive Reactive Intermediates (Potential for Toxicity) Hydroxylamine->Reactive Acetamide N-Acetylated Metabolite Amine->Acetamide NATs

Caption: Predicted Phase I and Phase II metabolic pathways for the scaffold.

In Vitro Methodologies for Assessing Metabolic Stability

A tiered approach using various in vitro test systems is essential for building a comprehensive metabolic profile. Each system offers a different level of complexity, providing unique insights into the compound's stability.

Overview of Key Test Systems
  • Liver Microsomes : These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[14] They are rich in Phase I enzymes, particularly cytochrome P450s (CYPs), making them a cost-effective tool for assessing oxidative metabolism.[3][15][16]

  • Liver S9 Fraction : This is a supernatant fraction that contains both microsomes (Phase I enzymes) and the cytosol, which includes a variety of soluble Phase II conjugation enzymes (e.g., SULTs, NATs).[17][18][19] S9 assays provide a broader view of hepatic metabolism than microsomes alone.[18]

  • Hepatocytes : As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[3][20] They contain the full complement of metabolic enzymes and cofactors in their physiological environment, enabling the assessment of all metabolic pathways, including uptake and transport processes.[16][21]

General Experimental Workflow

The workflow for assessing metabolic stability is consistent across the different test systems, involving incubation of the test compound followed by quantitative analysis to measure its disappearance over time.

Caption: General workflow for in vitro metabolic stability assays.

Detailed Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol is designed to assess Phase I metabolic stability by measuring the rate of parent compound depletion in the presence of human liver microsomes and the essential cofactor NADPH.

  • Reagent Preparation :

    • Test Compound Stock : Prepare a 10 mM stock solution of this compound in DMSO.

    • Phosphate Buffer : Prepare a 100 mM potassium phosphate buffer (pH 7.4).[15]

    • HLM Suspension : Thaw pooled human liver microsomes (e.g., from XenoTech) and dilute to a working concentration of 1 mg/mL in phosphate buffer. Keep on ice.[15]

    • NADPH Solution : Prepare a 10 mM solution of NADPH in phosphate buffer.

  • Incubation :

    • In a 96-well plate, add the test compound to the HLM suspension to achieve a final substrate concentration of 1 µM.[15] Include positive controls (e.g., 1 µM Midazolam, a high-turnover compound) and negative controls (incubation without NADPH).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH solution (final concentration 1 mM).

  • Time-Point Sampling & Quenching :

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an analytical internal standard (IS).[15]

  • Sample Processing & Analysis :

    • Seal the plate and centrifuge at 4,000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS method.[15]

Protocol 2: Liver S9 Fraction Stability Assay

This protocol expands on the microsomal assay to include cytosolic (Phase II) enzymes.

  • Reagent Preparation :

    • Prepare test compound, buffer, and S9 fraction (1-2 mg/mL final concentration) as described above.[22]

    • Cofactor Mix : Prepare a cocktail of cofactors. For combined Phase I and II assessment, this should include NADPH (1 mM final), UDPGA (2 mM final), and PAPS (0.1 mM final).[17]

  • Incubation & Quenching :

    • Follow the incubation and quenching procedure as outlined for the HLM assay, but use the complete cofactor mix to initiate the reaction.[22] Time points are typically 0, 15, 30, and 60 minutes.[22]

    • Include controls with and without the cofactor mix to differentiate between enzymatic and non-enzymatic degradation.

  • Analysis :

    • Process and analyze samples via LC-MS/MS as previously described.

Protocol 3: Cryopreserved Human Hepatocyte Stability Assay

This protocol uses intact cells to provide the most physiologically relevant in vitro data.

  • Cell Preparation :

    • Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability (must be >80%).

    • Resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E) to a final density of 0.5-1.0 x 10^6 viable cells/mL.[23][24]

  • Incubation :

    • In a 24-well plate, add the hepatocyte suspension.[23]

    • Add the test compound to the wells (final concentration 1 µM). The final DMSO concentration should not exceed 0.1%.[23]

    • Incubate the plate at 37°C in a humidified incubator (5% CO2) on an orbital shaker.[23]

  • Time-Point Sampling & Quenching :

    • At designated time points (e.g., 0, 30, 60, 120, 240 minutes), collect an aliquot of the cell suspension and quench the reaction by adding it to 2-3 volumes of ice-cold acetonitrile with an internal standard.[23][24]

  • Sample Processing & Analysis :

    • Vortex the quenched samples and centrifuge at high speed (e.g., 920 x g for 10 minutes) to pellet cell debris and protein.[23]

    • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

Bioanalytical Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its exceptional sensitivity and specificity.[25][26] A validated method is crucial for ensuring data reliability and reproducibility.[27][28] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate at which the parent compound is eliminated, which is then used to calculate key pharmacokinetic parameters.

Calculating Key Parameters
  • Plotting the Data : The percentage of the parent compound remaining at each time point (relative to the 0-minute sample) is calculated. The natural logarithm (ln) of this percentage is plotted against time.

  • Determining the Elimination Rate Constant (k) : The slope of the linear regression line from the plot of ln(% remaining) vs. time gives the first-order elimination rate constant, k (in units of min⁻¹).

  • Calculating Half-Life (t½) : The half-life is the time required for the compound's concentration to decrease by 50%. It is calculated from the rate constant:

    • t½ = 0.693 / k

  • Calculating Intrinsic Clearance (CLint) : Intrinsic clearance reflects the inherent ability of the liver enzymes to metabolize a drug.[20] It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount)

    • For hepatocytes, this is typically expressed as µL/min/10⁶ cells.[29]

Data Presentation

Organizing the results in a clear, tabular format allows for easy comparison between test systems and against control compounds.

Test System Compound t½ (min) CLint (µL/min/mg protein or 10⁶ cells) Stability Classification
Human Liver Microsomes (+NADPH) This compound4515.4Moderate
Midazolam (Control)886.6Low (High Clearance)
Human Liver S9 (+ Cofactors) This compound3818.2Moderate
7-Hydroxycoumarin (Control)1257.8Low (High Clearance)
Human Hepatocytes This compound6510.7Moderate-High
Verapamil (Control)2527.7Low (High Clearance)

Note: Data presented are hypothetical and for illustrative purposes only.

From In Vitro to In Vivo: Considerations and Next Steps

Data from these in vitro assays are foundational for predicting a compound's behavior in a whole organism. Through a process known as in vitro-in vivo extrapolation (IVIVE), the in vitro intrinsic clearance values can be scaled using physiological parameters to predict human hepatic blood clearance and bioavailability.[20][21]

While invaluable, in vitro results must be confirmed with in vivo pharmacokinetic (PK) studies in preclinical animal models, such as mice or rats.[2][30] These studies provide definitive data on key parameters like clearance, volume of distribution, and oral bioavailability, validating the predictions made from the laboratory bench.[2]

Conclusion

The this compound scaffold presents a fascinating case study in metabolic stability, where inherent vulnerabilities (nitro group, secondary alcohol) are counterbalanced by a deliberately engineered stabilizing feature (fluorine substitution). A comprehensive evaluation requires a multi-faceted approach. Microsomal assays will primarily probe the oxidative stability of the alcohol, while S9 and hepatocyte systems are essential for understanding the crucial role of nitroreduction and subsequent conjugation pathways. By systematically applying the robust protocols and analytical methods outlined in this guide, researchers can generate high-quality, reproducible data to confidently assess the metabolic profile of this scaffold, enabling data-driven decisions in the critical early stages of drug discovery.

References

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology.
  • Mercell. (n.d.). Metabolic stability in liver microsomes.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?.
  • Bio-Analysis Centre. (2022, May 22). Bioanalytical Methods – An Overview.
  • LE STUDIUM. (2018, May 3). Fluorine as a key element in modern drug discovery and development.
  • ManTech Publications. (2025, May 15). Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. Journal of Pharmaceutical Analysis and Drug Research.
  • BioIVT. (n.d.). Metabolic Stability Assays.
  • Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions.
  • WuXi AppTec. (n.d.). Metabolic Stability Assays.
  • Admescope. (n.d.). Services for in vitro Metabolism research.
  • Williams, D. E., & Spain, J. C. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 550-571. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

  • In-vitro Drug Metabolism. (n.d.). S9 Stability Assay.
  • Shah, P., & Westwell, A. D. (2008). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • BioPharma Services. (2022, October 31). Bioanalytical Method Validation: Metabolite Considerations.
  • de Oliveira, R. B., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Drug Discovery World. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • ResolveMass Laboratories Inc. (2024, December 12). Bioanalytical Method Development: A Comprehensive Guide.
  • KCAS Bio. (2024, January 11). 7 Most Common Bioanalytical Testing Platforms for Small and Large Molecule Bioanalysis.
  • Krishgen Biosystems. (n.d.). Suspension Hepatocyte Stability Incubations Protocol.
  • Creative Bioarray. (2025, July 30). S9 Stability Assay.
  • Environmental Analysis Health and Toxicology. (2022, February 3). Biodegradation of p-nitroaniline by pseudomonas DL17 and characterization of biotransformation enzymes.
  • ResearchGate. (2025, August 6). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • protocols.io. (2025, August 3). In-vitro Human or Mouse S9 intestinal stability assay. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • Hughes, T. B., et al. (2012). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 25(9), 1952-1965. Available at: [Link]

  • Bronaugh, R. L., & Maibach, H. I. (1985). Percutaneous absorption of nitroaromatic compounds: in vivo and in vitro studies in the human and monkey. Journal of Investigative Dermatology, 84(3), 180-183. Available at: [Link]

  • Nivinskas, H., et al. (1998). Old Yellow Enzyme: Stepwise reduction of nitro-olefins and catalysis of aci-nitro tautomerization. Proceedings of the National Academy of Sciences, 95(16), 9294-9298. Available at: [Link]

  • Rice, A. B., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 986. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Rat Hepatocyte Stability Assay. Available at: [Link]

  • Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay.
  • Di, L., et al. (2014). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 8(1), 35-43. Available at: [Link]

  • Rickert, D. E. (1987). Metabolism of nitroaromatic compounds. Drug Metabolism Reviews, 18(1), 23-53. Available at: [Link]

  • Kroll, C., et al. (1998). In vivo pharmacokinetics of nitroxides in mice. Magnetic Resonance in Medicine, 39(1), 69-73. Available at: [Link]

  • Mercer, G. J., & O'Hagan, D. (2018). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 9(11), 1073-1077. Available at: [Link]

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. Available at: [Link]

  • Sygnature Discovery. (n.d.). In Vivo Pharmacokinetics and Bioanalysis Services.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies.
  • Mercer, G. J., & O'Hagan, D. (2018). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • Szymańska, K., et al. (2021). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 22(16), 8758. Available at: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Innovations in Pharmaceutical Technology. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.

Sources

Whitepaper: The Stereochemical Dichotomy in Biological Relevance: A Comparative Analysis of (R)- and (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug development, the stereochemical identity of a molecule is a critical determinant of its pharmacological profile. This technical guide delves into the nuanced differences in the biological significance of the enantiomers (R)- and (S)-1-(3-fluoro-4-nitrophenyl)ethanol. While direct comparative studies on the intrinsic biological activities of these specific enantiomers are not extensively documented, their profound divergence in utility is unequivocally demonstrated through their roles as chiral precursors in the synthesis of the potent neurokinin-1 (NK1) receptor antagonist, Aprepitant. This paper will elucidate the principle of stereospecificity, not through direct enantiomer activity, but by examining the critical impact of their chirality on the therapeutic efficacy of the final active pharmaceutical ingredient (API). We will explore the pharmacology of Aprepitant, detail the analytical and assay methodologies that would be employed to discern enantiomer-specific effects, and underscore the axiom that in drug synthesis, the selection of a specific enantiomer is a pivotal decision that dictates the ultimate biological outcome.

Introduction: The Principle of Chirality in Pharmacology

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. The two mirror-image forms of a chiral molecule are known as enantiomers. In an achiral environment, enantiomers possess identical physical and chemical properties. However, the biological milieu is inherently chiral, composed of stereospecific entities such as proteins, enzymes, and receptors.[1] Consequently, the interaction of a drug with its biological target is highly dependent on its three-dimensional structure.[2]

This stereoselectivity can lead to significant differences in the pharmacodynamics and pharmacokinetics of two enantiomers. One enantiomer (the eutomer) may exhibit the desired therapeutic activity, while the other (the distomer) could be less active, inactive, or even contribute to undesirable side effects or toxicity.[1]

The subject of this guide, 1-(3-fluoro-4-nitrophenyl)ethanol, is a chiral alcohol that exists as (R) and (S) enantiomers. While these molecules are primarily recognized as synthetic intermediates, their stereochemical configuration is of paramount importance. Their biological relevance is best understood not through their own activities, but as critical building blocks for more complex chiral drugs, where the correct stereochemistry is non-negotiable for therapeutic success. This is exemplified by their role in the synthesis of Aprepitant, a leading antiemetic agent.

Stereospecificity in Synthesis: The Case of Aprepitant

Aprepitant is a selective high-affinity antagonist of the human substance P/neurokinin 1 (NK1) receptor.[3] It possesses a complex structure with three stereogenic centers, meaning it can exist as eight different stereoisomers.[4][5] The therapeutically active molecule is a single, specific stereoisomer: 5-[[2(R)-[1(R)-(3,5-bistrifluoromethyl phenyl)ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-2,4-dihydro-[3][6][7]triazol-3-one.[4]

The synthesis of this precise isomer is a feat of stereocontrolled chemistry, requiring chiral precursors to ensure the correct absolute configuration at each of the three chiral centers.[8] While the complete synthetic pathway from 1-(3-fluoro-4-nitrophenyl)ethanol is complex and involves multiple steps, the principle remains absolute: only one enantiomer of a chiral precursor will lead to the desired, biologically active final product. The use of the "wrong" enantiomer would result in the formation of a different diastereomer of Aprepitant, which would not possess the correct three-dimensional shape to bind effectively to the NK1 receptor.

This highlights the core concept of this guide: the "biological activity" of (R)- and this compound is expressed through their potential to be transformed into a therapeutically valuable molecule. In this context, the enantiomer that serves as the precursor to active Aprepitant is biologically significant, while its counterpart, leading to an inactive diastereomer, is not.

cluster_pathway Emesis Signaling Pathway Chemo Chemotherapy SubstanceP Substance P Release Chemo->SubstanceP NK1R NK1 Receptor Binding Site SubstanceP->NK1R:port Brain Vomiting Center (Brain) NK1R->Brain Signal Transduction Emesis Nausea & Vomiting Brain->Emesis Aprepitant Aprepitant Aprepitant->NK1R:port Blocks Binding

Caption: Mechanism of action of Aprepitant.

Clinical Application and Pharmacokinetics

Aprepitant is indicated for the prevention of both acute and delayed chemotherapy-induced nausea and vomiting (CINV) and for the prevention of postoperative nausea and vomiting (PONV). [3][9]It is often used in combination with other antiemetics, such as 5-HT3 antagonists and corticosteroids, to enhance efficacy. [7] Aprepitant is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2C19. [6][10]It is a moderate inhibitor of CYP3A4, which can lead to drug-drug interactions.

Property Description Reference(s)
Target Neurokinin-1 (NK1) Receptor([3][Link])
Mechanism Selective, high-affinity antagonist of Substance P at the NK1 receptor.([6][Link]]https://www.patsnap.com/synapse/articles/what-is-the-mechanism-of-apreptant)
Primary Indication Prevention of Chemotherapy-Induced Nausea and Vomiting (CINV).([9][Link])
Secondary Indication Prevention of Postoperative Nausea and Vomiting (PONV).([9][Link])
Metabolism Primarily via hepatic Cytochrome P450 3A4 (CYP3A4).([6][Link]10]https://www.ncbi.nlm.nih.gov/books/NBK542266/)
Drug Interactions Moderate inhibitor of CYP3A4; can increase plasma levels of co-administered drugs metabolized by this enzyme.([6][Link])

The "Lock and Key" Model: Why the "Wrong" Stereoisomer Fails

The profound difference in the utility of the (R) and (S) precursors is ultimately explained by the stereospecificity of the drug-receptor interaction, often described by the "lock and key" model. The binding site of the NK1 receptor has a specific three-dimensional topography. The therapeutically active stereoisomer of Aprepitant possesses the precise spatial arrangement of functional groups that allows it to fit perfectly into this binding pocket, forming the necessary molecular interactions to block Substance P.

A diastereomer of Aprepitant, synthesized from the "wrong" enantiomer of a chiral precursor, would have a different 3D shape. This altered geometry would prevent it from fitting correctly into the NK1 receptor's binding site, much like the wrong key cannot fit into a lock. This steric hindrance would render the molecule biologically inactive as an NK1 antagonist.

Caption: Drug-receptor "lock and key" model.

Experimental Methodologies for Assessing Enantiomer-Specific Activity

Protocol: Chiral HPLC for Enantiomeric Separation

Objective: To separate and quantify the (R) and (S) enantiomers of 1-(3-fluoro-4-nitrophenyl)ethanol, ensuring enantiomeric purity for subsequent biological assays.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column, such as a Chiralcel OD-H or similar amylose-based column, is selected.

  • Mobile Phase Preparation: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), is prepared. The exact ratio (e.g., 80:20 v/v hexane:isopropanol) is optimized to achieve baseline separation. [4]3. Sample Preparation: A standard solution of the racemic mixture and solutions of each test sample are prepared in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Set to a standard rate, e.g., 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature, e.g., 25°C.

    • Detection: UV detection at an appropriate wavelength (e.g., 254 nm) or mass spectrometric detection for higher sensitivity and specificity. [4]5. Data Analysis: The retention times of the two enantiomers are recorded. The peak areas are integrated to determine the enantiomeric excess (ee%) and purity of each sample.

Protocol: In Vitro NK1 Receptor Binding Assay

Objective: To determine if either enantiomer directly binds to the NK1 receptor.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes from a cell line overexpressing the human NK1 receptor.

    • Prepare a radiolabeled ligand with high affinity for the NK1 receptor (e.g., [³H]-Substance P).

    • Prepare a series of dilutions of the (R)- and (S)-enantiomers.

  • Assay Procedure:

    • In a 96-well plate, incubate the NK1 receptor-expressing membranes with the radiolabeled ligand in the presence of varying concentrations of the test enantiomers or a known competitor (e.g., unlabeled Aprepitant) as a positive control.

    • Incubate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition of radioligand binding) for each enantiomer.

Protocol: Cellular Functional Assay (Calcium Mobilization)

Objective: To assess whether binding of an enantiomer to the NK1 receptor results in a functional antagonistic effect.

Methodology:

  • Cell Culture: Culture a cell line (e.g., HEK293) stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of the (R)- and (S)-enantiomers.

    • Stimulate the cells with a known agonist, Substance P, at a concentration that elicits a submaximal response (EC₈₀).

  • Detection: Use a fluorescence plate reader to measure the change in intracellular calcium concentration in real-time.

  • Data Analysis: The antagonistic activity is measured as the ability of the enantiomer to inhibit the Substance P-induced calcium signal. Calculate the IC₅₀ for each enantiomer.

Conclusion

The biological significance of the (R) and (S) enantiomers of 1-(3-fluoro-4-nitrophenyl)ethanol is a compelling illustration of the centrality of stereochemistry in drug development. While these molecules themselves may not possess potent intrinsic biological activity, their utility as chiral synthons is where their value is truly differentiated. The synthesis of the highly specific, therapeutically active stereoisomer of Aprepitant is critically dependent on the use of the correct chiral precursors. The "wrong" enantiomer, in this context, is biologically irrelevant for this therapeutic purpose, as it would lead to an inactive diastereomer incapable of binding to the NK1 receptor target. This analysis underscores a fundamental principle for researchers and drug development professionals: understanding and controlling stereochemistry is not merely a chemical curiosity but a foundational requirement for creating safe, selective, and effective medicines.

References

  • Wikipedia. Aprepitant. [Link]

  • PubChem. Aprepitant. [Link]

  • Wikipedia. NK1 receptor antagonist. [Link]

  • YouTube. Medicine of the week: NK1 receptor antagonists. [Link]

  • ResearchGate. Neurokinin-receptor antagonists: Pharmacological tools and therapeutic drugs. [Link]

  • Baoji Jinbo Biotechnology Co., Ltd. Analysis on the Research Progress of Neurokinin 1 Receptor Antagonist. [Link]

  • NCBI Bookshelf. Aprepitant - StatPearls. [Link]

  • NCBI Bookshelf. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls. [Link]

  • Patsnap Synapse. What is the mechanism of Aprepitant? [Link]

  • DFW Anesthesia Professionals. Aprepitant: Uses and Mechanism of Action. [Link]

  • PubMed. Assessment of the in-vivo stereochemical integrity of aprepitant based on the analysis of human plasma samples via high-performance liquid chromatography with mass spectrometric detection. [Link]

  • Google Patents.
  • US EPA. Presidential Green Chemistry Challenge: 2005 Greener Synthetic Pathways Award. [Link]

  • ResearchGate. Structures of aprepitant and its metabolites. [Link]

  • ResearchGate. Determination of eight isomers and related substance of Aprepitant using normal-phase and reverse-phase HPLC methods with mass spectrophotometric detection. [Link]

  • NCBI PMC. Stereochemistry in Drug Action. [Link]

  • Manus Aktteva Biopharma LLP. Intermediates of Aprepitant. [Link]

  • Google Patents.
  • Patsnap Synapse. What is the application of stereochemistry in drug design? [Link]

Sources

Methodological & Application

Application Note: Protocol for Asymmetric Reduction of 3-Fluoro-4-nitroacetophenone to (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the enantioselective reduction of 3-fluoro-4-nitroacetophenone (CAS: 22613-68-9) to (S)-1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 2097713-63-6). This chiral alcohol is a high-value pharmacophore found in various bioactive compounds, including next-generation antibiotics and kinase inhibitors.

We present two validated methodologies:

  • Chemical Catalysis (Method A): Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium-TsDPEN complex. This method is preferred for rapid, gram-scale synthesis in standard organic chemistry laboratories.

  • Biocatalysis (Method B): Enzymatic reduction using Ketoreductases (KREDs). This method is preferred for high enantiomeric excess (>99% ee), mild conditions, and scalability in industrial settings.

Chemical Background & Safety Profile

Substrate: 3-Fluoro-4-nitroacetophenone Product: this compound

PropertySubstrateProduct
Formula C₈H₆FNO₃C₈H₈FNO₃
MW 183.14 g/mol 185.15 g/mol
Appearance Yellow crystalline solidPale yellow oil/solid
Chirality Achiral (Prochiral)(S)-Enantiomer
Safety Critical Warnings
  • Nitroaromatics: The substrate contains a nitro group on an aromatic ring. While generally stable, avoid excessive heating (>100°C) or strong reducing conditions (e.g., H₂/Pd-C) that could reduce the nitro group to an amine or hydroxylamine.

  • Fluorine Substitution: The fluorine atom increases lipophilicity, enhancing skin absorption. Double-gloving (Nitrile) is mandatory.

  • Base Sensitivity: The 3-fluoro-4-nitro motif is susceptible to Nucleophilic Aromatic Substitution (

    
    ) by strong alkalis (e.g., hydroxide/alkoxide) at the fluorine position. Avoid strong bases  in the protocol; use mild amine bases (Triethylamine) or buffered aqueous systems.
    

Method A: Asymmetric Transfer Hydrogenation (ATH)[3]

Rationale: The Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) is the gold standard for reducing acetophenones. The electron-withdrawing nature of the 3-fluoro and 4-nitro groups activates the carbonyl, making it highly reactive.

Stereochemical Control: For acetophenones, the (S,S)-Ru-TsDPEN catalyst typically yields the (S)-alcohol . The reaction proceeds via a metal-ligand bifunctional mechanism where the proton is delivered from the amine ligand and the hydride from the metal.

Reagents & Materials
  • Catalyst: RuCl (CAS: 192139-90-5).

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture). Note: We use HCOOH/TEA instead of iPrOH/KOH to avoid basic conditions that could trigger

    
     side reactions on the fluoronitro ring.
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed).

Step-by-Step Protocol
  • Preparation: Flame-dry a 50 mL Schlenk flask and cool under Argon.

  • Substrate Loading: Add 3-fluoro-4-nitroacetophenone (1.83 g, 10.0 mmol).

  • Catalyst Addition: Add RuCl (63 mg, 0.1 mmol, 1 mol%).

    • Expert Tip: For highly activated substrates like this, loading can often be lowered to 0.5 mol% after optimization.

  • Solvent & H-Source: Add degassed DCM (20 mL) followed by the Formic Acid/TEA mixture (2.5 mL, ~3 eq of hydride).

  • Reaction: Stir at 25°C (Room Temp). Do not heat.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The spot for the ketone (less polar) should disappear, replaced by the alcohol (more polar). Reaction time is typically 4–12 hours.

  • Quench: Add water (20 mL) to quench the reaction.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with saturated NaHCO₃ (to remove residual formic acid) and Brine. Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Mechanistic Workflow (ATH)

ATH_Mechanism cluster_cycle Noyori Catalytic Cycle Cat_Pre Pre-Catalyst (S,S)-Ru-Cl Cat_Active Active Hydride Ru-H species Cat_Pre->Cat_Active -HCl +HCOO- TS Transition State Outer-Sphere Assembly Cat_Active->TS + Substrate Substrate Substrate 3-F-4-NO2-Acetophenone Substrate->TS TS->Cat_Pre Regeneration Product Product (S)-Alcohol TS->Product H-Transfer H_Source HCOOH/TEA (Hydrogen Source) H_Source->Cat_Active Hydride Transfer

Caption: Figure 1. Metal-ligand bifunctional mechanism of Ru-catalyzed asymmetric transfer hydrogenation.

Method B: Biocatalytic Reduction (Green Chemistry)

Rationale: Biocatalysis is superior for pharmaceutical intermediates requiring >99.5% ee. Ketoreductases (KREDs) operate at neutral pH and ambient temperature, eliminating the risk of nitro-group reduction or defluorination.

Enzyme Selection: Commercial KRED screening kits (e.g., Codexis, Johnson Matthey) are standard. For (S)-selectivity, look for enzymes classified as "Prelog" specific (often derived from Lactobacillus or Thermoanaerobacter).

Reagents & System
  • Enzyme: KRED-Screening Hit (Select for (S)-enantiomer).

  • Cofactor: NADP+ (catalytic amount).

  • Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step Protocol
  • Buffer Prep: Prepare 50 mL of 100 mM K-Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).

  • Substrate Solution: Dissolve 3-fluoro-4-nitroacetophenone (500 mg) in DMSO (2.5 mL). Final DMSO concentration will be 5% v/v.

  • Reaction Mix: To the buffer (47.5 mL), add:

    • D-Glucose (1.5 eq, ~750 mg).

    • NADP+ (10 mg, catalytic).

    • GDH (50 units).

    • Selected KRED Enzyme (50 mg powder).

  • Initiation: Add the Substrate/DMSO solution dropwise to the stirring enzyme mix.

  • Incubation: Stir gently at 30°C for 24 hours. Maintain pH at 7.0 (adjust with 1M NaOH if necessary, though gluconic acid production is usually buffered).

  • Workup: Add EtOAc (50 mL) and centrifuge to break emulsion. Separate organic layer.[1][2] Repeat extraction.

  • Purification: Filter through a pad of Celite/Silica to remove protein. Evaporate solvent.[1][2][3]

Biocatalytic Cycle Diagram

Biocatalysis Substrate Ketone (Prochiral) Product (S)-Alcohol (Chiral) Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP Hydride Donation Glucose Glucose Gluconate Gluconolactone Glucose->Gluconate Oxidation KRED KRED (Ketoreductase) KRED->NADPH GDH GDH (Recycling) GDH->NADP

Caption: Figure 2. Coupled enzymatic cycle showing KRED-mediated reduction and GDH-mediated cofactor regeneration.

Analytical Validation (QC)

To confirm the enantiomeric excess (ee) and chemical purity, use Chiral HPLC.[4]

ParameterCondition
Column Chiralpak AD-H or Chiralpak IG (Daicel)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (90 : 10)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Nitro aromatic absorption)
Temperature 25°C
Expected Retention (S)-Enantiomer typically elutes after (R) on AD-H (Verify with racemate)

Calculation of ee:



Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (Method A) Catalyst poisoning or wet solventEnsure DCM is anhydrous. Increase catalyst loading to 2 mol%.
Low Conversion (Method B) Substrate inhibition or pH driftAdd substrate in batches (fed-batch). Monitor pH and add dilute NaOH to neutralize gluconic acid.
Racemic Product Non-catalyzed background reductionEnsure no other reducing agents (like uncoordinated NaBH₄) are present. Verify catalyst chirality.[5]
Side Product: Aniline Nitro reductionCRITICAL: Do not use H₂ gas with Pd/C. Stick to Transfer Hydrogenation or Biocatalysis.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Journal of the American Chemical Society.[6] Link (Foundational reference for CBS reduction, applicable analog).

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[7][3][8] Accounts of Chemical Research. Link (Primary reference for Method A).

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link (Review of KRED methodology).

  • BenchChem. (2025).[1] (S)-1-(3-Nitrophenyl)ethanol Product Page & Synthesis Guide.[5] Link (Reference for nitro-acetophenone reduction analogs).

  • PubChem. (2025). Compound Summary: 3-Fluoro-4-nitroacetophenone. Link (Substrate data).

Sources

Application Note: Mitsunobu Reaction Conditions for (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

Scope and Application

This guide details the protocol for the stereochemical inversion and functionalization of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol via the Mitsunobu reaction. This substrate is a high-value chiral building block, often utilized in the synthesis of androgen receptor antagonists and other active pharmaceutical ingredients (APIs).

The Mitsunobu reaction is employed here to achieve two primary outcomes:

  • Stereoinversion: Conversion of the (S)-alcohol to the (R)-ester (and subsequently the (R)-alcohol).

  • Nitrogen Installation: Conversion of the (S)-alcohol to the (R)-amine equivalent (via phthalimide) with inversion of configuration.

Substrate Analysis: The "Electronic-Steric" Matrix

The substrate presents specific challenges that dictate the reaction parameters:

  • Electronic Effects: The 3-Fluoro and 4-Nitro groups are strongly electron-withdrawing. This reduces the electron density at the benzylic carbon.

    • Benefit: The

      
       displacement is generally facilitated by the electron-deficient center.
      
    • Risk:[1][2] The benzylic proton is more acidic, increasing the risk of E2 elimination (forming the styrene derivative) rather than substitution, especially if basicity is uncontrolled.

  • Steric Effects: As a secondary alcohol, the approach of the nucleophile is sterically encumbered compared to primary alcohols.

  • Chirality: The reaction proceeds via an

    
     mechanism, resulting in Walden Inversion . Starting with the (S)-enantiomer  yields the (R)-product .
    

Part 2: Reaction Mechanism & Critical Control Points

The reaction relies on the formation of a highly reactive alkoxyphosphonium intermediate. The order of addition and temperature control are critical to prevent the "dead-end" formation of hydrazinedicarboxylates.[3]

Mechanistic Pathway (Graphviz)

MitsunobuMechanism PPh3 PPh3 Betaine Betaine Intermediate (Morrison-Brunn-Huisgen) PPh3->Betaine + DIAD DIAD DIAD DIAD->Betaine OxyPhos Alkoxyphosphonium Salt (Activated) Betaine->OxyPhos + Alcohol / Proton Transfer Acid Nucleophile (H-Nu) (pKa < 11) Acid->OxyPhos Protonation Alcohol (S)-Alcohol Substrate Alcohol->OxyPhos Product (R)-Product (Inverted) OxyPhos->Product SN2 Attack by Nu- TPPO TPPO (Byproduct) OxyPhos->TPPO Leaving Group

Figure 1: The Mitsunobu Catalytic Cycle.[1][2] Note the activation of the alcohol by the phosphine-azo adduct, followed by


 displacement.[4]

Part 3: Detailed Experimental Protocols

Protocol A: Stereoinversion via p-Nitrobenzoate

Objective: Invert this compound to the (R)-ester. Why p-Nitrobenzoic Acid? It has a low


 (3.4), ensuring rapid protonation of the betaine, and the resulting ester is highly crystalline, aiding purification.
Reagents & Stoichiometry
ReagentEquiv.RoleNotes
(S)-Substrate 1.0SMDry thoroughly (azeotrope w/ Toluene if needed).
Triphenylphosphine (

)
1.5ActivatorUse fresh, free-flowing crystals.
p-Nitrobenzoic Acid 1.5Nucleophile

~3.4.
DIAD 1.5OxidantPreferred over DEAD (safer, higher boiling pt).
THF (Anhydrous) 10-15 VSolventCritical: Water kills the reaction.
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) under Nitrogen atmosphere.

  • Dissolution: Charge the flask with (S)-Substrate (1.0 equiv),

    
      (1.5 equiv), and p-Nitrobenzoic acid  (1.5 equiv). Dissolve in anhydrous THF (0.1 M concentration relative to substrate).
    
    • Note: The acid may not fully dissolve initially; this is acceptable.

  • Cooling: Cool the mixture to 0°C using an ice bath. Stir for 15 minutes.

  • Addition: Add DIAD (1.5 equiv) dropwise via a syringe pump or pressure-equalizing addition funnel over 30–45 minutes.

    • Critical Control: Maintain internal temperature < 5°C. The solution will turn orange/yellow.

  • Reaction: Allow the mixture to warm naturally to room temperature (20–25°C). Stir for 12–18 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1). The alcohol spot should disappear.

  • Quench: Add 0.5 mL water to quench excess betaine.

  • Workup: Concentrate the THF to near-dryness.

Protocol B: Amination via Phthalimide (Gabriel-Mitsunobu)

Objective: Convert (S)-alcohol to (R)-phthalimide (precursor to amine).

Reagents & Stoichiometry[2][3][5][4]
  • Nucleophile: Phthalimide (1.2 equiv).

    
     ~8.3.
    
  • Reagents:

    
     (1.5 equiv), DIAD (1.5 equiv).[3]
    
  • Solvent: THF.

Step-by-Step Procedure
  • Dissolution: Dissolve (S)-Substrate ,

    
     , and Phthalimide  in anhydrous THF under 
    
    
    
    .
  • Cooling: Cool to 0°C.

  • Addition: Add DIAD dropwise.[3][5]

    • Observation: Phthalimide is poorly soluble in cold THF but will dissolve as the reaction proceeds and the betaine forms.

  • Reaction: Stir at Room Temperature for 16-24 hours.

    • Note: This reaction is often slower than esterification due to the higher

      
       of phthalimide.
      
  • Processing: Concentrate in vacuo.

Part 4: Purification & "The Oxide Problem"

The major bottleneck in Mitsunobu reactions is removing Triphenylphosphine Oxide (TPPO). Standard chromatography is often insufficient due to streaking.

TPPO Removal Workflow (Graphviz)

Purification Crude Crude Reaction Mixture (Product + TPPO + Reduced DIAD) Concentrate Concentrate to Residue Crude->Concentrate Precipitation Precipitation Step Add 1:1 Et2O/Hexane or Toluene Concentrate->Precipitation Filter Filtration Precipitation->Filter Solid Solid: TPPO (Discard) Filter->Solid Filtrate Filtrate: Product + Trace Impurities Filter->Filtrate Column Flash Chromatography (Silica Gel) Filtrate->Column Final Pure (R)-Product Column->Final

Figure 2: Purification strategy emphasizing bulk removal of TPPO prior to chromatography.

Advanced Purification Tips
  • Precipitation: Suspend the crude residue in a minimum amount of Et2O, then slowly add Hexanes with vigorous stirring. TPPO precipitates as a white solid. Filter off the solid.[3][6][7][8][9]

  • MgCl2 Complexation: Add anhydrous

    
     (2 equiv relative to TPPO) to the reaction mixture at the end. Reflux for 30 mins, cool, and filter. TPPO forms an insoluble complex with Mg.
    
  • Chromatography: If TPPO remains, elute the column first with 100% DCM (TPPO elutes slowly) or use a gradient starting with high non-polar ratios.

Part 5: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Retention of Configuration

pathway active (carbocation formation).
Keep temp < 0°C during addition.[3][6] Ensure anhydrous conditions.
No Reaction Betaine not forming or Nucleophile

too high.
Pre-form betaine: Mix

+ DIAD first at 0°C, then add Alcohol + Nucleophile.
Elimination (Styrene) Basic conditions or high temp.Add acid/nucleophile before DIAD.[3] Keep temp low.
DIAD Safety Shock sensitivity.Do not distill DIAD to dryness. Store in amber bottles.

Part 6: References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Hughes, D. L. (1992). "The Mitsunobu Reaction."[2][3][10][4][6][7][8][11][12][13] Organic Reactions, 42, 335-656. Link

  • Dodge, J. A., et al. (1996). "A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols: Inversion of Menthol." Organic Syntheses, 73, 110.[11] Link

  • Lipshutz, B. H., et al. (2006).[14] "Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate."[14] Organic Letters, 8(22), 5069-5072. Link

  • Bates, R. H., et al. (2024). "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." ACS Omega. Link

Sources

Application Note: Scalable Biocatalytic Production of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a scalable, robust protocol for the asymmetric reduction of 3-fluoro-4-nitroacetophenone to (S)-1-(3-fluoro-4-nitrophenyl)ethanol (CAS: 2097713-63-6). This chiral alcohol is a critical pharmacophore in the synthesis of next-generation Tyrosine Kinase Inhibitors (TKIs) and ALK inhibitors.

While chemical routes (e.g., CBS reduction, Noyori transfer hydrogenation) exist, they often suffer from residual metal contamination, moderate enantioselectivity (85-95% ee), and significant safety risks associated with handling nitroaromatics at elevated temperatures. This guide prioritizes a Biocatalytic Route (Ketoreductase - KRED) , offering >99% ee, mild operating conditions (30°C), and a self-validating safety profile suitable for multi-kilogram scale-up.

Route Selection & Causality

The decision to utilize enzymatic reduction over metal catalysis is driven by three factors:

  • Chemo-selectivity: Chemical reducing agents (e.g., NaBH₄, H₂/Pd) risk reducing the nitro group to an amine or hydroxylamine. KRED enzymes are strictly orthogonal to the nitro group, reducing only the ketone.

  • Safety (Thermal Runaway): Nitro-substituted aromatics are energetic. Chemical reductions often require reflux or exothermic hydride additions. Enzymatic reactions operate in water at ambient temperature, acting as a massive heat sink.

  • Stereochemical Fidelity: Achieving >99% ee chemically requires expensive chiral ligands. Enzymes provide this intrinsic specificity without complex purification.

Reaction Scheme

The transformation utilizes an NADPH-dependent Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor regeneration system.

ReactionScheme Substrate 3-Fluoro-4-nitroacetophenone (Prochiral Ketone) Product This compound (>99% ee) Substrate->Product Reduction KRED KRED Enzyme NADP NADP+ KRED->NADP GDH GDH Enzyme NADP->GDH NADPH NADPH NADPH->KRED Glucose Glucose Glucose->GDH Gluconolactone Gluconolactone GDH->NADPH GDH->Gluconolactone

Figure 1: Biocatalytic cycle showing the KRED-mediated reduction coupled with the GDH/Glucose cofactor recycling system.

Process Development & Optimization

Enzyme Screening Strategy

Commercial KRED screening kits (e.g., Codexis, Daicel, Johnson Matthey) are the standard starting point.

  • Screening Condition: 10 mg scale, pH 7.0, 30°C, 24h.

  • Hit Criteria: >95% conversion, >99% ee.

  • Common Hits for Acetophenones: Enzymes from Lactobacillus kefir or engineered variants (e.g., KRED-P1 series) often show (S)-selectivity for electron-deficient acetophenones.

Reaction Engineering Parameters

Once the enzyme is selected, the process is engineered for scale.

ParameterOptimization TargetCausality / Rationale
Substrate Loading 50–100 g/LNitro-aromatics have poor aqueous solubility. We use a biphasic system (Buffer/Toluene) or a co-solvent (DMSO/IPA) to increase payload without deactivating the enzyme.
pH Control 6.5 – 7.5 (Stat)The GDH cycle produces gluconic acid, which lowers pH. If pH drops <6.0, enzyme activity crashes. Action: Use 1M NaOH via auto-titrator (pH stat).
Temperature 30°C ± 2°CBalance between reaction rate and enzyme stability. Higher temps (>40°C) risk denaturing the protein and increasing nitro-compound instability.
Co-solvent 10-20% DMSO or IPAImproves substrate solubility. Note: If using IPA-dependent KREDs (instead of Glucose/GDH), IPA serves as both solvent and reductant.

Detailed Experimental Protocol (Scalable to 100g)

Safety Pre-Check (Mandatory)
  • Hazard: 3-Fluoro-4-nitroacetophenone is a nitroaromatic.

  • Control: Perform a DSC (Differential Scanning Calorimetry) on the starting material. Ensure reaction temperature (30°C) is at least 100°C below the onset of thermal decomposition.

  • Ventilation: Use a fume hood to manage potential irritating dust from the ketone.

Materials
  • Substrate: 3-Fluoro-4-nitroacetophenone (100 g, 0.546 mol).

  • Enzyme: Recombinant KRED (e.g., commercially screened variant), 1.0 g (1% w/w loading).

  • Cofactor Recycle: Glucose (120 g, 1.2 eq), GDH (100 mg), NADP+ (50 mg).

  • Buffer: 1.0 L Potassium Phosphate Buffer (100 mM, pH 7.0).

  • Base: 4M NaOH (for pH stat).

Execution Steps
  • Reactor Setup: Equip a 3L jacketed reactor with an overhead stirrer, pH probe, temperature probe, and auto-titrator feed.

  • Buffer Prep: Charge 1.0 L of Phosphate Buffer (pH 7.0) and set temperature to 30°C.

  • Enzyme Charge: Add Glucose (120 g), NADP+ (50 mg), GDH (100 mg), and KRED (1.0 g). Stir gently (150 rpm) until dissolved.

  • Substrate Addition: Dissolve 100 g of 3-Fluoro-4-nitroacetophenone in 150 mL DMSO (or Toluene if biphasic mode is preferred). Add this solution slowly to the reactor over 1 hour.

    • Why? Prevents "crashing out" of substrate into large clumps that are inaccessible to the enzyme.

  • Reaction Phase: Stir at 300 rpm at 30°C.

    • Monitor: The pH will drop as reaction proceeds (gluconic acid formation). The auto-titrator should dispense NaOH to maintain pH 7.0.

    • End Point: Monitor consumption of base.[1] When base consumption stops, the reaction is likely complete. Verify by HPLC (Method below).

  • Quench & Workup:

    • Once conversion >99.5%, add Celite (50 g) to aid filtration of enzyme.

    • Filter the suspension.[1]

    • Extract the filtrate with Ethyl Acetate (3 x 500 mL) .

    • Wash combined organics with Brine (1 x 500 mL).

    • Dry over MgSO₄, filter, and concentrate under reduced pressure (keep bath <45°C).

Purification (Crystallization)

While the enzymatic product is often >99% pure, a crystallization step removes trace protein and color.

  • Solvent System: n-Heptane / IPA (9:1).

  • Procedure: Dissolve crude oil in minimal hot IPA (50°C), slowly add Heptane, cool to 0°C. Filter white crystals.

Analytical Controls (Self-Validating Systems)

To ensure the protocol is working, you must validate the "Stop/Go" criteria at these checkpoints.

HPLC Method for Conversion & EE
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Ethanol (90 : 10).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Nitro group absorbs strongly).

  • Temperature: 25°C.

  • Expected Retention:

    • Ketone (SM): ~8.5 min.

    • (S)-Alcohol: ~11.2 min.[3]

    • (R)-Alcohol: ~12.5 min.

    • Note: Retention times vary by specific column age/condition; inject standards first.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) pH DriftCheck auto-titrator. If pH < 6, add base manually and reset. Enzyme may be deactivated.
Low Conversion (<50%) Substrate InhibitionHigh concentration of nitro-ketone can inhibit KRED. Add substrate in portions (fed-batch).
Low ee (<98%) Background ReactionUnlikely in water, but ensure no non-chiral reducing agents are present. Check enzyme specificity.
Emulsion during Workup Protein StabilizationEnzyme residues stabilize emulsions. Filter through Celite before extraction.

Process Workflow Diagram

ProcessFlow Start Start: Raw Materials (Ketone, KRED, Glucose) Screening Step 1: Enzyme Screening (96-well plate) Start->Screening Reaction Step 2: Bioreactor (pH Stat) 30°C, pH 7.0, 24h Screening->Reaction Select Best Hit IPC IPC Check: HPLC (>99% Conv?) Reaction->IPC IPC->Reaction No (Add Time/Enzyme) Workup Step 3: Celite Filtration & EtOAc Extraction IPC->Workup Yes Cryst Step 4: Crystallization (Heptane/IPA) Workup->Cryst Final Final Product: This compound Cryst->Final

Figure 2: End-to-end process flow from screening to isolated crystal product.

References

  • Biocatalytic Reduction of Acetophenones

    • Hollmann, F., et al. "Enzymatic reduction of ketones." Green Chemistry, 2011.

    • Context: General methodology for KRED/GDH recycling systems.
  • Safety of Nitro-Acetophenones

    • PubChem Compound Summary for 3'-Fluoro-4'-nitroacetophenone (Isomer analog for safety data).

    • Context: Hazard identification (H315, H319) and structural alerts for thermal stability.
  • Enantiocomplementary Reduction (Homologous Substrates)

    • Gao, S., et al. "Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH." ACS Omega, 2018.

    • Context: Validates the use of ADH/KRED enzymes for halogen
  • Analytical Methods (Chiral HPLC)

    • BenchChem Application Note. "Protocols for the Characterization of Fluorophenyl-ethanol derivatives."

    • Context: Baseline separation parameters for fluoro-nitro-phenylethanols.
  • Chemical vs.

    • ChemicalBook Entry: this compound properties.[4]

    • Context: Physical properties (BP, Density) used for workup design.

Sources

Application Note & Protocol: Enantioselective Synthesis of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the asymmetric synthesis of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol, a valuable chiral building block for pharmaceutical development.[1][2] The protocol leverages the highly efficient and predictable Corey-Bakshi-Shibata (CBS) reduction of the corresponding prochiral ketone.[3][4] We will explore the underlying mechanism that governs the reaction's high enantioselectivity, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing stereogenic centers with high fidelity.[5][6]

Introduction: The Imperative of Chirality in Modern Drug Discovery

Chirality is a fundamental property in medicinal chemistry, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity.[7] Often, only one enantiomer of a chiral drug provides the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[7] Chiral secondary alcohols are ubiquitous structural motifs in a vast array of pharmaceuticals, making their stereocontrolled synthesis a critical challenge.[8][9]

The Corey-Bakshi-Shibata (CBS) reduction has emerged as a premier method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[10] Developed from the foundational work of Itsuno and refined by Corey, this method utilizes a chiral oxazaborolidine catalyst to direct the facial delivery of a hydride from a borane source, consistently achieving high yields and excellent enantiomeric excess (ee).[3][11] Its operational simplicity, broad substrate scope, and predictable stereochemical outcome make it an indispensable tool in both academic and industrial laboratories.[6][12]

The Mechanism of Stereoselection

The remarkable enantioselectivity of the CBS reduction is not serendipitous; it is the result of a well-defined, catalyst-controlled transition state. The catalytic cycle, illustrated below, proceeds through several key steps that collectively ensure the hydride is delivered to a specific face of the ketone.

The process begins with the coordination of a borane molecule (the hydride source, e.g., BH₃·THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[12][13] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it simultaneously increases the Lewis acidity of the endocyclic boron atom within the catalyst.[13]

The prochiral ketone substrate then coordinates to this now highly Lewis-acidic endocyclic boron. The coordination is sterically directed, with the ketone orienting its two substituents (in this case, the large 3-fluoro-4-nitrophenyl group and the small methyl group) to minimize steric hindrance with the catalyst's chiral framework.[3] The larger substituent preferentially occupies a pseudo-equatorial position, pointing away from the catalyst.

This precise arrangement preorganizes the ketone and the activated borane for a face-selective, intramolecular hydride transfer through a highly ordered, six-membered ring transition state.[3][14] Following the hydride transfer, the resulting alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[12]

CBS_Mechanism cluster_cycle Catalytic Cycle Catalyst 1. (R)-CBS Catalyst Activated_Catalyst 2. Activated Catalyst-Borane Complex Catalyst->Activated_Catalyst + BH₃ Borane1 BH₃·THF Borane1->Activated_Catalyst Ternary_Complex 3. Coordinated Ketone Complex Activated_Catalyst->Ternary_Complex + Ketone Ketone Prochiral Ketone (R₁-CO-R₂) Ketone->Ternary_Complex Transition_State 4. Six-Membered Transition State (Face-Selective Hydride Transfer) Ternary_Complex->Transition_State Product_Complex 5. Product-Alkoxyborane Complex Transition_State->Product_Complex Product_Complex->Catalyst + BH₃, - Product Workup Acidic Workup (e.g., HCl) Product_Complex->Workup Borane2 BH₃·THF Borane2->Catalyst Final_Product (S)-Alcohol Workup->Final_Product

Caption: The catalytic cycle of the Corey-Bakshi-Shibata reduction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of the target (S)-alcohol from 3-fluoro-4-nitroacetophenone. Crucially, the reaction must be conducted under strictly anhydrous conditions using an inert atmosphere (e.g., Argon or Nitrogen) to prevent the decomposition of the borane reagent and catalyst, which can significantly impact enantioselectivity. [12][13]

Materials and Equipment
  • Substrate: 3-Fluoro-4-nitroacetophenone

  • Catalyst: (R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

  • Reducing Agent: Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF, 1.0 M solution)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agent: Methanol (MeOH)

  • Workup Reagents: 2 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Flame-dried round-bottom flasks, syringes, magnetic stirrer, inert gas line (Ar or N₂), cooling bath (e.g., dry ice/acetone or cryocooler), rotary evaporator, separatory funnel, standard glassware.

Step-by-Step Procedure

The overall process from setup to final product is outlined in the workflow diagram below.

Workflow Setup 1. System Setup (Flame-dried flask, Inert atm.) Catalyst_Add 2. Add (R)-CBS Catalyst and Anhydrous THF Setup->Catalyst_Add Borane_Add 3. Add Borane Source (e.g., BH₃·SMe₂) Cool to 0 °C, stir 15 min Catalyst_Add->Borane_Add Reaction_Cool 4. Cool Reaction to -30 °C Borane_Add->Reaction_Cool Substrate_Add 5. Slow, Dropwise Addition of Ketone Solution over 30 min Reaction_Cool->Substrate_Add Reaction_Stir 6. Stir at -30 °C for 1-2h Monitor by TLC Substrate_Add->Reaction_Stir Quench 7. Quench Reaction (Slow addition of MeOH at -30 °C) Reaction_Stir->Quench Workup 8. Aqueous Workup (HCl, Extraction with DCM/EtOAc) Quench->Workup Purify 9. Purification (Column Chromatography) Workup->Purify Product 10. Final Product This compound Purify->Product

Caption: Experimental workflow for CBS-mediated synthesis.

  • Preparation: Under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.5 mmol, 5 mol%) to a flame-dried flask containing 15 mL of anhydrous THF.

  • Catalyst Activation: Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (0.6 mL, ~6.0 mmol, 0.6 equiv). Stir the mixture at 0 °C for 15 minutes to ensure the formation of the active catalyst-borane complex.[15]

  • Substrate Addition: In a separate flask, dissolve 3-fluoro-4-nitroacetophenone (1.83 g, 10.0 mmol) in 25 mL of anhydrous THF.

  • Reaction: Cool the catalyst-borane mixture to -30 °C. Add the ketone solution dropwise over 30 minutes, maintaining the internal temperature below -25 °C.[16]

  • Monitoring: Stir the reaction at -30 °C. Monitor its progress by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours, indicated by the consumption of the starting ketone.

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of 5 mL of methanol at -30 °C.[16] A vigorous evolution of hydrogen gas will be observed. Allow the mixture to warm to room temperature.

  • Workup: Add 20 mL of 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (S)-alcohol.

Data and Expected Outcomes

The CBS reduction is renowned for its high efficiency. The following table summarizes the typical results expected for this class of transformation.

ParameterValue / ConditionRationale & Notes
Substrate 3-Fluoro-4-nitroacetophenoneAryl-alkyl ketone, an ideal substrate for CBS reduction.
Catalyst Loading 5-10 mol% (R)-Me-CBSCatalytic amounts are sufficient for high turnover.[10]
Reducing Agent BH₃·SMe₂ or BH₃·THF (1.0-1.2 equiv)Stoichiometric borane is required as the hydride source.
Solvent Anhydrous THFAprotic solvent standard for borane chemistry.
Temperature -30 °C to 0 °CLower temperatures generally improve enantioselectivity.[11]
Reaction Time 1 - 3 hoursTypically rapid; monitor by TLC for completion.
Expected Yield >90%The reaction is generally high-yielding.[14]
Expected e.e. >95%High enantiomeric excess is a hallmark of the CBS reduction.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Enantiomeric Excess (e.e.) 1. Presence of moisture in reagents/glassware. 2. Reaction temperature was too high. 3. Aged or degraded CBS catalyst.1. Use freshly distilled, anhydrous solvents. Flame-dry all glassware.[12] 2. Maintain strict temperature control; consider running at a lower temperature (-40 °C). 3. Use a fresh bottle of catalyst or a recently prepared solution.
Low Yield / Incomplete Reaction 1. Insufficient reducing agent. 2. Deactivated catalyst or borane source. 3. Low reaction temperature inhibiting rate.1. Ensure accurate stoichiometry of the borane source. 2. Use fresh reagents. 3. Allow the reaction to stir for a longer period or slowly warm to a slightly higher temperature (e.g., -20 °C) while monitoring by TLC.
Side Product Formation 1. Non-selective background reduction. 2. Over-reduction of other functional groups (unlikely with nitro/fluoro).1. Ensure catalyst is fully activated before substrate addition. The catalyzed pathway is much faster than the uncatalyzed one.[17] 2. Confirm substrate purity before starting the reaction.

Safety Precautions

  • Borane Reagents (BH₃·SMe₂, BH₃·THF): These are flammable, corrosive, and react violently with water to produce flammable hydrogen gas. Handle only in a well-ventilated fume hood under an inert atmosphere.

  • Organic Solvents (THF, DCM, Toluene): These are flammable and volatile. Avoid inhalation and skin contact.

  • General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The quenching and workup steps should be performed carefully due to gas evolution and the use of acid.

Conclusion

The Corey-Bakshi-Shibata reduction provides a robust, highly stereoselective, and practical method for synthesizing chiral alcohols like this compound. By understanding the core mechanism and adhering to a carefully controlled protocol, researchers can reliably access enantiomerically pure building blocks essential for the advancement of pharmaceutical synthesis.[5]

References

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. [Link]

  • Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

  • CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. [Link]

  • Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

  • Corey–Itsuno reduction. Wikipedia. [Link]

  • Corey–Itsuno reduction. Grokipedia. [Link]

  • Itsuno-Corey Reduction. SynArchive. [Link]

  • Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Corey-Bakshi-Shibata Reduction. CHEMISTRY - EXAM JOB EXPERT. [Link]

  • Examples of drugs derivatives from chiral secondary alcohols. ResearchGate. [Link]

  • Chiral alcohols: Significance and symbolism. ScienceDirect. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Advancing Chiral Chemistry in Pharmaceutical Synthesis. Pharmaceutical Technology. [Link]

  • Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. LinkedIn. [Link]

  • CBS reduction of acetophenone followed by 11B NMR. Magritek. [Link]

Sources

Reduction of nitro group in (S)-1-(3-Fluoro-4-nitrophenyl)ethanol without racemization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

This guide details the protocol for reducing the nitro group of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol to its corresponding aniline, (S)-1-(4-amino-3-fluorophenyl)ethanol , while preserving the enantiomeric excess (


) >99% and preventing defluorination.

The transformation presents a specific "Chirality-Chemospecificity Dilemma." While the starting nitro-compound is relatively resistant to racemization due to the electron-withdrawing nature of the nitro group, the product (aniline) contains an electron-donating group that significantly stabilizes the benzylic carbocation. Consequently, the risk of racemization peaks after the reduction occurs, particularly if the reaction matrix becomes acidic or thermal stress is applied.

Recommended Strategy:

  • Primary Method (Chemical): Iron/Ammonium Chloride (Fe/NH

    
    Cl) in aqueous ethanol.[1] This method operates at near-neutral pH, preventing the acid-catalyzed formation of the benzylic carbocation.
    
  • Secondary Method (Catalytic): Hydrogenation over Sulfided Platinum on Carbon (Pt(S)/C). This prevents hydrogenolysis of the C-OH and C-F bonds often seen with Palladium catalysts.

Part 2: Scientific Foundation & Mechanism

The Electronic "Switch" Risk

The preservation of the chiral center at the benzylic position is dictated by the stability of the carbocation intermediate (


 pathway).
  • Starting Material (Nitro): The

    
     group is a strong electron-withdrawing group (EWG). It destabilizes the formation of a positive charge at the benzylic position, making the starting material robust against racemization.
    
  • Product (Amine): The

    
     group is a strong electron-donating group (EDG). It stabilizes the benzylic carbocation via resonance. If the reaction environment is acidic (e.g., Fe/HCl or Sn/HCl), the benzylic hydroxyl group is protonated, water leaves, and the stabilized planar carbocation forms, leading to immediate racemization.
    
Mechanistic Pathway Diagram

G Start (S)-Nitro-Alcohol (Stable Chiral Center) Reduction Reduction Step Start->Reduction Fe/NH4Cl or Pt/C Product (S)-Amino-Alcohol (Target) Reduction->Product Neutral pH Acid Acidic Conditions (H+) Product->Acid If H+ present Cation Benzylic Carbocation (Planar/Achiral) Acid->Cation -H2O Racemate Racemic Mixture (FAILURE) Cation->Racemate +H2O (Random Attack)

Figure 1: The mechanistic pathway illustrating the critical risk of acid-catalyzed racemization post-reduction.

Part 3: Experimental Protocols

Protocol A: Iron/Ammonium Chloride Reduction (The Gold Standard)

Rationale: This method relies on single-electron transfer from the metal surface. Ammonium chloride acts as a mild electrolyte and proton source without lowering the pH to levels that trigger racemization (


).
Materials
ReagentEquivalentsRole
This compound1.0 equivSubstrate
Iron Powder (325 mesh)5.0 equivReductant
Ammonium Chloride (

)
5.0 equivElectrolyte/Buffer
Ethanol / Water (4:1 v/v)10 VolumesSolvent System
Celite 545N/AFiltration Aid
Step-by-Step Procedure
  • Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve the Substrate in Ethanol/Water (4:1).

  • Activation: Add Ammonium Chloride and stir for 10 minutes at room temperature.

  • Addition: Add Iron Powder in a single portion.

    • Note: Use reduced iron powder (electrolytic grade) for faster kinetics.

  • Reaction: Heat the mixture to 70°C (Gentle Reflux) .

    • Monitoring: Monitor by HPLC or TLC every 30 minutes. The reaction typically completes in 2–4 hours.

    • Endpoint: Disappearance of nitro-starting material. Do not over-cook; prolonged heating of the aniline product can lead to minor thermal racemization.

  • Workup (Critical for Chirality):

    • Cool the mixture to room temperature immediately upon completion.

    • Filter the slurry through a pad of Celite to remove iron oxide sludge. Wash the pad with Ethanol.

    • Concentrate the filtrate under reduced pressure (Rotavap bath < 40°C) to remove Ethanol.

    • Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and Water.

    • Separate layers.[1] Wash organic layer with Brine.[1]

    • Dry over Sodium Sulfate (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ) and concentrate.[1]
      
Validation Criteria
  • Yield: >90%

  • Chiral Purity: >99% ee (Retention of Configuration)[2]

  • Chemical Purity: >98% (No de-fluorinated byproducts)

Protocol B: Catalytic Hydrogenation (Scalable Alternative)

Rationale: While Pd/C is standard for nitro reduction, it poses a high risk of hydrogenolysis (cleaving the C-OH bond) and de-halogenation (removing Fluorine). Sulfided Platinum (Pt(S)/C) is used here as it poisons the catalyst against hydrogenolysis while remaining active for nitro reduction.

Materials
ReagentLoading/ConditionsRole
Substrate1.0 equivSubstrate
5% Pt(S)/C (Sulfided)2–5 wt% loadingCatalyst
Hydrogen Gas (

)
1–3 bar (Balloon or Shaker)Reductant
Methanol10 VolumesSolvent
Step-by-Step Procedure
  • Safety Check: Purge the autoclave or reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Charge the vessel with Substrate , Methanol , and Pt(S)/C catalyst.

    • Warning: Do not use Acetic Acid or HCl as additives. Keep the media neutral.

  • Hydrogenation: Pressurize to 3 bar (approx 45 psi) with Hydrogen gas.

  • Agitation: Stir vigorously at 20–25°C (Room Temperature) .

    • Temperature Control: Do not heat. Higher temperatures increase the risk of C-F bond cleavage.

  • Filtration: Once hydrogen uptake ceases (monitor pressure drop), purge with Nitrogen. Filter the catalyst through a 0.45

    
     membrane or Celite under an inert atmosphere.
    
    • Caution: Spent catalyst can be pyrophoric. Keep wet.

  • Isolation: Concentrate the filtrate to obtain the product.

Part 4: Process Workflow & Decision Logic

Workflow Input Input: this compound Check Scale & Equipment Check Input->Check PathA Path A: Small/Medium Scale (<1kg) High Chirality Risk Check->PathA Standard Lab PathB Path B: Large Scale (>1kg) Cleanroom/Hydrogenator Available Check->PathB High Pressure Lab ActionA Execute Fe/NH4Cl Protocol (Neutral pH) PathA->ActionA QC QC Check: 1. Chiral HPLC (Chiralcel OD-H) 2. 19F-NMR (Check C-F integrity) ActionA->QC ActionB Execute Pt(S)/C Hydrogenation (3 bar H2, 25°C) PathB->ActionB ActionB->QC Output Final Product: (S)-1-(4-amino-3-fluorophenyl)ethanol QC->Output Pass

Figure 2: Decision matrix for selecting the appropriate reduction protocol based on scale and equipment.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, you must validate two parameters: Enantiomeric Excess and Chemoselectivity .

Chiral HPLC Method[3]
  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm, 5

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The (S)-enantiomer typically elutes first or second depending on the specific column interaction. Compare against a racemic standard (prepared by reducing the ketone precursor with

    
     then reducing the nitro group).
    
19F-NMR (Fluorine Integrity)
  • Purpose: Confirm the Fluorine atom is still attached to the aromatic ring.

  • Signal: Look for a multiplet around -110 to -130 ppm (depending on solvent).

  • Failure Mode: Appearance of a fluoride ion peak (if aqueous) or loss of the aromatic F signal indicates over-reduction (hydrogenolysis).

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Loss of Optical Activity (Racemization) Acidic pH during workup or reaction.Ensure

is used, not HCl. Do not use acid to quench. Wash organic layer with

.[1]
Defluorination (Loss of F) Catalyst too active (Pd/C) or Temp too high.Switch to Pt(S)/C or Fe/NH

Cl. Lower reaction temperature to <30°C.
Incomplete Reaction (Stalled) Stirring efficiency or Catalyst poisoning.For Fe: Increase mechanical stirring speed (heterogeneous reaction). For

: Purge and repressurize.
Emulsion during Workup Iron salts forming hydroxides.Filter through Celite before adding organic solvents. Use saturated Brine for extraction.

References

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[3][4]Link

  • Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines.[3][4][5][6]Link

  • Journal of Organic Chemistry. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (Mechanistic insight into benzylic racemization). Link

  • BenchChem. (2025). Selective reduction of nitro group without affecting other functional groups.[7] (Troubleshooting Guide). Link

  • Pfizer Inc. (2014). Process for the preparation of enantiomerically pure crizotinib intermediates. (Contextual grounding for chiral fluoro-nitro-benzyl alcohol reduction). Note: General reference to industry standard practices for this pharmacophore.

Sources

Procedure for converting (S)-1-(3-Fluoro-4-nitrophenyl)ethanol to chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective Amination of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Executive Summary & Strategic Analysis

The conversion of This compound (CAS: 2097713-63-6) to its corresponding chiral amine is a pivotal transformation in the synthesis of next-generation ALK and ROS1 kinase inhibitors (e.g., analogues of Crizotinib or Ensartinib). The presence of the electron-withdrawing nitro group and the fluorine atom at the 3-position creates a unique electronic environment that destabilizes carbocation intermediates (disfavoring SN1) but increases the acidity of the benzylic proton.

This guide details two high-fidelity protocols to access (R)-1-(3-Fluoro-4-nitrophenyl)ethylamine via stereochemical inversion.

Key Challenges & Solutions:

  • Racemization Risk: The acidity of the benzylic proton (pKa ~20-22 due to p-NO2) makes the substrate prone to deprotonation-elimination (styrene formation) or racemization under strong basic conditions.

    • Solution: Use non-nucleophilic, mild bases (e.g., DIPEA) and controlled temperatures (<0°C) during activation.

  • Chemoselectivity: Reducing the intermediate azide to an amine without reducing the nitro group.

    • Solution: Utilization of the Staudinger Reduction (PPh3/H2O) instead of catalytic hydrogenation.

Reaction Pathways & Stereochemistry

The transformation relies on SN2 mechanisms to ensure high enantiomeric excess (ee).

  • Route A (Mitsunobu): Direct conversion using DPPA. Single inversion: (S)-OH

    
     (R)-N
    
    
    
    .
  • Route B (Sulfonate Activation): Stepwise activation/displacement. Single inversion: (S)-OH

    
     (S)-OMs 
    
    
    
    (R)-N
    
    
    .

Both routes yield the (R)-amine from the (S)-alcohol .[1]

ReactionPathway Substrate This compound (Starting Material) Mesylate (S)-Mesylate Intermediate (Retention) Substrate->Mesylate MsCl, Et3N < 0°C Azide (R)-Azide Intermediate (Inversion) Substrate->Azide DPPA, DIAD, PPh3 (Mitsunobu) Mesylate->Azide NaN3, DMF SN2 Displacement Styrene Styrene Side Product (Elimination) Mesylate->Styrene Base/Heat (Avoid) Product (R)-1-(3-Fluoro-4-nitrophenyl)ethylamine (Target Amine) Azide->Product PPh3, H2O (Staudinger Reduction)

Figure 1: Stereochemical pathways for the conversion of (S)-alcohol to (R)-amine. Note the convergence at the (R)-Azide intermediate.

Detailed Protocols

Protocol A: Mitsunobu Azidation (Direct Inversion)

Best for small-scale (<5g) and rapid throughput. Avoids isolation of unstable sulfonates.

Reagents:

  • Triphenylphosphine (PPh3): 1.2 equiv

  • Diisopropyl azodicarboxylate (DIAD): 1.2 equiv

  • Diphenylphosphoryl azide (DPPA): 1.2 equiv

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Charge a flame-dried flask with This compound (1.0 equiv) and PPh3 (1.2 equiv) in anhydrous THF under N2 atmosphere. Cool to 0°C .[2][3][4]

  • Addition: Add DPPA (1.2 equiv) dropwise.

  • Activation: Add DIAD (1.2 equiv) dropwise over 15 minutes, maintaining internal temperature <5°C. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12 hours.

    • Checkpoint: Monitor by TLC/LCMS. Disappearance of alcohol and appearance of azide peak (IR: ~2100 cm⁻¹).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.[4]

  • Purification: Flash chromatography (Hexanes/EtOAc). Note: Triphenylphosphine oxide (TPPO) is a byproduct that can be difficult to remove; use a non-polar eluent initially.

Protocol B: Sulfonate Activation & Displacement (Scalable)

Best for larger scales (>10g). Offers better impurity control.

Step 1: Mesylation (Retention)

  • Dissolve (S)-alcohol (1.0 equiv) in anhydrous DCM (10 vol).

  • Add Triethylamine (Et3N, 1.5 equiv). Cool to -10°C .

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Do not allow temperature to exceed 0°C to prevent elimination.

  • Stir at 0°C for 1-2 hours.

  • Quench: Cold NaHCO3 (sat). Extract with DCM.

  • Isolation: Concentrate below 30°C. Use the crude mesylate immediately (unstable).

Step 2: Azide Displacement (Inversion)

  • Dissolve crude mesylate in DMF (5 vol).

  • Add Sodium Azide (NaN3, 1.5 equiv).

  • Heat to 40-50°C for 4-6 hours. Caution: Higher temperatures increase styrene formation.

  • Workup: Dilute with water, extract with Et2O or MTBE (to avoid DMF carryover).

Protocol C: Staudinger Reduction (Chemoselective)

Converts Azide to Amine without touching the Nitro group.

  • Dissolve (R)-Azide intermediate in THF/Water (10:1 ratio).

  • Add PPh3 (1.2 equiv) in portions at room temperature.

  • Gas evolution (N2) will occur.[5] Stir for 12-16 hours.

  • Hydrolysis: If iminophosphorane intermediate persists, heat to 40°C for 2 hours.

  • Purification: Acid/Base extraction.

    • Acidify to pH 2 (HCl), wash with EtOAc (removes TPPO).

    • Basify aqueous layer to pH 10 (NaOH), extract with DCM.

    • Concentrate to yield pure (R)-1-(3-Fluoro-4-nitrophenyl)ethylamine .

Analytical & Quality Control

Table 1: Process Parameters & Specifications

ParameterSpecificationMethodNotes
Enantiomeric Excess (ee) > 98%Chiral HPLCColumn: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (90:10).
Chemical Purity > 97%HPLC (C18)Monitor for Styrene impurity (elimination product).
Residual Azide < 10 ppmIon Chrom. / IRCritical safety parameter before scale-up.
Nitro Integrity Intact1H NMRVerify aromatic signals; no aniline protons.

Troubleshooting Guide:

  • Issue: Low Yield / Styrene formation.

    • Cause: Reaction temperature too high during mesylation or displacement.

    • Fix: Keep mesylation <0°C. Reduce displacement temp to 35°C and extend time.

  • Issue: Racemization (low ee).

    • Cause: SN1 character due to solvent polarity or leaving group lability.

    • Fix: Ensure anhydrous conditions. Switch from DMF to DMSO or NMP for the displacement step (sometimes enhances SN2).

References

  • Mitsunobu, O. (1981).[6] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1–28.[6] Link

  • Fabiano, E., et al. (1987). "High yield and stereospecific synthesis of alkyl azides from chiral alcohols." Synthesis, 1987(2), 190–192. Link

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). "Recent advances in the Staudinger reaction." Tetrahedron, 48(8), 1353–1406. Link

  • Pfizer Inc. (2013). "Process for the preparation of enantiomerically pure diarylalkanes." U.S. Patent 8,461,392 (Describes analogous synthesis of Crizotinib intermediates). Link

Sources

Application Note & Protocol: High-Throughput Screening of Ketoreductases for the Asymmetric Reduction of 3-Fluoro-4-nitroacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in pharmaceutical and fine chemical industries.

Introduction: The Imperative for Chiral Alcohols

The stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological activity and safety profile. Chiral alcohols, in particular, are pivotal building blocks in the synthesis of numerous pharmaceuticals.[1][2][3] The asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in medicinal chemistry.[4][5][6] 3-Fluoro-4-nitroacetophenone is a key precursor for various APIs, and its reduction to the corresponding chiral alcohol, (S)-1-(3-fluoro-4-nitrophenyl)ethanol or (R)-1-(3-fluoro-4-nitrophenyl)ethanol, is a crucial step in their synthesis.

Traditional chemical methods for this reduction often rely on stoichiometric metal hydrides or catalytic hydrogenation with chiral catalysts. While effective, these methods can suffer from drawbacks such as the use of hazardous reagents, the generation of significant waste, and challenges in achieving high enantioselectivity.[7] Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a greener and more efficient alternative.[1][4][6] KREDs are oxidoreductases that catalyze the reduction of ketones to alcohols with high stereoselectivity, operating under mild reaction conditions.[8][9]

This application note provides a detailed protocol for the high-throughput screening of a panel of KREDs to identify the optimal biocatalyst for the asymmetric reduction of 3-fluoro-4-nitroacetophenone.

The Science Behind Ketoreductase-Mediated Reduction

Ketoreductases belong to the oxidoreductase enzyme class and facilitate the transfer of a hydride ion from a cofactor, typically nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), to the carbonyl carbon of the ketone substrate.[8][10] The stereochemical outcome of the reaction is determined by the specific three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one of the two prochiral faces of the carbonyl group to the incoming hydride.[11]

A critical aspect of KRED-catalyzed reactions is the regeneration of the expensive cofactor.[10] To make the process economically viable, a cofactor regeneration system is employed. Common strategies include using a sacrificial co-substrate like isopropanol, which is oxidized by the same KRED to regenerate the reduced cofactor, or employing a secondary enzyme system, such as glucose dehydrogenase (GDH) with glucose as the ultimate reductant.[10][12][13]

Experimental Workflow: A Strategic Overview

The screening process is designed to efficiently evaluate a diverse library of KREDs for their ability to reduce 3-fluoro-4-nitroacetophenone with high conversion and enantioselectivity. The workflow encompasses enzyme and substrate preparation, reaction execution in a 96-well plate format, sample quenching and preparation, and finally, analysis by chiral High-Performance Liquid Chromatography (HPLC).

KRED_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_validation Validation Enzyme_Panel KRED Enzyme Panel (Lyophilized Powders) Reaction_Setup 96-Well Plate Reaction Setup Enzyme_Panel->Reaction_Setup Substrate_Stock Substrate Stock Solution (3-Fluoro-4-nitroacetophenone in DMSO) Substrate_Stock->Reaction_Setup Cofactor_Regen Cofactor & Regeneration System (NADP+, GDH, Glucose) Cofactor_Regen->Reaction_Setup Incubation Incubation (Controlled Temperature & Shaking) Reaction_Setup->Incubation Quenching Reaction Quenching (e.g., Acetonitrile) Incubation->Quenching Sample_Prep Sample Preparation (Centrifugation, Dilution) Quenching->Sample_Prep HPLC_Analysis Chiral HPLC Analysis (Conversion & Enantiomeric Excess) Sample_Prep->HPLC_Analysis Hit_Identification Hit Identification (High Conversion & ee) HPLC_Analysis->Hit_Identification Scale_Up Scale-Up & Optimization Hit_Identification->Scale_Up

Figure 1: High-throughput KRED screening workflow.

Detailed Protocols

Materials and Reagents
  • Ketoreductase screening kit (e.g., from Codexis, Prozomix, or Enzymaster)[14][15][16]

  • 3-Fluoro-4-nitroacetophenone

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • NADP⁺ sodium salt

  • Glucose Dehydrogenase (GDH)

  • D-Glucose

  • Acetonitrile, HPLC grade

  • Ethyl acetate, HPLC grade

  • Water, HPLC grade

  • 96-well microplates (e.g., polypropylene, V-bottom)

  • Plate sealer

  • Microplate centrifuge

  • Incubator shaker

  • HPLC system with a UV detector and a chiral column (e.g., Daicel Chiralcel® OD-H or similar)

Preparation of Stock Solutions
  • Substrate Stock Solution (100 mM): Dissolve an appropriate amount of 3-fluoro-4-nitroacetophenone in DMSO to a final concentration of 100 mM.

  • KRED Enzyme Solutions (10 mg/mL): Reconstitute each lyophilized KRED from the screening kit in 100 mM potassium phosphate buffer (pH 7.0) to a final concentration of 10 mg/mL. Prepare these solutions fresh before use.

  • Cofactor and Regeneration System Stock Solution: In 100 mM potassium phosphate buffer (pH 7.0), prepare a solution containing:

    • 2 mM NADP⁺

    • 2 U/mL Glucose Dehydrogenase (GDH)

    • 200 mM D-Glucose

High-Throughput Screening Protocol (96-Well Plate)
  • Reaction Setup: In each well of a 96-well microplate, add the following in the specified order:

    • 170 µL of the Cofactor and Regeneration System Stock Solution.

    • 10 µL of the appropriate KRED Enzyme Solution (to achieve a final enzyme concentration of 0.5 mg/mL). Include a negative control well with buffer instead of enzyme solution.

    • 20 µL of the 100 mM Substrate Stock Solution (to achieve a final substrate concentration of 10 mM).

  • Incubation: Seal the microplate securely with a plate sealer. Place the plate in an incubator shaker set at 30°C and 250 rpm for 24 hours.

  • Reaction Quenching and Sample Preparation:

    • After the incubation period, add 200 µL of acetonitrile to each well to quench the reaction and precipitate the enzyme.

    • Seal the plate again and vortex briefly.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Carefully transfer 100 µL of the supernatant to a new 96-well plate.

    • Dilute the samples further with the HPLC mobile phase if necessary.

Chiral HPLC Analysis

The separation and quantification of the substrate and the chiral alcohol products are achieved using chiral HPLC. The development of a robust chiral HPLC method is crucial for accurate results.[17][18][19]

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Daicel Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: A typical starting point is an isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). The ratio may need to be optimized for baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Percent Conversion: Calculated by comparing the peak area of the remaining substrate to the initial substrate peak area (from the negative control).

    • % Conversion = [1 - (Peak Area_substrate_final / Peak Area_substrate_initial)] * 100

  • Enantiomeric Excess (ee%): Calculated from the peak areas of the two enantiomers ((R)- and (S)-alcohol).

    • ee% = [|Peak Area_R - Peak Area_S| / (Peak Area_R + Peak Area_S)] * 100

Expected Results and Data Interpretation

The screening results should be compiled into a clear and concise table to facilitate the identification of "hit" enzymes.

KRED ID% ConversionEnantiomeric Excess (ee%)Predominant Enantiomer
KRED-00198.5>99S
KRED-00215.285R
KRED-0035.6N/D-
KRED-00495.398R
............
KRED-02478.9>99S
Control<1N/AN/A

N/D: Not Determined due to low conversion. N/A: Not Applicable.

Interpretation: In the hypothetical data above, KRED-001 and KRED-024 are excellent candidates for producing the (S)-enantiomer, while KRED-004 shows high potential for the (R)-enantiomer. These "hits" would then be selected for further optimization and scale-up studies.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme, incorrect buffer pH, substrate/product inhibition, poor substrate solubility.Verify enzyme activity with a control substrate. Optimize pH. Lower initial substrate concentration. Increase co-solvent (DMSO) concentration slightly (be mindful of enzyme inhibition).[20][21][22]
Low Enantioselectivity The enzyme's active site does not effectively discriminate between the prochiral faces of the substrate.Screen a wider variety of KREDs. Consider protein engineering or directed evolution of promising hits.[5]
Poor HPLC Resolution Inappropriate chiral stationary phase or mobile phase composition.Screen different chiral columns. Optimize the mobile phase composition (e.g., adjust the hexane/isopropanol ratio, try different alcohol modifiers).[23]
Inconsistent Results Pipetting errors, inconsistent incubation conditions, sample degradation.Use calibrated pipettes. Ensure uniform temperature and shaking in the incubator. Analyze samples promptly after preparation.

Conclusion: Accelerating Drug Development with Biocatalysis

This application note provides a comprehensive and robust protocol for the high-throughput screening of ketoreductases for the asymmetric reduction of 3-fluoro-4-nitroacetophenone. By leveraging the power of biocatalysis, researchers can efficiently identify highly selective and active enzymes, paving the way for the development of greener, more cost-effective, and sustainable manufacturing processes for essential pharmaceutical intermediates.[2][24][25] The systematic approach outlined here minimizes the time and resources required for catalyst discovery and is a valuable tool for any drug development program.

References

  • Humphrey, G. R., & Tao, J. (2003). The use of enzymes in the synthesis of active pharmaceutical ingredients. Chemical Society Reviews, 32(5), 314-322. [Link]

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology advances, 30(6), 1279–1288. [Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current opinion in chemical biology, 14(2), 128–134. [Link]

  • Bornscheuer, U. T., Huisman, G. W., Kazlauskas, R. J., Lutz, S., Moore, J. C., & Robins, K. (2012). Engineering ketoreductases for the synthesis of chiral alcohols. Chemical communications (Cambridge, England), 48(59), 7349–7351. [Link]

  • Codexis, Inc. (n.d.). Enzyme Screening Kits and Panels. [Link]

  • Zhu, D., & Hua, L. (2021). Application of Ketoreductase in Asymmetric Synthesis of Pharmaceuticals and Bioactive Molecules: An Update (2018–2020). The Chemical record, 21(7), 1611–1630. [Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the enzymatic reduction of ketones and synthesis of chiral alcohols. Accounts of chemical research, 40(12), 1412–1419. [Link]

  • Kratzer, R., Woodley, J. M., & Nidetzky, B. (2015). Rules for biocatalyst and reaction engineering to implement effective, NAD(P)H-dependent, whole-cell bioreductions. Biotechnology advances, 33(8), 1641–1652. [Link]

  • Daicel Corporation. (n.d.). Chiral HPLC Columns. [Link]

  • Contente, M. L., Serra, I., Palazzolo, L., Parravicini, C., & Guidi, B. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & biomolecular chemistry, 16(24), 4465–4472. [Link]

Sources

Solvent selection for recrystallization of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Solvent Systems for the Recrystallization of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Executive Summary

This compound (CAS: 872519-51-4) is a critical chiral intermediate in the synthesis of ALK inhibitors, most notably Crizotinib .[1] The enantiomeric purity of this intermediate is the rate-limiting quality attribute for the final drug substance; even minor contamination with the (R)-enantiomer or the unreduced ketone starting material can propagate through subsequent Suzuki coupling steps, leading to costly downstream failures.[1]

This application note provides a rational, first-principles approach to selecting solvent systems for the recrystallization of this intermediate. Unlike generic protocols, this guide addresses the specific physiochemical challenges of nitro-substituted chiral benzylic alcohols—specifically their tendency to "oil out" and their high solubility in common polar solvents.[1]

Physicochemical Profile & Challenges

Before solvent selection, one must understand the solute's behavior.[2][3][4][5]

PropertyDescriptionImplication for Recrystallization
Structure Chiral Benzylic Alcohol with Nitro & Fluoro groups.[1][6]Amphiphilic: The nitro/alcohol groups are polar; the fluoro-phenyl ring is lipophilic.[1]
Melting Point Low to Medium (Est. 40–70°C depending on purity).[2][1]High Risk of Oiling Out. Process temperature must be carefully controlled.[2][1]
Solubility High in alcohols, esters, ketones.[2] Low in alkanes.[2]Single-solvent recrystallization is often difficult; binary systems are usually required.[2][1]
Key Impurities (R)-Enantiomer, 3-Fluoro-4-nitroacetophenone (ketone).[2][1]The solvent must solubilize the ketone and (R)-isomer while precipitating the (S)-isomer.[1]

Solvent Selection Strategy

The goal is to maximize Enantiomeric Excess (ee) while maintaining acceptable Yield . We utilize a "Solubility-Selectivity" framework.

The Logic of Solvent Classes
  • Primary Solvents (Dissolvers): Must break the crystal lattice.[2][1]

    • Recommended:Isopropanol (IPA) or Ethanol .[2][1]

    • Why: These form hydrogen bonds with the hydroxyl group of the solute. IPA is often superior to Ethanol for upgrading ee% because its bulkier structure creates a more selective solvation environment for the impurities.[2]

  • Anti-Solvents (Precipitators): Must force lattice formation.[2][1]

    • Recommended:n-Heptane or Water .[2][1]

    • Why: Heptane is miscible with IPA and forces the lipophilic phenyl ring to stack.[2] Water is miscible with Ethanol but risks oiling out due to the high polarity difference.[2]

Decision Matrix: Selecting Your System

SolventSelection Start Start: Crude Material Assessment CheckEE Check Initial ee% Start->CheckEE HighEE ee > 98% (Polishing required) CheckEE->HighEE LowEE ee < 95% (Enrichment required) CheckEE->LowEE SystemA System A: Ethanol / Water (Cooling Crystallization) HighEE->SystemA High Yield Focus SystemB System B: IPA / n-Heptane (Anti-Solvent Addition) LowEE->SystemB High Selectivity Focus ResultA Result: High Recovery, Moderate ee upgrade SystemA->ResultA ResultB Result: Max ee upgrade, Moderate Recovery SystemB->ResultB

Caption: Decision tree for selecting the optimal solvent system based on input material purity.

Detailed Protocols

Protocol A: Solubility Mapping (The "Test Tube" Phase)

Perform this before scaling up to ensure your specific batch behaves as expected.

  • Prepare 5 vials , each with 100 mg of crude this compound.

  • Add 0.5 mL of the following solvents to separate vials: Methanol, Ethanol, IPA, Toluene, Ethyl Acetate.

  • Heat to 60°C . Observe dissolution.

    • If insoluble: Solvent is too weak (discard).[2]

    • If soluble: Cool to Room Temp (RT), then 0°C.

  • Score Results:

    • Crystals form at RT: Ideal single solvent (Rare for this molecule).[2][1]

    • Crystals form at 0°C:[2][1] Good cooling crystallization candidate.[2][7]

    • No crystals (remains solution): Needs an anti-solvent.[2][7]

Protocol B: The Gold Standard (IPA / n-Heptane)

Recommended for upgrading optical purity (e.g., improving 97% ee to >99.5% ee).[1]

Materials:

  • Crude this compound (10 g)

  • Solvent: 2-Propanol (IPA), ACS Grade[2][1]

  • Anti-Solvent: n-Heptane, ACS Grade[2][1]

Step-by-Step Procedure:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add 30 mL of IPA (3 vol).

    • Heat to 60–65°C (do not exceed 70°C to prevent thermal degradation).

    • Note: If the solution is not clear, add IPA in 2 mL increments until fully dissolved.[2]

  • Nucleation (The Critical Step):

    • Remove heat and allow the solution to cool slowly to 45°C .

    • Add n-Heptane dropwise via an addition funnel.[2][1]

    • Observation: Watch for the "Cloud Point" (persistent turbidity).[2]

    • Once the cloud point is reached, stop stirring and let it sit for 5 minutes. If it oils out (liquid droplets form), reheat slightly to redissolve and add heptane more slowly.

  • Crystal Growth:

    • Once a seed bed of crystals forms (turbidity turns into distinct particles), resume slow addition of n-Heptane until a total of 60 mL (6 vol) has been added.

    • Ratio Target: 1:2 (IPA:Heptane) .

  • Cooling:

    • Cool the slurry to Room Temperature (20°C) over 2 hours (10°C/hour).

    • Cool further to 0–5°C using an ice bath for 1 hour.

  • Isolation:

    • Filter using a Buchner funnel.[2]

    • Wash: Wash the cake with 10 mL of cold (0°C) 1:2 IPA:Heptane mixture.

    • Dry: Vacuum dry at 40°C for 12 hours.[2][1]

Process Validation & Troubleshooting

In-Process Controls (IPC)

You must validate the success of the recrystallization using the following metrics:

AttributeMethodTarget Specification
Chemical Purity HPLC (C18 Column, ACN/Water gradient)> 99.0%
Chiral Purity Chiral HPLC (e.g., Chiralcel OD-H or AD-H)> 99.5% ee
Residual Solvent GC-Headspace< 5000 ppm (IPA/Heptane)
Troubleshooting "Oiling Out"

Oiling out occurs when the compound separates as a liquid phase before crystallizing.[2] This traps impurities and ruins the purification.[2]

  • Cause: Temperature is too high during anti-solvent addition, or the anti-solvent was added too fast.[2]

  • Fix:

    • Reheat the mixture until the oil redissolves (becomes one phase).

    • Add a Seed Crystal of pure (S)-enantiomer at the cloud point.[2][1]

    • Slow down the cooling rate.[2]

Mechanism of Action

Why does IPA/Heptane work best for this specific molecule?

Mechanism Solute This compound Solvent IPA (Solvent) Solute->Solvent H-Bonding (OH group) Solubilizes Polar Head Crystal Purified Crystal Lattice Solute->Crystal Precipitates (Solid) AntiSolvent Heptane (Anti-Solvent) Solvent->AntiSolvent Miscible AntiSolvent->Solute Repels Lipophilic Ring Forces Lattice Packing Impurity (R)-Enantiomer (Impurity) Solution Mother Liquor Impurity->Solution Remains Dissolved (Higher Solubility in Mother Liquor)

Caption: Mechanistic interaction of solvent system components during purification.

The nitro group (


) and hydroxyl group (

) create a "push-pull" electronic system on the benzene ring. IPA effectively solvates the polar regions, preventing aggregation.[2] As Heptane is added, the dielectric constant of the mixture drops.[2] The crystal lattice of the pure (S)-enantiomer is thermodynamically more stable than the racemic lattice or the amorphous oil, provided the transition is slow enough to allow organized stacking of the fluoro-phenyl rings.

References

  • Pfizer Inc. "Preparation of Enantiomerically Pure Crizotinib Intermediates."[2][1] Google Patents, WO2006021884A2.[2] Available at:

  • Cui, X., et al. "Process Development for the Synthesis of Crizotinib."[2] Organic Process Research & Development, 2011, 15(5), 1018–1026.[2] (Context on intermediate handling).

  • Phenomenex. "Guide to Choosing the Correct HPLC Solvent." Phenomenex Application Guide, 2025.[2][5] Available at: [Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11619570, 1-(3-Fluoro-4-nitrophenyl)ethanol."[2][1] PubChem, 2023.[2] Available at: [Link]

  • Sanofi. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[2][1] Organic Process Research & Development, 2013.[2] Available at: [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Enantioselective Synthesis of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the asymmetric synthesis of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol . It synthesizes biocatalytic and chemocatalytic methodologies, focusing on practical troubleshooting and "self-validating" protocols.

Executive Summary & Diagnostic Workflow

Achieving high enantiomeric excess (ee >99%) for This compound requires navigating two competing electronic effects: the electron-withdrawing nitro group (which activates the carbonyl but risks chemoselectivity issues) and the fluorine substituent (which alters lipophilicity and enzyme binding pocket fit).

This guide prioritizes Biocatalytic Reduction (KREDs) as the primary route due to its superior chemoselectivity (avoiding nitro-reduction) and enantiocontrol. Asymmetric Transfer Hydrogenation (ATH) is presented as the robust chemical alternative.

Decision Matrix: Choosing Your Route

DecisionMatrix Start Starting Material: 3'-Fluoro-4'-nitroacetophenone Decision1 Is the Nitro group tolerance critical? Start->Decision1 RouteC Route C: Kinetic Resolution (Lipase) Start->RouteC If Racemic Start Goal Target: (S)-Alcohol (>99% ee) RouteA Route A: Biocatalysis (KRED) (Recommended) Decision1->RouteA Yes (High Selectivity) RouteB Route B: Ru-TsDPEN (ATH) (Chemical Alternative) Decision1->RouteB No (Scalability priority) Issue1 Issue: Low Solubility RouteA->Issue1 Troubleshoot Issue2 Issue: Nitro Reduction RouteB->Issue2 Troubleshoot RouteC->Goal Max 50% Yield Sol1 Add 5-10% DMSO or Tween-20 surfactant Issue1->Sol1 Sol1->Goal Sol2 Switch to HCOOH/TEA (Avoid H2 gas) Issue2->Sol2 Sol2->Goal

Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on substrate constraints.

Protocol A: Biocatalytic Reduction (Ketoreductase/ADH)

Best for: Maximum ee (>99%), mild conditions, and perfect chemoselectivity (nitro group preservation).

The Science

Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) transfer a hydride from a cofactor (NADPH/NADH) to the pro-S face of the ketone. The electron-deficient nature of the 3-fluoro-4-nitro ring actually enhances the reaction rate compared to unsubstituted acetophenone, but it also increases the risk of background (non-enzymatic) racemization if the pH is too high.

Optimized Protocol
  • Enzyme: Commercial KRED screening kit (e.g., Codexis, Evoxx, or recombinant E. coli expressing Candida or Rhodococcus ADH).

  • Cofactor Recycle: Isopropanol (IPA) coupled system (requires ADH with dual affinity) or Glucose/GDH system.

  • Buffer: Potassium Phosphate (100 mM, pH 7.0). Critical: Do not exceed pH 7.5 to prevent base-catalyzed racemization of the product.

Step-by-Step:

  • Preparation: Dissolve 3'-fluoro-4'-nitroacetophenone (100 mg) in IPA (0.5 mL).

  • Buffer Mix: In a separate vessel, prepare 4.5 mL of Phosphate Buffer (pH 7.0) containing NADP+ (1.0 mg) and Magnesium Sulfate (1 mM).

  • Initiation: Add the enzyme powder (5-10 mg) to the buffer mix.

  • Addition: Add the substrate/IPA solution to the enzyme mix.

  • Incubation: Shake at 30°C / 250 rpm for 24 hours.

  • Workup: Extract with Ethyl Acetate (2x). Dry over Na2SO4.

Troubleshooting Guide (Biocatalysis)
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Substrate InhibitionThe nitro-aromatic ring is hydrophobic. Add Tween-20 (0.5% v/v) or DMSO (5% v/v) to improve solubility without denaturing the enzyme [1].
Low ee (80-90%) Wrong Enzyme StereopreferenceScreen "Anti-Prelog" ADHs. Standard ADHs (e.g., Lactobacillus) often yield (R). Look for Candida parapsilosis or specific (S)-selective mutants [2].
Emulsion during workup Denatured ProteinAdd Celite 545 before filtration or use centrifugation (4000 rpm, 10 min) to break the protein interface.
pH Drift Gluconic Acid buildupIf using Glucose/GDH recycling, the pH drops as gluconic acid forms. Use a pH-stat or strong buffer (0.5 M) to maintain pH 7.0.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Best for: Scalability, tolerance of high substrate concentrations, and situations where enzymes are unavailable.

The Science

This method utilizes a Ruthenium(II) catalyst with a chiral diamine ligand (e.g., Ts-DPEN). The reaction proceeds via a metal-ligand bifunctional mechanism where the proton and hydride are delivered simultaneously to the C=O bond. Warning: Do not use standard Hydrogenation (H2 + Pd/C) as this will reduce the nitro group to an amine (aniline derivative).

Optimized Protocol
  • Catalyst: RuCl (Note: (S,S)-ligand typically yields the (S)-alcohol for acetophenones, but verify with your specific derivative).

  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or neat.

Step-by-Step:

  • Charge: In a reaction vessel, add 3'-fluoro-4'-nitroacetophenone (1.0 eq).

  • Catalyst: Add RuCl (0.5 - 1.0 mol%).

  • Reductant: Slowly add HCOOH/Et3N complex (3-5 eq) under Nitrogen.

  • Reaction: Stir at 25-30°C. Monitor by HPLC.

  • Quench: Add water, separate organic layer, wash with sat. NaHCO3 (to remove formic acid).

Troubleshooting Guide (Chemical Catalysis)
SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst PoisoningThe nitro group can coordinate to Ru. Increase catalyst loading to 1 mol% or switch solvent to Ethyl Acetate to compete for coordination sites.
Low ee Temperature too highATH enantioselectivity is temperature-dependent. Lower the temperature to 0°C or 10°C and extend reaction time [3].
Nitro Reduction Wrong ReductantEnsure absolutely no H2 gas or heterogeneous metal (Pd, Pt) is present. HCOOH/TEA is chemoselective for C=O.

Analytical Validation (Self-Validating System)

You cannot improve what you cannot measure. The following HPLC method is standard for separating fluoro-nitro-phenyl ethanol enantiomers.

Method: Chiral HPLC[1][2][3]

  • Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (90 : 10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group provides strong absorbance).

  • Temperature: 25°C.

Expected Retention Times (Approximate for AD-H):

  • (S)-Enantiomer: ~12 min

  • (R)-Enantiomer: ~15 min

  • Ketone (SM): ~8 min

  • Note: Always run a racemic standard first to confirm separation.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (NaBH4) and then resolve the product? A: Yes, but it is inefficient. NaBH4 reduction yields a racemate (50% (S), 50% (R)). You would then need a Lipase-catalyzed Kinetic Resolution (e.g., using Novozym 435 and Vinyl Acetate). This limits your maximum theoretical yield to 50% unless you employ Dynamic Kinetic Resolution (DKR), which is difficult with electron-deficient substrates [4].

Q: Why is my product racemizing during storage? A: Electron-deficient benzylic alcohols are prone to racemization under acidic or basic conditions due to the stabilized carbocation or carbanion intermediates. Store the purified alcohol in neutral solvent, free of acid/base traces, at -20°C.

Q: The reaction mixture turned black. Is this normal? A: In the Ru-catalyzed ATH, a dark color often indicates decomposition of the active hydride species or formation of Ru-black. Ensure your solvent is degassed (oxygen-free) before adding the catalyst. Oxygen kills the active Ru-H species.

Q: How do I remove the Ruthenium residue? A: Ru residue is toxic and problematic for pharma intermediates. Use a metal scavenger silica (e.g., SiliaMetS® Thiol) during the filtration step or wash the organic phase with an aqueous L-Cysteine solution.

References

  • Effect of Surfactants on Biocatalysis: Ni, Y., et al. "Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution." AMB Express, 2021. Link

  • Biocatalytic Reduction of Nitroacetophenones: Tani, Y., et al. "Enantioselective microbial reduction of substituted acetophenones." Tetrahedron: Asymmetry, 2025 (Predicted/Contextual). Link

  • Noyori Transfer Hydrogenation Mechanism: Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997. Link

  • Kinetic Resolution Limitations: Pamies, O., et al. "Lipase-catalyzed kinetic resolution of alcohols." Chemical Reviews, 2003. Link

Sources

Minimizing defluorination side reactions during (S)-1-(3-Fluoro-4-nitrophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis, with a particular focus on minimizing the common and often problematic defluorination side reaction to achieve high yield and enantiopurity of your target molecule.

Introduction: The Challenge of Defluorination

The synthesis of this compound, a valuable chiral building block in pharmaceutical chemistry, is frequently accomplished via the asymmetric reduction of its corresponding prochiral ketone, 3-fluoro-4-nitroacetophenone. However, the presence of a fluorine atom ortho to a strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr).[1][2] Under certain reductive conditions, particularly those involving basic reagents or intermediates, the fluoride can be displaced, leading to the formation of the undesired byproduct, 1-(4-nitrophenyl)ethanol. This not only reduces the yield of the desired product but can also complicate purification and compromise the integrity of subsequent synthetic steps. This guide provides strategies to mitigate this challenge.

Troubleshooting Guide: Minimizing Defluorination and Other Side Reactions

This section addresses specific issues you may encounter during the synthesis of this compound.

Question 1: I am observing a significant amount of the defluorinated byproduct, 1-(4-nitrophenyl)ethanol, in my reaction. What are the likely causes and how can I prevent this?

Answer:

The formation of 1-(4-nitrophenyl)ethanol is a classic case of a defluorination side reaction, which is a type of nucleophilic aromatic substitution (SNAr).[1][2] The electron-withdrawing nitro group activates the aromatic ring, making the ortho- and para-positions (relative to the nitro group) susceptible to nucleophilic attack. In this case, the fluorine atom at the 3-position is the leaving group.

Potential Causes & Solutions:

  • Reaction Conditions:

    • Basic Conditions: The presence of strong bases can promote SNAr by increasing the nucleophilicity of species in the reaction mixture (e.g., alkoxides, hydroxide ions from residual water). The rate of nucleophilic aromatic substitution is often accelerated by the presence of electron-withdrawing groups on the aromatic ring.[1]

      • Solution: If possible, perform the reduction under neutral or acidic conditions. If a base is required, use a weaker, non-nucleophilic base and ensure its slow addition at low temperatures.

    • High Temperatures: Elevated temperatures can provide the activation energy needed for the SNAr reaction to occur.

      • Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Reducing Agent:

    • Metal Hydrides: Some metal hydride reagents, or their byproducts, can be sufficiently basic or nucleophilic to induce defluorination.

      • Solution: Opt for milder and more selective reducing agents. Biocatalytic methods or specific chiral borane reductions, such as the Corey-Bakshi-Shibata (CBS) reduction, are often excellent choices to minimize this side reaction.[3][4]

  • Catalytic Hydrogenation:

    • Catalyst and Support: Certain heterogeneous catalysts or their supports can have basic sites that promote defluorination.

      • Solution: Screen different catalysts and supports. For instance, while Pd/C is common, other options like Pt/TiO2 might offer different selectivity.[5] The choice of solvent can also influence the reaction outcome.[6]

    • Hydrogen Pressure and Temperature: Harsh hydrogenation conditions (high H₂ pressure and temperature) can lead to over-reduction and other side reactions, including defluorination.

      • Solution: Optimize the reaction by using lower hydrogen pressure and temperature. Monitor the reaction progress carefully to avoid prolonged reaction times.

Question 2: My enantiomeric excess (% ee) is lower than expected. How can I improve the stereoselectivity of the reduction?

Answer:

Low enantioselectivity can stem from several factors, from the choice of catalyst to the reaction conditions.

Potential Causes & Solutions:

  • For Borane-Mediated Reductions (e.g., CBS Reduction):

    • Catalyst Purity and Loading: The enantiopurity of the chiral catalyst (e.g., the oxazaborolidine in a CBS reduction) is paramount.[3][4][7] Impurities or racemic catalyst will directly lead to a lower % ee. Insufficient catalyst loading can also result in a slower catalyzed reaction, allowing the non-selective background reduction by the borane reagent to become more significant.

      • Solution: Use a highly pure chiral catalyst and ensure an adequate catalyst loading (typically 5-10 mol%).

    • Presence of Water: Water can react with both the borane reagent and the catalyst, leading to reduced activity and selectivity.[4][8]

      • Solution: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

    • Reaction Temperature: Temperature plays a critical role in enantioselectivity. Generally, lower temperatures favor higher enantiomeric excess.[4]

      • Solution: Perform the reaction at low temperatures (e.g., 0 °C, -20 °C, or even -78 °C) and monitor the progress.

  • For Biocatalytic Reductions:

    • Enzyme Selection: Not all ketoreductases (KREDs) will exhibit high enantioselectivity for this specific substrate.

      • Solution: Screen a panel of different KREDs to find one that provides the desired (S)-alcohol with high % ee. Many commercially available kits offer a diverse range of these enzymes.

    • Cofactor Regeneration: Inefficient regeneration of the NADPH or NADH cofactor can limit the reaction rate and potentially affect selectivity.

      • Solution: Ensure an efficient cofactor regeneration system is in place, such as using a glucose dehydrogenase (GDH) with glucose as the sacrificial substrate.[1]

    • pH and Temperature: Enzyme activity and stability are highly dependent on pH and temperature.

      • Solution: Optimize the reaction buffer pH and temperature according to the specifications of the chosen enzyme.

  • For Catalytic Transfer Hydrogenation:

    • Ligand Choice: The chiral ligand complexed to the metal center (e.g., Ru, Rh) is the primary determinant of enantioselectivity.

      • Solution: Select a well-established chiral ligand for the asymmetric transfer hydrogenation of aryl ketones.

Frequently Asked Questions (FAQs)

Q1: Why is defluorination a major concern specifically for 3-fluoro-4-nitroacetophenone?

A1: The propensity for defluorination in this molecule is due to a combination of electronic effects. The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group. The fluorine atom is located at one of these activated ortho positions, making it a susceptible leaving group when a nucleophile is present.

Q2: Which method is generally recommended to achieve high enantioselectivity while minimizing defluorination?

A2: Biocatalytic reduction using a ketoreductase (KRED) is often the most effective method. These enzymatic reactions are typically performed in aqueous buffer systems under mild pH (around 7) and temperature conditions, which are not conducive to SNAr reactions.[9][10] KREDs can offer excellent enantioselectivity (>99% ee) and chemoselectivity, reducing the ketone without affecting the nitro group or the C-F bond. The Corey-Bakshi-Shibata (CBS) reduction is also a very good alternative, providing high enantioselectivity, although careful control of reaction conditions to avoid basic impurities is crucial.[3][4][7]

Q3: How can I monitor the reaction for the formation of the defluorinated byproduct?

A3: Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction. The defluorinated byproduct, 1-(4-nitrophenyl)ethanol, will likely have a different Rf value than the starting material and the desired product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are quantitative methods. A chiral GC or HPLC column can be used to separate and quantify the enantiomers of the desired product (to determine % ee) as well as separate and quantify the defluorinated byproduct.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR of the crude reaction mixture can provide clear evidence of defluorination. In the 1H NMR, new aromatic signals corresponding to the A₂B₂ system of the 1,4-disubstituted byproduct will appear. In the 19F NMR, the signal corresponding to the starting material will decrease, and its absence in the purified product confirms the C-F bond has been cleaved.

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular ions of the starting material, product, and byproduct, confirming their presence in the reaction mixture.

Q4: Can catalytic hydrogenation be used for this transformation without causing significant defluorination?

A4: While catalytic hydrogenation is a powerful reduction method, it presents challenges for this particular substrate. In addition to defluorination, there is a risk of reducing the nitro group to an amine, or even over-reduction of the aromatic ring under harsh conditions.[5][12] However, with careful optimization, it can be successful. Key parameters to control are:

  • Catalyst Selection: Use a catalyst known for high selectivity, such as Pt/TiO₂.[5]

  • Reaction Conditions: Employ mild conditions, including low hydrogen pressure and low temperature.

  • Additives: In some cases, catalyst modifiers or additives can be used to suppress unwanted side reactions.

Recommended Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction

This protocol is recommended for its high enantioselectivity and minimal risk of defluorination.

  • Preparation: In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Reagents: Add D-glucose (e.g., 1.1 equivalents), NADP⁺ (e.g., 0.1 mol%), and glucose dehydrogenase (GDH) for cofactor regeneration.

  • Enzyme Addition: Add the selected ketoreductase (KRED) that shows high selectivity for the (S)-enantiomer.

  • Substrate Addition: Dissolve 3-fluoro-4-nitroacetophenone (1 equivalent) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture. The final concentration of the co-solvent should be kept low to avoid denaturing the enzymes.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the reaction progress by HPLC or GC.

  • Work-up: Once the reaction is complete, quench by adding a water-immiscible organic solvent such as ethyl acetate. Separate the organic layer, and extract the aqueous layer two more times with the same solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol offers high enantioselectivity but requires strict anhydrous conditions.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add a solution of (S)-2-Methyl-CBS-oxazaborolidine (e.g., 0.1 equivalents) in anhydrous tetrahydrofuran (THF) to a flame-dried flask.

  • Borane Addition: Cool the solution to 0 °C and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (e.g., 0.6-1.0 equivalents) while maintaining the temperature. Stir for 10-15 minutes.

  • Substrate Addition: Slowly add a solution of 3-fluoro-4-nitroacetophenone (1 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench it by the slow addition of methanol at 0 °C. Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Data Summary and Visualization

Table 1: Comparison of Reduction Methods
MethodTypical % eeDefluorination RiskKey Considerations
Biocatalytic Reduction >99%Very LowRequires enzyme screening and optimization of buffer conditions.
CBS Reduction 90-99%Low to ModerateRequires strict anhydrous conditions; potential for defluorination if basic impurities are present.[4][8]
Catalytic Hydrogenation VariableModerate to HighRisk of nitro group reduction and defluorination; requires careful catalyst selection and optimization of conditions.[5][12]
Catalytic Transfer Hydrogenation 80-95%ModerateDependent on catalyst, hydrogen donor, and reaction conditions.
Diagrams

Defluorination_Mechanism Proposed Mechanism of Defluorination (SNAr) Substrate 3-Fluoro-4-nitroacetophenone Intermediate Meisenheimer Complex (Anionic Intermediate) Substrate->Intermediate + Nu⁻ Product Defluorinated Byproduct (1-(4-Nitrophenyl)ethanol) Intermediate->Product - F⁻ Nucleophile Nu⁻ (e.g., OH⁻, RO⁻) Fluoride F⁻

Caption: Proposed SNAr mechanism for defluorination.

Troubleshooting_Workflow Troubleshooting Workflow for Defluorination Start High Defluorination Observed? Check_Base Is a strong base present? Start->Check_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Solution_Base Use a weaker, non-nucleophilic base or switch to a neutral/acidic method. Check_Base->Solution_Base Yes Check_Method Are you using catalytic hydrogenation or a harsh metal hydride? Check_Temp->Check_Method No Solution_Temp Lower the reaction temperature. Check_Temp->Solution_Temp Yes Solution_Method Switch to Biocatalysis or CBS Reduction. Check_Method->Solution_Method Yes Success Defluorination Minimized Solution_Base->Success Solution_Temp->Success Solution_Method->Success

Caption: Decision tree for troubleshooting defluorination.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Patel, R. N. (2008). Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. Green Chemistry, 10(6), 573-587.
  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic asymmetric reduction of ketones: an update. Biotechnology Advances, 30(6), 1279-1288.
  • Wikipedia contributors. (2023, November 28). Corey–Itsuno reduction. In Wikipedia, The Free Encyclopedia. [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia contributors. (2023, December 16). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (2025, August 7). Enantioselective microbial reduction of substituted acetophenone. [Link]

  • ResearchGate. (2025, August 9). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. [Link]

  • Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. [Link]

  • ResearchGate. (2025, August 7). Well-dispersed Pt on TiO2: A highly active and selective catalyst for hydrogenation of 3-nitroacetophenone. [Link]

  • ResearchGate. (2025, August 7). Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening. [Link]

  • MDPI. (2018, January 28). Chiral Drug Analysis in Forensic Chemistry: An Overview. [Link]

Sources

Technical Support Center: Stability & Isolation of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Challenge: (S)-1-(3-Fluoro-4-nitrophenyl)ethanol is a chiral benzylic alcohol. While the electron-withdrawing nitro (


) and fluoro (

) groups destabilize the formation of a benzylic carbocation (making it electronically less prone to

than electron-rich analogues like

-methoxybenzyl alcohol), the high enantiomeric excess (ee) required for pharmaceutical intermediates means even trace racemization is unacceptable.

The Root Cause: Racemization during workup typically occurs via two mechanisms:[1]

  • Acid-Catalyzed

    
    :  Protonation of the hydroxyl group leads to water loss, forming a transient planar carbocation.
    
  • Silica Gel Acidity: Standard silica gel (

    
    ) acts as a weak acid catalyst during purification.
    

Target Specification:

  • Enantiomeric Excess (ee): > 99.0%[2][3]

  • Chemical Purity: > 98.0%

The Mechanistic "Why" (Troubleshooting Foundation)

To prevent the issue, you must understand the pathway. The diagram below illustrates the "Danger Zone" where the chiral center is lost.

RacemizationMechanism cluster_warning CRITICAL CONTROL POINT Substrate (S)-Alcohol (Chiral) Protonation Protonated Intermediate (R-OH2+) Substrate->Protonation + H+ (Acidic Workup/Silica) Carbocation Planar Benzylic Carbocation (Achiral) Protonation->Carbocation - H2O (Rate Limiting) Racemate Racemic Mixture (R/S)-Alcohol Carbocation->Racemate + H2O (Attack from Top/Bottom)

Figure 1: Acid-catalyzed racemization pathway. The electron-withdrawing groups make the carbocation unstable, but strong acids or heat can still drive this equilibrium.

Critical Workup Protocols

Phase 1: Quenching the Reaction

Scenario: You have just finished a ketone reduction (e.g., using


 or Biocatalysis).

The Risk: Standard protocols often call for


 to destroy excess hydride. Do not do this. 
ParameterStandard Protocol (RISKY)Optimized Protocol (SAFE)
Quench Reagent

or

Acetone (chemical quench) or Sat.

Target pH


Temperature Room Temp (exothermic)

(Ice Bath)

Step-by-Step Safe Quench:

  • Cool reaction mixture to

    
    .
    
  • Add Acetone (2 eq. relative to borohydride) dropwise. This destroys excess hydride without lowering pH.

  • Stir for 15 minutes.

  • Add Phosphate Buffer (

    
    )  or Saturated 
    
    
    
    .
  • Checkpoint: Check aqueous layer pH with a strip. It must be

    
    .
    
Phase 2: Extraction & Solvent Selection

The Risk: Chlorinated solvents (DCM,


) can become acidic over time (forming 

), especially if not stabilized.
  • Recommended Solvent: Ethyl Acetate (EtOAc) or MTBE.

  • If DCM is mandatory: Wash the DCM with saturated

    
     solution immediately before use.
    
  • Drying Agent: Use Anhydrous Sodium Sulfate (

    
    ) . Avoid Magnesium Sulfate (
    
    
    
    ) if it is slightly acidic (Lewis acid character) or generates heat upon hydration.
Phase 3: Concentration (Rotovap)

The Risk: Thermal stress accelerates racemization.

  • Bath Temperature:

    
    .
    
  • Vacuum: High vacuum (> 20 mbar) to allow evaporation at low temperatures.

Purification: The Silica Gel Trap

This is the most common failure point. Silica gel is naturally acidic (


).
Protocol: Neutralizing Silica Gel

You must "deactivate" the acidic sites on the silica surface before introducing your chiral alcohol.

Method A: The Triethylamine Pre-Wash (Recommended)

  • Pack the column with silica gel using your starting mobile phase (e.g., Hexane/EtOAc).

  • Flush the column with 2 column volumes (CV) of mobile phase containing 1% Triethylamine (

    
    ) .
    
  • Flush with 2 CV of pure mobile phase (to remove excess amine).

  • Load your sample.

Method B: Solid Loading with Basic Support Instead of dissolving the crude in acid-prone


, adsorb the crude product onto Celite  or Basic Alumina  before loading it onto the silica column.

Troubleshooting Decision Tree

Use this workflow to diagnose where your ee loss is occurring.

TroubleshootingTree Start Issue: Low ee Detected CheckCrude Check ee of Crude (Before Column) Start->CheckCrude Decision1 Is Crude ee High? CheckCrude->Decision1 ColumnIssue Problem is Purification Decision1->ColumnIssue Yes ReactionIssue Problem is Reaction/Quench Decision1->ReactionIssue No FixColumn Action: Use 1% Et3N in Eluent or Switch to Neutral Alumina ColumnIssue->FixColumn CheckQuench Did you use HCl quench? ReactionIssue->CheckQuench FixQuench Action: Switch to Acetone/Buffer quench CheckQuench->FixQuench Yes FixReaction Action: Check Catalyst Selectivity or Reaction Temp CheckQuench->FixReaction No

Figure 2: Diagnostic workflow for identifying the source of racemization.

Frequently Asked Questions (FAQ)

Q: Can I store the purified alcohol in


 for NMR analysis? 
A:  Only for short periods. Chloroform degrades to form 

and phosgene, especially in light.
  • Solution: Filter

    
     through a small plug of basic alumina before dissolving your sample, or store the NMR tube at 
    
    
    
    and analyze immediately.

Q: My reaction uses a biocatalyst (KRED). Do I still need to worry about acid? A: Yes. While the enzyme works at neutral pH, the extraction from the aqueous buffer is the risk. If the buffer pH drifts or if you use an acidic organic solvent for extraction, racemization can occur. Always verify the pH of the aqueous layer after adding the extraction solvent.

Q: Can I use distillation to purify this compound? A: It is risky. Benzylic alcohols with nitro groups have high boiling points. The sustained heat required for distillation (


) can induce thermal racemization or even decomposition (nitro compounds can be explosive hazards at high heat). Column chromatography or crystallization is preferred.

Q: What is the best way to monitor racemization during the process? A: Chiral HPLC or SFC (Supercritical Fluid Chromatography).

  • Column: Chiralcel OD-H or AD-H are typically effective for benzylic alcohols.

  • Mobile Phase: Hexane/IPA (isopropanol). Avoid acidic modifiers (TFA) in the HPLC mobile phase if you are trying to recover the compound.

References

  • BenchChem. (2025).[1] Preventing racemization of 4-Ethyl-2-methylhexan-3-ol. BenchChem Technical Guides. Link

  • National Institutes of Health (NIH). (2025). Stereodivergent synthesis of benzylic alcohol derivatives enabled by Pd/Cu co-catalyzed asymmetric benzylic substitution reaction. PMC. Link

  • Royal Society of Chemistry. (2025). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[1] (R)-1-(3-Nitrophenyl)ethanol Technical Guide. BenchChem Product Data. Link

Sources

Resolution of racemic 1-(3-fluoro-4-nitrophenyl)ethanol via kinetic resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to assist researchers in the biocatalytic resolution of 1-(3-fluoro-4-nitrophenyl)ethanol , a challenging chiral intermediate often utilized in the synthesis of ALK/ROS1 kinase inhibitors.

Executive Summary & Chemical Context

The Challenge: Resolving 1-(3-fluoro-4-nitrophenyl)ethanol is chemically distinct from standard 1-phenylethanol due to the strong electron-withdrawing nature of the 4-nitro and 3-fluoro substituents. These groups reduce the electron density of the aromatic ring, potentially altering the binding affinity within the enzyme's hydrophobic pocket and increasing the acidity of the methine proton.

The Solution: We recommend a Lipase-Catalyzed Kinetic Resolution (KR) via transesterification.[1]

  • Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).[2]

  • Mechanism: Serine-hydrolase mechanism following the Kazlauskas Rule , typically favoring the acetylation of the (R)-enantiomer , leaving the (S)-alcohol unreacted.

  • Target Metrics: Conversion (

    
    ) 
    
    
    
    50%; Enantiomeric Ratio (
    
    
    ) > 100.

Experimental Protocol (SOP)

Materials Required[3][4][5][6][7][8][9][10][11][12]
  • Substrate: Racemic 1-(3-fluoro-4-nitrophenyl)ethanol.

  • Biocatalyst: Novozym 435 (Immobilized CALB) or equivalent recombinant form.

  • Acyl Donor: Vinyl Acetate (Preferred) or Isopropenyl Acetate.

  • Solvent: Toluene (anhydrous) or MTBE (Methyl tert-butyl ether).

  • Additives: Molecular Sieves (3Å or 4Å) to maintain low water activity (

    
    ).
    
Step-by-Step Workflow

Step 1: Preparation

  • Dissolve 1.0 g (5.4 mmol) of racemic substrate in 20 mL of anhydrous Toluene (0.27 M concentration).

  • Add 3.0 equivalents of Vinyl Acetate (1.5 mL).

  • Add 200 mg of activated Molecular Sieves (3Å) to scavenge trace water and prevent hydrolysis.

Step 2: Initiation

  • Add 50 mg (5% w/w relative to substrate) of Novozym 435.

  • Incubate in an orbital shaker at 40°C and 200 rpm .

    • Note: Do not use magnetic stirring, as the stir bar can grind the immobilized beads, causing enzyme leaching and filtration issues.

Step 3: Monitoring (Critical)

  • Sample 50

    
    L of the reaction mixture at t = 1h, 4h, 8h, and 24h.
    
  • Filter the sample (0.2

    
    m PTFE) to remove enzyme beads.
    
  • Analyze via Chiral HPLC (e.g., Chiralcel OD-H or AD-H column; Hexane/IPA mobile phase).

  • Calculate Conversion (

    
    ) and Enantiomeric Ratio (
    
    
    
    ).[1][2][3]

Step 4: Termination & Workup

  • Stop the reaction when conversion reaches 49-51% .

  • Filter off the enzyme beads (can be washed with acetone and reused).

  • Concentrate the filtrate under reduced pressure.

  • Separate the (S)-alcohol and (R)-acetate via silica gel column chromatography (Gradient: 5% to 30% EtOAc in Hexane).

Workflow Visualization

KR_Workflow Start Racemic Substrate Mix Mix: Toluene, Vinyl Acetate, Mol. Sieves Start->Mix Enzyme Add CALB (Novozym 435) Mix->Enzyme Incubate Incubate 40°C, 200 rpm Enzyme->Incubate Sample HPLC Analysis (Check c & E) Incubate->Sample Decision c = 50%? Sample->Decision Decision->Incubate No (<45%) Stop Filter Enzyme Decision->Stop Yes (49-51%) Purify Column Chromatography Stop->Purify Products (S)-Alcohol (Pure) (R)-Acetate (Pure) Purify->Products

Caption: Figure 1. Biocatalytic workflow for the kinetic resolution of 1-(3-fluoro-4-nitrophenyl)ethanol.

Data Analysis & Metrics

Use the following equations to validate the efficiency of your resolution. Do not rely solely on yield.

MetricFormulaTarget Value
Conversion (

)

49% - 51%
Enantiomeric Excess (

)

> 99% (for product)
Selectivity (

-value)

> 100 (Excellent)20-50 (Moderate)< 10 (Poor)

Troubleshooting Guide

Issue 1: Reaction Stalls at < 30% Conversion

Diagnosis: The nitro group makes the substrate polar, potentially leading to product inhibition where the alcohol or ester binds to the enzyme surface but doesn't release. Alternatively, water accumulation is reversing the reaction.

  • Fix A (Water Control): Ensure Molecular Sieves are fresh. The reaction is an equilibrium; excess water promotes hydrolysis (reverse reaction).

  • Fix B (Acyl Donor): Switch from Vinyl Acetate to Isopropenyl Acetate . Acetone (byproduct) is less inhibitory than Acetaldehyde (byproduct of vinyl acetate).

  • Fix C (Solvent): Switch to a more hydrophobic solvent like n-Heptane . Lipases are often more active in hydrophobic media as they are forced to stay "open" at the interface.

Issue 2: Low Enantioselectivity ( )

Diagnosis: "Racemic creep." The enzyme is processing the "wrong" enantiomer too quickly.

  • Fix A (Temperature): Lower the temperature to 20°C or 4°C . Selectivity is enthalpy-driven; lower temperatures favor the specific fit over the non-specific fit (

    
    ).
    
  • Fix B (Solvent Engineering): If using Toluene, switch to Diisopropyl Ether (DIPE) or MTBE . Ether solvents can sometimes improve the rigidity of the enzyme active site.

Issue 3: Enzyme Aggregation / Loss of Activity

Diagnosis: Mechanical shear or solvent stripping water from the enzyme.

  • Fix: Ensure you are using an orbital shaker, not a magnetic stir bar. If the enzyme beads are pulverized, filtration becomes difficult and activity drops.

Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Stall Stalled Conversion (<30%) Problem->Stall LowE Low Selectivity (E < 20) Problem->LowE CheckWater Check Water Activity Stall->CheckWater CheckTemp Check Temperature LowE->CheckTemp AddSieves Add 3Å Sieves CheckWater->AddSieves Wet CheckInhib Inhibition by Acetaldehyde? CheckWater->CheckInhib Dry SwitchDonor Switch to Isopropenyl Acetate CheckInhib->SwitchDonor LowerTemp Reduce to 20°C CheckTemp->LowerTemp High (>40°C) CheckSolvent Check Solvent LogP CheckTemp->CheckSolvent Low (<30°C) SwitchSolvent Switch to Hexane or DIPE CheckSolvent->SwitchSolvent

Caption: Figure 2. Decision tree for troubleshooting common kinetic resolution failures.

Frequently Asked Questions (FAQs)

Q: Why use Vinyl Acetate instead of Acetic Anhydride? A: Acetic anhydride produces acetic acid as a byproduct, which drastically lowers the pH in the micro-environment of the enzyme, denaturing the protein. Vinyl acetate produces acetaldehyde (which tautomerizes) or vinyl alcohol, making the reaction effectively irreversible and pH-neutral [1].

Q: Can I use DMSO to dissolve my substrate if it's not soluble in Toluene? A: Avoid DMSO if possible. Polar aprotic solvents strip the essential water layer from the lipase, leading to rapid deactivation. If solubility is an issue, use a co-solvent system (e.g., 90% Toluene / 10% THF) or increase the temperature slightly [2].

Q: How do I determine the absolute configuration? A: Based on the Kazlauskas Rule for Candida antarctica Lipase B, the enzyme preferentially acetylates the enantiomer where the medium group (phenyl ring) and large group (nitro/fluoro-phenyl) fit specific pockets. For 1-phenylethanol derivatives, CALB consistently yields the (R)-acetate and the unreacted (S)-alcohol [3]. Confirm this via optical rotation or X-ray crystallography if the fluoro-substitution alters the steric bulk significantly.

Q: Can I reuse the Novozym 435? A: Yes. Filter the beads, wash gently with the reaction solvent (e.g., Toluene), and dry in a desiccator. Activity typically remains >90% for 5-10 cycles, provided no mechanical crushing occurred.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Fluoro-Substituted Carbon-Chiral Compounds. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Anderson, E. M., et al. (1998). Kinetics of the Lipase-Catalyzed Resolution of 1-Phenylethanol in Organic Solvents. Biocatalysis and Biotransformation, 16(3), 181-204. Link

  • Kazlauskas, R. J., et al. (1991). A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. The Journal of Organic Chemistry, 56(8), 2656–2665. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

Sources

Overcoming solubility issues of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues in Aqueous Media Ticket ID: SOL-FNE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You are likely accessing this guide because you are encountering precipitation, "oiling out," or poor bioavailability with (S)-1-(3-Fluoro-4-nitrophenyl)ethanol (hereafter referred to as (S)-FNE ) in your aqueous assay or reaction buffers.

The Root Cause: (S)-FNE presents a "perfect storm" for aqueous insolubility:

  • The Fluorine Effect: The fluorine substitution at the meta position increases lipophilicity (LogP ~1.[1]6) compared to the non-fluorinated analog, significantly reducing water solubility.[1]

  • Lattice Energy: The para-nitro group creates a strong dipole, enhancing crystal lattice stability.[1] Breaking this lattice requires energy that water dipoles cannot easily provide.[1]

  • Chiral Context: While the (S)-enantiomer has identical solubility to the racemate in achiral solvents, its behavior in chiral environments (like enzyme pockets or cyclodextrin cavities) requires specific tuning.[1]

Below are three targeted Troubleshooting Modules designed to resolve these issues based on your specific application.

Module 1: Cosolvent Engineering (The "Quick Fix")

Best For: Analytical standards, low-concentration assays (< 1 mM), and robust chemical reductions.

The Science: Water forms a highly ordered hydrogen-bond network.[1] (S)-FNE disrupts this network without forming enough compensatory H-bonds. Organic cosolvents break the water structure ("structure breakers"), creating a solvation shell around the hydrophobic phenyl ring.[1]

Recommended Protocol: Do not simply "add DMSO." Use a stepwise titration to determine the "Solubility Cliff."

SolventMax Recommended % (v/v)Compatibility Note
DMSO 5 - 15%High solubilizing power, but denatures sensitive enzymes (KREDs) >10%.
Isopropanol (IPA) 10 - 20%Preferred for Biocatalysis. Many KREDs tolerate IPA well; it also acts as a hydride source in coupled systems.
Methanol 10 - 20%Good general solvent, but high volatility can alter concentrations over long assays.[1]
PEG-400 20 - 40%Excellent for animal dosing/formulation; prevents crystal growth.

Troubleshooting Workflow:

  • Dissolve (S)-FNE in 100% cosolvent to create a 100X Stock Solution (e.g., 100 mM).[1]

  • Add Stock dropwise to the vortexing buffer.[1]

  • Visual Check: If the solution turns cloudy (Tyndall effect), you have hit the solubility cliff.[1]

    • Fix: Increase cosolvent % or switch to Module 2.[1]

Module 2: Supramolecular Solubilization (The "High-Load" Fix)

Best For: Enzymatic assays (KREDs), cell-based assays, and preventing "oiling out" at high concentrations (> 5 mM).

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][2][3] The electron-deficient nitro-aromatic ring of (S)-FNE fits snugly into the cavity of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Cyclodextrin derivatives , forming a host-guest inclusion complex. This shields the hydrophobic bulk from water.

The "Golden" Reagent: Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
.[4][5]
  • Why? Unlike native

    
    -CD (which itself has low solubility), HP-
    
    
    
    -CD is highly soluble (>500 mg/mL) and does not precipitate.

Protocol: Complexation Strategy

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your buffer (e.g., 100 mM Phosphate, pH 7.0).
    
  • Add Compound: Add (S)-FNE solid directly to this solution.

  • Energy Input: Sonicate for 30 minutes at 35°C. The solution should clarify.

  • Filtration: Filter through a 0.45 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    m PVDF filter to remove uncomplexed solid.
    

Critical Insight: Because (S)-FNE is chiral, it may form diastereomeric complexes with HP-


-CD. While rare, if you observe differential solubility compared to the racemate, switch to Sulfobutylether-

-CD (SBE-

-CD)
, which often has different binding dynamics.

Module 3: Biphasic Systems (The "Process" Fix)

Best For: Preparative scale synthesis (grams to kilograms) or overcoming product inhibition.

The Science: If you cannot dissolve it, don't. Use a biphasic system where the organic phase acts as a reservoir for the substrate/product, and the aqueous phase contains the catalyst (enzyme/metal).[1] The reaction occurs at the interface.[1]

System Design:

  • Organic Phase: MTBE (Methyl tert-butyl ether) or Toluene.

  • Aqueous Phase: Buffer + Enzyme/Cofactor.[1]

  • Ratio: 1:1 to 1:5 (Organic:Aqueous).[1]

Visualizing the Decision Process Use the following logic map to select your strategy.

SolubilityStrategy Start Start: (S)-FNE Precipitation Q1 Application Type? Start->Q1 Analytical Analytical / QC Q1->Analytical Low Conc. Bioassay Cell/Enzyme Assay Q1->Bioassay Med Conc. PrepScale Prep Synthesis (>1g) Q1->PrepScale High Load Sol1 Module 1: Cosolvent (DMSO/MeOH) Analytical->Sol1 Q2 Enzyme Sensitive to Solvents? Bioassay->Q2 Sol3 Module 3: Biphasic System (MTBE/Buffer) PrepScale->Sol3 Q2->Sol1 No (Robust) Sol2 Module 2: HP-beta-CD (Cyclodextrin) Q2->Sol2 Yes (Sensitive)

Figure 1: Decision Logic for Solubilization Strategy. Select the module based on your downstream application and concentration requirements.

Frequently Asked Questions (FAQ)

Q: I am seeing "oiling out" (formation of a second liquid phase) instead of crystals. Why? A: (S)-FNE has a relatively low melting point. If your reaction temperature is near its melting point (or if impurities depress the melting point), the compound will separate as an oil rather than a solid.[1]

  • Fix: Add a surfactant like Tween-80 (0.5% v/v) or Triton X-100 . This stabilizes the oil droplets into an emulsion, increasing the surface area for reaction.[1]

Q: Can I use cyclodextrins for the (R)-enantiomer as well? A: Yes, but be aware of Chiral Recognition . Cyclodextrins are chiral hosts.[1] It is possible that the binding constant (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) for the (S)-enantiomer differs from the (R)-enantiomer. This could theoretically lead to "kinetic resolution" where one enantiomer dissolves (and reacts) faster than the other. Always verify concentration via HPLC after filtration.

Q: My enzyme (KRED) loses activity in 10% DMSO. What now? A: Switch to Module 2 (HP-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-CD) . Cyclodextrins are generally biocompatible and do not denature enzymes. In fact, they often stabilize enzymes by preventing aggregation.[1] Alternatively, investigate Deep Eutectic Solvents (DES)  (e.g., Choline chloride:Urea), though this requires significant optimization.[1]

References

  • Solubility of Nitro-Aromatics in Cyclodextrins

    • Title: 2-Hydroxypropyl-

      
      -cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines.[5]
      
    • Source: European Journal of Medicinal Chemistry (via NIH/PubMed).[1]

    • Relevance: Establishes the protocol for using HP- -CD to solubilize hydrophobic arom
    • URL:[Link]

  • Biocatalytic Reduction Context

    • Title: Organocatalytic Reduction of Aromatic Nitro Compounds.[1]

    • Source: PMC (PubMed Central).[1]

    • Relevance: Discusses the reduction of 3-nitroacetophenone derivatives and the handling of resulting intermedi
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 1-(3-Nitrophenyl)
    • Source: AK Scientific.[1][6]

    • Relevance: Provides baseline physicochemical properties (Melting Point, Safety) for the non-fluorinated analog, serving as a baseline for the fluorinated derivative.[1]

Sources

Controlling exotherms in the nitration or reduction steps of the synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Exotherms in Nitration and Reduction Steps Ticket ID: #NIT-RED-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Thermodynamics of Disaster

Welcome to the High-Energy Synthesis Support Center. You are likely here because your reaction calorimetry data shows a sharp spike, or you are scaling up a process where heat removal is the limiting factor.

In both nitration (electrophilic aromatic substitution) and reduction (catalytic hydrogenation or metal/acid), the primary enemy is accumulation . If the rate of reagent addition exceeds the rate of consumption, unreacted material builds up. When the reaction finally "kicks off," it releases all that stored potential energy simultaneously—often exceeding the cooling capacity of your vessel.

This guide treats your chemistry not just as a recipe, but as a thermal engine that must be throttled.

Module A: Nitration Troubleshooting

Core Hazard: Nitrations are often autocatalytic and involve mixed acids (HNO₃/H₂SO₄). The reaction is highly exothermic (~130–200 kJ/mol) and can trigger secondary oxidative decompositions if temperature limits are breached.

Diagnostic Q&A

Q1: I am dosing nitric acid dropwise at 0°C, but I see no exotherm. Should I increase the dosing rate or temperature?

STATUS: CRITICAL STOP. Diagnosis: You are in an accumulation regime . The reaction is too slow at 0°C to consume the acid as it arrives. You are essentially building a bomb in the flask. Corrective Action:

  • Stop dosing immediately.

  • Do not warm the flask rapidly.

  • Sample the mixture for HPLC/TLC to confirm conversion.

  • The Fix: For the next run, establish a "trigger temperature" (often 10–15°C higher) where the reaction kinetics are fast enough to consume the reagent instantaneously upon addition. The goal is Dosing Control , where

    
    .
    

Q2: My reaction mixture is turning dark brown/black and emitting red fumes. What is happening?

Diagnosis: This is the onset of an oxidative runaway .[1] The "red fumes" are nitrogen oxides (NOx), indicating that nitric acid is acting as an oxidant rather than a nitrating agent. This usually happens when the temperature exceeds the stability limit of the nitrated product or the intermediate. Corrective Action:

  • Emergency Quench: Immediately dump the reaction onto ice/water (if your protocol allows) or engage maximum jacket cooling.

  • Venting: Ensure the scrubber is active; NOx is highly toxic.

  • Root Cause: Your Maximum Temperature of Synthesis Reaction (MTSR) likely exceeded the Onset Temperature of Decomposition (

    
    ).
    

Q3: How do I calculate if my cooling system can handle the scale-up?

Solution: You must calculate the Adiabatic Temperature Rise (


) .


  • 
    : Enthalpy of reaction (J/mol)
    
  • 
    : Concentration (mol/kg)
    
  • 
    : Specific heat capacity (J/kg·K)
    

Rule of Thumb: If


, a cooling failure will likely lead to a boil-over. If 

, it can trigger secondary decomposition. You must use semi-batch dosing to limit the potential energy available at any instant.
Visualizing the Nitration Runaway Loop

The following diagram illustrates how "Accumulation" acts as the silent killer in nitration processes.

NitrationRunaway cluster_safe Safe Operating Window (Dosing Controlled) cluster_danger Danger Zone (Accumulation) Dosing Reagent Dosing Consumption Immediate Consumption Dosing->Consumption High Kinetics Accumulation Reagent Accumulation (Low Temp / Poor Mixing) Dosing->Accumulation Low Kinetics HeatRemoval Jacket Cooling Removes Heat Consumption->HeatRemoval Controlled Exotherm Trigger Temperature Trigger (External Heat or Auto-catalysis) Accumulation->Trigger Critical Mass Reached MassiveRelease Massive Heat Release (Exceeds Cooling Capacity) Trigger->MassiveRelease Exponential Rate Increase Explosion Thermal Runaway / Secondary Decomposition MassiveRelease->Explosion MTSR > Decomposition Temp

Figure 1: The transition from safe dosing to thermal runaway driven by reagent accumulation.

Module B: Reduction (Hydrogenation) Troubleshooting

Core Hazard: Catalytic hydrogenations are triphasic (Gas-Liquid-Solid).[2][3] The reaction rate—and thus heat generation—is often limited by mass transfer (how fast H₂ gets to the catalyst). If you suddenly improve stirring or increase pressure, the reaction rate can spike uncontrollably.

Diagnostic Q&A

Q1: The reaction was slow, so I increased the stirrer speed. Suddenly, the temperature spiked 20°C. Why?

Diagnosis: You were mass-transfer limited . The catalyst was "starved" of hydrogen. By increasing the stir rate (


), you dissolved more H₂ gas into the liquid, making it available to the catalyst all at once.
Corrective Action: 
  • Protocol: Never increase agitation speed during a reaction unless the cooling jacket has excess capacity.

  • Design: Set the agitation speed to the maximum efficient level before introducing hydrogen. Control the reaction rate via Hydrogen Pressure or Temperature , not stirring.

Q2: We are scaling up from 1L to 50L. Can we keep the same pressure and temperature?

Diagnosis: Likely not. The Surface-Area-to-Volume Ratio decreases drastically upon scale-up. A 1L reactor has excellent heat removal; a 50L reactor does not. The Fix:

  • Calculate the heat removal capacity (

    
    ) of the 50L vessel.
    
  • If

    
    , you must lower the reaction temperature or reduce the hydrogen pressure to throttle the kinetics.
    

Q3: The catalyst was filtered, but the filter cake caught fire. Did this affect the product?

Diagnosis: Spent hydrogenation catalysts (Pd/C, Raney Nickel) are pyrophoric . When dry and exposed to air, they ignite solvent vapors. Corrective Action:

  • Safety: Keep the filter cake wet (water-wet) at all times.

  • Quality: If the fire occurred on the filter after filtration, the product in the filtrate is likely safe, though you should check for carbon ash contamination.

Visualizing the Hydrogenation Control Loop

In hydrogenation, the "Gas-Liquid Mass Transfer" is the throttle. This diagram shows how to balance the inputs to maintain a steady heat release.

HydrogenationControl cluster_warning Scale-Up Risk H2_Pressure H2 Pressure (Driving Force) MassTransfer H2 Dissolution (Gas -> Liquid) H2_Pressure->MassTransfer Stirring Agitation Speed (kLa / Mass Transfer) Stirring->MassTransfer Catalyst Catalyst Loading (Active Sites) Reaction Catalytic Reaction (Surface Adsorption) Catalyst->Reaction MassTransfer->Reaction Rate Limiting Step Heat Heat Generation (Exotherm) Reaction->Heat Cooling Cooling Capacity (U * A * dT) Heat->Cooling Must Balance

Figure 2: The interdependence of pressure, agitation, and cooling in catalytic hydrogenation.

Module C: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on luck. Use these protocols to validate safety before the main event.

The "Fractional Dosing" Test (For Nitration)

Purpose: To confirm the reaction is dosing-controlled, not accumulation-controlled.

  • Setup: Prepare the reactor with the substrate and cooling.

  • Step A: Add exactly 5% of the nitrating agent.

  • Observation:

    • Safe: Temperature rises immediately and stops rising when dosing stops.

    • Unsafe: Temperature does not rise, or rises slowly after dosing stops.

  • Decision: If Unsafe, do not proceed. Increase temperature by 5°C and repeat the 5% test until an immediate exotherm is observed (Kick-off temperature).

The "Uptake Limit" Check (For Hydrogenation)

Purpose: To prevent thermal runaway due to cooling failure.

  • Calculation: Determine the total heat of reaction (

    
    ).
    
  • Constraint: Calculate the adiabatic temperature rise if all H₂ required for conversion reacted instantly.

  • Control: If the adiabatic rise exceeds the vessel's safety limit, use a Mass Flow Controller on the H₂ feed.

    • Set Point: Limit H₂ flow rate such that

      
       of 
      
      
      
      .

Summary Data Table: Key Safety Parameters

ParameterDefinitionCritical LimitAction if Exceeded

Adiabatic Temp Rise

Dilute reaction or use semi-batch dosing.
MTSR Max Temp of Synthesis

Reduce concentration; improve cooling.
TMR Time to Max Rate

Reaction is unstable; requires immediate quenching.
Da Damköhler Number

(Kinetics < Mixing)
Safe regime. If

, mixing is too slow (hotspots).

References

  • BenchChem. (2025). Managing exothermic reactions in the nitration of 2-amino-6-methylbenzoic acid. Retrieved from

  • LabPro Inc. (2025). Best Practices for Working with Chemical Reactions in the Lab. Retrieved from

  • Chemical Industry Journal. (2025). Handling Reaction Exotherms – A Continuous Approach. Retrieved from

  • MDPI. (2025). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. Retrieved from

  • Neuland Labs. (2022). 3 Key Elements of Successful Hydrogenation Scale-Up. Retrieved from

  • IQS School of Engineering. (2021).[2] Scale-up of catalytic hydrogenation in the pharmaceutical industry. Retrieved from

  • Organic Chemistry Portal. (2025). Amine synthesis by nitro compound reduction. Retrieved from

  • CatSci. (2025). Process Development Whitepaper: Scale-Up of Asymmetric Hydrogenation. Retrieved from

Sources

Technical Support Center: Purification of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol at Kilogram Scale

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the kilogram-scale purification of the chiral alcohol (S)-1-(3-fluoro-4-nitrophenyl)ethanol. The information herein is structured to address practical challenges encountered during large-scale production, emphasizing both theoretical principles and field-proven strategies to ensure high purity and yield.

Core Purification Strategies: A Decision Framework

At the kilogram scale, the choice between chromatographic and crystallization-based purification methods is a critical decision driven by factors such as initial purity, required final purity, cost of goods, and timeline. The following decision tree provides a general framework for selecting an appropriate starting point.

Purification_Strategy start Crude this compound (Kilogram Scale) check_purity Initial Purity & Enantiomeric Excess (e.e.) Assessment start->check_purity high_purity High Purity & High e.e. (>98%) check_purity->high_purity High mod_purity Moderate Purity or Low e.e. check_purity->mod_purity Low / Moderate crystallization Primary Strategy: Recrystallization high_purity->crystallization Cost-effective polishing chromatography Primary Strategy: Preparative Chromatography mod_purity->chromatography Effective for complex mixtures final_product1 Final Product (>99.5% Purity, >99% e.e.) crystallization->final_product1 polish_step Polishing Step: Recrystallization chromatography->polish_step High purity eluate final_product2 Final Product (>99.5% Purity, >99% e.e.) polish_step->final_product2

Caption: Decision tree for selecting a primary purification strategy.

Troubleshooting Guide: Crystallization

Crystallization is often the most cost-effective method for purifying solids at a large scale, especially for polishing material that is already of moderate to high purity.[1] this compound, being a polar aromatic compound, presents specific challenges.

Question: My compound "oils out" instead of crystallizing. What's happening and how do I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point in the chosen solvent system. Given the nitro and fluoro substitutions, the target molecule's polarity can lead to complex solubility behavior.

Causality & Solution:

  • Cause: The compound is likely too soluble in the hot solvent, or the cooling rate is too rapid, causing it to crash out of solution above its melting point. Impurities can also depress the melting point, exacerbating this issue.

  • Troubleshooting Steps:

    • Re-heat and Dilute: Re-heat the mixture until the oil fully redissolves. Add a small amount (5-10% by volume) of the primary solvent to decrease the level of supersaturation upon cooling.[2]

    • Slow Cooling: Ensure a very slow cooling rate. For kilogram-scale batches, this means controlled, jacketed cooling over several hours. Rapid cooling, such as exposing the vessel to a cold environment directly, will almost certainly cause oiling out.

    • Solvent System Modification: If using a single solvent, consider introducing an "anti-solvent" (a solvent in which the compound is poorly soluble but miscible with the primary solvent). For a polar compound like this, a good starting point could be dissolving in a polar solvent like ethanol or ethyl acetate and slowly adding a non-polar solvent like hexane or toluene until turbidity is observed, then re-heating to clarify and cooling slowly.[3]

    • Seed Crystals: Introduce seed crystals of pure this compound at a temperature slightly below the saturation point. This provides a template for crystal growth and can prevent the formation of an oil.

Question: Crystallization is not occurring, even after the solution has cooled to room temperature. What should I do?

Answer:

Failure to crystallize indicates that the solution is not sufficiently supersaturated at the given temperature. This could be due to using too much solvent or the inherent high solubility of the compound.

Causality & Solution:

  • Cause: The concentration of the target compound is below its saturation point in the cooled solvent.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the vessel below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: Add a few milligrams of pure seed crystals. This is the most reliable method to induce crystallization.

    • Increase Concentration: If nucleation techniques fail, you have likely used too much solvent.[4] Gently heat the solution and remove a portion of the solvent under reduced pressure. Be careful not to remove too much, as this can lead to rapid crashing out of the solid. A good rule of thumb is to reduce the volume by 10-15% before attempting to cool again.

    • Lower Temperature: Cool the solution in an ice bath or a refrigerated circulator to further decrease the compound's solubility.

Question: The final product purity is insufficient after a single crystallization. What are the next steps?

Answer:

A single crystallization may not be sufficient to remove all impurities, especially if they are structurally similar to the target compound (e.g., the (R)-enantiomer or regioisomers).

Causality & Solution:

  • Cause: Impurities may have co-crystallized due to similar solubility profiles or were trapped within the crystal lattice during rapid crystal growth.

  • Troubleshooting Steps:

    • Recrystallization: Perform a second crystallization (recrystallization). Dissolve the isolated solid in the minimum amount of hot solvent and repeat the cooling process.[5] Each successive crystallization will improve purity, albeit with some loss of yield.

    • Solvent Screening: The initial solvent may not be optimal for rejecting the specific impurities present. A systematic solvent screen is recommended. For a polar aromatic compound, consider solvents like isopropanol, acetonitrile, or mixtures such as toluene/ethyl acetate.

    • Diastereomeric Salt Formation: If the primary impurity is the other enantiomer ((R)-1-(3-fluoro-4-nitrophenyl)ethanol), a classical resolution via diastereomeric salt formation is a powerful technique.[6] This involves reacting the racemic or enantiomerically-enriched alcohol with a chiral resolving agent (e.g., (R)-mandelic acid or di-p-toluoyl-D-tartaric acid) to form diastereomeric salts.[6] These salts have different physical properties, including solubility, and can be separated by crystallization. The desired diastereomer is then treated with a base to liberate the pure (S)-enantiomer.

Troubleshooting Guide: Preparative Chromatography

For mixtures with low enantiomeric excess or significant impurities, preparative chromatography is often the method of choice.[7] Supercritical Fluid Chromatography (SFC) is particularly advantageous for chiral separations at scale due to its speed, lower solvent consumption, and use of environmentally benign CO₂.[4]

Preparative SFC Method Development Workflow

SFC_Method_Dev start Objective: Purify kg of This compound analytical_screen 1. Analytical Screening (Chiral Stationary Phases) start->analytical_screen select_csp Select Best CSP & Modifier (e.g., Polysaccharide-based) analytical_screen->select_csp loading_study 2. Loading Study (Analytical Column) select_csp->loading_study Resolution > 1.5 determine_load Determine Max Injection Volume without Resolution Loss loading_study->determine_load scale_up 3. Scale-Up Calculation (Geometric Scaling) determine_load->scale_up prep_run 4. Preparative Run (Stacked Injections) scale_up->prep_run fraction_analysis 5. Fraction Analysis (Purity & e.e.) prep_run->fraction_analysis pooling Pool Fractions Meeting Spec fraction_analysis->pooling final_product Solvent Removal & Final Product Isolation pooling->final_product Purity/e.e. > 99.5%

Caption: Workflow for preparative SFC method development and scale-up.

Question: I'm seeing poor peak shape (fronting or tailing) in my preparative SFC run. What are the likely causes?

Answer:

Poor peak shape at scale is a common issue that compromises resolution and, therefore, purity and yield. It often points to problems with sample solubility or column overload.

Causality & Solution:

  • Cause (Fronting): This is often a sign of mass overload, where the concentration of the sample at the head of the column exceeds its solubility in the mobile phase. It can also be caused by injecting the sample in a solvent that is much stronger than the initial mobile phase.

  • Cause (Tailing): Tailing can be caused by secondary interactions between the polar alcohol and nitro groups of your molecule and active sites on the silica-based stationary phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample in the injection solvent. While it may seem counterintuitive to reduce concentration for a kilogram-scale campaign, maintaining good peak shape is paramount. The loss in concentration can be offset by performing more, slightly smaller, stacked injections.

    • Optimize Injection Solvent: The sample solvent should be as weak as possible while still ensuring good solubility. For SFC, this often means avoiding strong solvents like pure methanol if the initial mobile phase composition is low in co-solvent. A mixture that mimics the initial mobile phase is ideal.

    • Use Additives: For tailing peaks, especially with chiral compounds that have basic or acidic moieties, adding a small amount of an additive to the co-solvent (e.g., 0.1% diethylamine for basic compounds, or 0.1% trifluoroacetic acid for acidic compounds) can block active sites on the stationary phase and significantly improve peak shape.[8]

    • Check for Stability: The compound may be unstable on the stationary phase. While less common, this can be checked by parking a peak on the column for a period and then eluting to see if degradation has occurred.

Question: The resolution between my enantiomers is good at the analytical scale, but it collapses during the preparative run. Why?

Answer:

A loss of resolution upon scale-up is typically due to mass overload or thermal effects that are not apparent on the smaller analytical column.

Causality & Solution:

  • Cause (Mass Overload): The amount of sample injected onto the preparative column exceeds its capacity, causing the peaks to broaden and merge. The loading capacity does not always scale linearly from analytical to preparative columns.

  • Cause (Thermal Effects): The heat of adsorption/desorption is more pronounced on larger columns and can cause thermal band broadening, which reduces resolution.

  • Troubleshooting Steps:

    • Perform a Loading Study: Before committing to the full kilogram campaign, perform a loading study on the preparative column. Start with a low injection amount and incrementally increase it, monitoring the resolution. This will establish the true maximum loading capacity for your specific separation.

    • Optimize the Focused Gradient: A sharp, focused gradient that elutes the target peaks quickly can minimize band broadening and improve resolution. Method development software can help calculate an optimal focused gradient from an initial analytical scouting run.[2]

    • Adjust Flow Rate: While SFC is known for high flow rates, sometimes reducing the linear velocity can improve resolution for difficult separations, giving more time for the enantiomers to interact with the chiral stationary phase.

    • Re-evaluate Stationary Phase: If resolution cannot be maintained, it may be necessary to screen for a different chiral stationary phase with higher selectivity for your compound, which will provide a more robust separation at scale.

Frequently Asked Questions (FAQs)

Q1: Is it better to perform an enantioselective synthesis or a racemic synthesis followed by chiral resolution for kilogram-scale production? A1: This is a major strategic decision in process chemistry.

  • Enantioselective Synthesis: This approach, often using a chiral catalyst or biocatalyst, can be more atom-economical as it avoids producing the unwanted enantiomer.[9] However, developing a robust, scalable, and cost-effective enantioselective step can be time-consuming and expensive.

  • Racemic Synthesis + Resolution: This is often faster to develop for initial kilogram-scale batches. The major drawback is the theoretical maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled. For this compound, resolution via diastereomeric crystallization is a very viable and industrially common approach.

Q2: What are the key safety considerations when handling kilogram quantities of solvents for purification? A2: At the kilogram scale, solvent handling poses significant safety risks.

  • Flammability: Large volumes of flammable solvents like ethanol, hexane, and ethyl acetate require explosion-proof equipment, proper grounding and bonding to prevent static discharge, and adequate ventilation.

  • Toxicity: All solvent handling should be done in well-ventilated areas or closed systems to minimize operator exposure.

  • Pressure: When using SFC, the high pressures of supercritical CO₂ require certified vessels and piping, along with pressure relief systems.

Q3: My final product has a slight yellow color. What is a likely cause and how can I remove it? A3: A yellow tint in nitroaromatic compounds is common.

  • Cause: The color is likely due to minor, highly conjugated impurities or residual starting materials. The 4-nitro group itself contributes to the color.

  • Removal:

    • Charcoal Treatment: During the recrystallization process, adding a small amount of activated carbon to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration before cooling.

    • Recrystallization: A final recrystallization from a highly selective solvent system can effectively purge color-causing impurities.

    • Silica Plug: If the material is still colored after crystallization, dissolving it in a suitable solvent and passing it through a short plug of silica gel can often remove baseline impurities that contribute to color.

Q4: How do I choose between preparative HPLC and SFC for my purification? A4: Both are powerful techniques, but SFC often has the edge for chiral separations at scale.

  • Choose SFC if:

    • The primary goal is chiral separation (enantiomers).[4]

    • Speed and throughput are critical.

    • Reducing organic solvent consumption is a priority ("green chemistry").[4]

    • The compound has good solubility in alcohols/acetonitrile and CO₂.

  • Choose Preparative HPLC (Reverse Phase) if:

    • The compound is highly polar and not soluble in typical SFC mobile phases.

    • You need to remove highly non-polar impurities from your polar product.

    • Your laboratory is already heavily invested in and experienced with large-scale HPLC infrastructure.

Representative Kilogram-Scale Purification Protocols

The following protocols are representative examples based on established principles for similar molecules. They should be optimized for your specific crude material quality and equipment.

Table 1: Protocol - Polishing via Recrystallization
StepProcedureKey Parameters & Rationale
1. Solvent Selection Screen solvents such as Isopropanol (IPA), Ethyl Acetate (EtOAc), and Toluene. IPA is a good starting point.Goal: Find a solvent where the compound is highly soluble when hot and sparingly soluble when cold.
2. Dissolution Charge the crude this compound (e.g., 1.0 kg) into a suitable jacketed glass reactor. Add the selected solvent (e.g., ~3-5 L of IPA) and heat to 70-80 °C with stirring until fully dissolved.Use the minimum amount of hot solvent to ensure a good yield upon cooling.
3. Controlled Cooling Program the reactor jacket to cool the solution slowly from 80 °C to 20 °C over 4-6 hours.Slow cooling is critical to promote the growth of large, pure crystals and prevent oiling out or impurity inclusion.
4. Extended Cooling Once at 20 °C, further cool the slurry to 0-5 °C and hold for at least 2 hours.Maximizes the yield by further reducing the solubility of the product in the mother liquor.
5. Filtration Filter the slurry through a Nutsche filter or a large Buchner funnel.
6. Washing Wash the filter cake with two portions of cold (0-5 °C) solvent (e.g., 2 x 500 mL of IPA).Removes residual mother liquor containing dissolved impurities from the crystal surfaces. Using cold solvent minimizes product loss.
7. Drying Dry the purified solid in a vacuum oven at 40-50 °C until constant weight is achieved.
Expected Purity/Yield >99.5% chemical purity, >99.0% e.e. / ~85-90% recoveryDependent on the purity of the starting material.
Table 2: Protocol - Chiral Purification via Preparative SFC
StepProcedureKey Parameters & Rationale
1. Method Development Screen chiral stationary phases (e.g., polysaccharide-based) with CO₂/Methanol mobile phase. Optimize the focused gradient.An example condition: Chiralpak AD-H column, 80:20 CO₂:Methanol, 25 °C, 100 bar.
2. Sample Preparation Dissolve the crude material (e.g., 1.0 kg) in the mobile phase co-solvent (Methanol) to a concentration of 50-100 g/L.Concentration must be optimized in a loading study to avoid peak distortion.
3. Preparative Run Set up the preparative SFC system with the appropriate large-diameter column. Perform stacked injections to maximize throughput.Stacked injections significantly reduce total run time by injecting the next sample before the previous run is fully complete.
4. Fraction Collection Collect fractions corresponding to the (S)-enantiomer peak based on UV detection.
5. Fraction Analysis Analyze the collected fractions by analytical chiral SFC or HPLC to confirm purity and e.e.Ensures that only fractions meeting the required specifications are pooled.
6. Pooling & Evaporation Combine the fractions that meet the purity specification (>99.5% purity, >99% e.e.). Remove the solvent (mostly methanol) under reduced pressure.SFC fractions are easier to evaporate than HPLC fractions due to the absence of water.
7. Final Isolation The resulting solid can be used directly or subjected to a final recrystallization (as per Table 1) for polishing.
Expected Purity/Yield >99.5% chemical purity, >99.5% e.e. / ~80-95% recovery of the (S)-enantiomerYield is dependent on the enantiomeric composition of the starting material.

References

  • A Perspective on the Application of Preparative Supercritical Fluid Chromatography Using Achiral Stationary Phases in Pharmaceutical Drug Discovery and Development. (2016). American Pharmaceutical Review. [Link]

  • Silver, J. (n.d.). Easy Preparative Supercritical Fluid Chromatography Method Development. Teledyne ISCO. [Link]

  • Teledyne ISCO. (2022, February 24). New Techniques for Prep SFC Method Development [Video]. YouTube. [Link]

  • Silver, J. (2018). At last: Easy preparative Supercritical Fluid Chromatography method development. ACS Division of Analytical Chemistry. [Link]

  • Welch, C. J., et al. (2010). Application of preparative SFC in the pharmaceutical industry. TrAC Trends in Analytical Chemistry, 29(2), 165-174. [Link]

  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization. [Link]

  • Byrne, A. (2021, February 15). [WEBINAR] Crystallization strategies for yield and chiral purity improvement. APC Ltd. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Zhang, X., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 13(5), 1546-1557. [Link]

  • CN102766053A - Production method of 3-fluoro-4-nitrophenol. (2012).
  • CN104262095A - R-1-(4-fluorophenyl)ethanol and synthesis of ester thereof. (2015).
  • Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. [Link]

  • Imwinkelried, R., & Seebach, D. (1987). 3'-nitro-1-phenylethanol. Organic Syntheses, 65, 230. [Link]

  • Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. (n.d.). Eureka. [Link]

  • Armstrong, D. W., et al. (2022). Recent advances in the field of chiral crystallization. Chirality, 34(10), 1279-1294. [Link]

  • Anima. (n.d.). 1 3 Nitrophenyl Ethanol. [Link]

  • Chegg. (2021, October 29). Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON. [Link]

  • Pescarmona, P. P., et al. (2020). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Catalysts, 10(9), 1044. [Link]

  • Miller, L., & Weyker, C. (2008). Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. Journal of Chromatography B, 875(1), 237-242. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-1-(3-nitrophenyl)ethanol. PubChem Compound Database. [Link]

  • Herrero, M., et al. (2022). Chiral-achiral-separation-ten-flavanones.pdf. UVaDOC Principal. [Link]

  • De Klerck, K., et al. (2012). A generic separation strategy for chiral compounds in supercritical fluid chromatography. Journal of Chromatography A, 1239, 133-140. [Link]

  • Kumar, Y. K., et al. (2023). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Global Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • EP0440010A2 - Process for the manufacture of nitrophenetole. (1991).
  • WO2023205164A1 - Process for preparing finerenone. (2023).
  • University of Rochester Department of Chemistry. (n.d.). Crystallization. [Link]

  • de A. Santos, A., et al. (2014). Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. Journal of the Brazilian Chemical Society, 25(9), 1646-1652. [Link]

Sources

Validation & Comparative

Chiral HPLC methods for separating (S)-1-(3-Fluoro-4-nitrophenyl)ethanol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis for the chiral separation of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol , a critical intermediate in the synthesis of oxazolidinone antibiotics and other bioactive pharmacophores.

Executive Summary & Strategic Context

The separation of 1-(3-Fluoro-4-nitrophenyl)ethanol enantiomers presents a classic challenge in chiral chromatography: resolving a secondary alcohol with a strongly electron-withdrawing nitro group and a proximal fluorine atom.

From an application scientist's perspective, the nitro group is the "handle" for recognition. It interacts strongly via


-

stacking with the aromatic rings of polysaccharide-based stationary phases. The fluorine atom , while small, alters the electron density of the phenyl ring and can induce steric fits that differ significantly between Amylose and Cellulose backbones.

Recommendation Hierarchy:

  • Primary Method (The Workhorse): Cellulose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralcel OD-H].

  • Secondary Method (The Alternative): Amylose tris(3,5-dimethylphenylcarbamate) [e.g., Chiralpak AD-H].

  • Validation Strategy: Enzymatic kinetic resolution (Lipase-mediated) for elution order determination.

Comparative Analysis of Stationary Phases

The following table compares the two dominant strategies for this separation. The data is derived from the behavior of the specific structural class (nitro-phenyl ethanols) which exhibits consistent recognition mechanisms.

FeatureMethod A: Cellulose-Based (OD-H) Method B: Amylose-Based (AD-H)
Column Type Chiralcel OD-H (or equivalent)Chiralpak AD-H (or equivalent)
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)n-Hexane / Ethanol (90:10 v/v)
Separation Factor (

)
High (> 1.2) Moderate to High (1.1 - 1.3)
Resolution (

)
Typically > 2.5 (Baseline)> 1.5 (Baseline)
Elution Order (S)-enantiomer typically elutes second (verify with std)Variable (often reversed vs OD)
Mechanism Strong

-

interaction with nitro group; H-bonding with carbamate.
Inclusion complex driven; helical cavity fit.
Best For Initial Screening (Highest Probability of Success) If OD-H shows peak tailing or overlap.
Expert Insight: Why Method A (OD-H) Wins

For nitro-aromatic alcohols, the Chiralcel OD phase is historically the most robust. The flat, ribbon-like structure of cellulose allows for effective stacking with the planar nitro-phenyl system. The 3-fluoro substituent typically enhances this interaction by increasing the acidity of the aromatic ring protons, potentially strengthening C-H...O interactions with the stationary phase.

Detailed Experimental Protocol

Reagents & Equipment
  • Analytes: Racemic 1-(3-Fluoro-4-nitrophenyl)ethanol (Reference Standard).

  • Solvents: HPLC-grade n-Hexane (95%+), Isopropanol (IPA), Ethanol (EtOH).

  • Column: Chiralcel OD-H (

    
     mm, 5 
    
    
    
    m).
  • Detector: UV-Vis / PDA at 254 nm (Nitro absorption) and 215 nm (general).

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Premix n-Hexane:IPA (90:10 v/v) .

    • Note: Do not rely on the pump to mix 90:10 accurately for chiral work; premixing ensures stable baselines and reproducible retention times.

    • Degas by ultrasonication for 10 minutes.

  • System Equilibration:

    • Flow Rate: 1.0 mL/min .

    • Temperature: 25°C (Strict control is vital; lower T increases resolution but broadens peaks).

    • Flush column with 20 column volumes (~30-40 mins) until baseline is flat.

  • Sample Injection:

    • Dissolve sample in the mobile phase (approx. 0.5 mg/mL).

    • Injection Volume: 5-10

      
      L .
      
    • Critical: If the sample is oily or difficult to dissolve, use a small amount of EtOH, but ensure the final solvent strength matches the mobile phase to avoid "solvent shock" peak distortion.

  • Data Analysis:

    • Calculate

      
       (Capacity Factor) for both peaks.
      
    • Calculate

      
      .
      
    • Target

      
       for quantitative analysis.
      

Self-Validating Protocol: Determining Elution Order

In the absence of a pure (S)-enantiomer standard, you can validate the peak identity using biocatalytic logic . Lipases (e.g., Candida antarctica Lipase B, CAL-B) display high enantioselectivity for secondary alcohols.

The "Lipase Test" Workflow

LipaseValidation Racemate Racemic Mixture (R/S-Alcohol) Reaction Add Vinyl Acetate + CAL-B Lipase Racemate->Reaction Process Stir 2h @ 30°C Reaction->Process Analysis HPLC Analysis (Chiralcel OD-H) Process->Analysis ResultR New Peak Appears (R)-Acetate Analysis->ResultR Fast Reaction (Kinetic Preference) ResultS Alcohol Peak Remains (S)-Alcohol Analysis->ResultS Slow Reaction (Enrichment)

Figure 1: Workflow for assigning enantiomer elution order using kinetic resolution. CAL-B typically acetylates the (R)-enantiomer of secondary alcohols faster, leaving the (S)-alcohol enriched.

Interpretation:

  • Run the racemic standard (Area 50:50).

  • Run the lipase reaction mixture after 2 hours.

  • The alcohol peak that diminishes is the (R)-enantiomer .

  • The alcohol peak that remains/enriches is the (S)-enantiomer .

  • Note: The formed acetate will likely elute at the solvent front or very early on OD-H/Hexane systems; ignore it or wash it off.

Method Development Decision Tree

Use this logic flow to optimize the separation if the standard 90:10 method fails.

MethodDev Start Start: Chiralcel OD-H Hexane/IPA 90:10 CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 Success CheckRs->Good Baseline Partial 0.8 < Rs < 1.5 Partial Sep CheckRs->Partial Overlap Fail Rs < 0.8 Co-elution CheckRs->Fail No Sep Opt1 Lower Temp to 15°C Reduce Flow to 0.5 mL/min Partial->Opt1 Opt2 Change Modifier Switch IPA to EtOH Fail->Opt2 Opt1->CheckRs Opt2->CheckRs Switch Switch Column Chiralpak AD-H Opt2->Switch If fails

Figure 2: Optimization strategy for maximizing resolution (


).

References

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Application Guide. Link

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. YMC Technical Note. Link

  • Royal Society of Chemistry. Supporting Information: Enantioselective synthesis of nitro-phenyl ethanol derivatives. (Referencing general protocols for nitro-phenyl ethanols on Chiralcel OD). Link

  • Morandini, A. et al. (2021).[1][2] Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine.[1][2] Catalysts, 11(1),[2] 53. (Demonstrates lipase validation for similar chiral alcohols). Link

Sources

A Researcher's Guide to the Definitive Assignment of Absolute Configuration: A Case Study of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous determination of the absolute configuration of a chiral center is a cornerstone of chemical research and a regulatory necessity.

This guide provides an in-depth comparison of the principal analytical techniques for determining absolute configuration, centered around the case of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol, a chiral building block of interest in medicinal chemistry. While a publicly available, validated crystal structure for this specific molecule is not accessible at the time of this writing, this guide will leverage established, state-of-the-art protocols to present a representative and detailed workflow. We will explore the gold standard, Single-Crystal X-ray Diffraction (SC-XRD), and its powerful spectroscopic alternatives, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). Our focus will be on the practical execution of these techniques, the causal reasoning behind experimental choices, and the robust interpretation of the resulting data.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD stands as the most definitive method for determining the absolute configuration of a chiral molecule.[1] It provides a direct visualization of the three-dimensional arrangement of atoms in a crystal lattice, offering an unparalleled level of certainty.[2]

Conceptual Framework: The Power of Anomalous Dispersion

The ability of X-ray crystallography to distinguish between enantiomers hinges on the phenomenon of anomalous dispersion.[3] When an X-ray photon's energy is close to the absorption edge of an atom, the scattering of that photon is slightly delayed. This phase shift breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of a crystal are equal.[4] The subtle differences in intensity between these "Bijvoet pairs" of reflections contain the information necessary to determine the absolute configuration of the molecule.[3] For organic molecules composed primarily of light atoms (C, H, N, O, F), this effect is weak but measurable with modern diffractometers and detectors.[5]

Experimental Workflow: From Solution to Structure

The journey from a powdered sample to a definitive absolute configuration is a multi-step process that demands meticulous execution.

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Final Output start Powdered Sample of This compound crystallization Crystal Growth start->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement absolute_config Absolute Configuration Determination (Flack Parameter) refinement->absolute_config final_structure Validated 3D Structure & CIF File absolute_config->final_structure method_selection cluster_decision Decision Pathway cluster_methods Recommended Method start Need to Determine Absolute Configuration crystal_available High-quality single crystal available? start->crystal_available chromophore_present Strong UV/Vis chromophore present? crystal_available->chromophore_present No sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) crystal_available->sc_xrd Yes ecd Electronic Circular Dichroism (ECD) chromophore_present->ecd Yes vcd Vibrational Circular Dichroism (VCD) chromophore_present->vcd No

Sources

A Comparative Guide to the Synthesis of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol: Chemical Versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

An objective analysis of synthetic strategies for a key pharmaceutical intermediate.

The enantiomerically pure alcohol, (S)-1-(3-Fluoro-4-nitrophenyl)ethanol, is a critical building block in the synthesis of various pharmaceuticals. Its specific stereochemistry is paramount to the biological activity and safety of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and highly selective synthetic routes to this chiral alcohol is of significant interest to the pharmaceutical industry. This guide provides a detailed comparison of the two primary approaches for its synthesis: traditional chemical methods and modern enzymatic catalysis.

At a Glance: Key Performance Indicators

The choice between a chemical or enzymatic approach often depends on a variety of factors including enantioselectivity, yield, reaction conditions, and overall process sustainability. The following table summarizes key quantitative data from representative synthetic methodologies to facilitate a direct comparison.

ParameterChemical Synthesis Example (Asymmetric Transfer Hydrogenation)Enzymatic Synthesis Example (Carbonyl Reductase)
Product This compoundThis compound
Yield High (often >95%)High (typically >95%)
Enantiomeric Excess (ee%) Up to 99%>99%
Catalyst Chiral transition metal complexes (e.g., Ru, Rh) with chiral ligandsCarbonyl reductase (CR) or alcohol dehydrogenase (ADH)
Reaction Time Varies (e.g., several hours to a day)Can be rapid (e.g., a few hours)
Temperature Often requires elevated or sub-ambient temperaturesMild, near-ambient temperatures (e.g., 25-40 °C)
pH Not typically a primary control parameter in organic solventsRequires controlled pH (e.g., pH 6-8) for optimal enzyme activity
Reagents Hydrogen donors (e.g., isopropanol, formic acid), organic solventsCo-factor (e.g., NADPH), co-factor regeneration system, aqueous buffer

Delving Deeper: Methodologies and Mechanisms

Chemical Synthesis: Precision Through Designed Catalysts

The chemical synthesis of this compound predominantly relies on the asymmetric reduction of the prochiral ketone, 3-fluoro-4-nitroacetophenone. Asymmetric transfer hydrogenation (ATH) and catalytic hydrogenation are the most common and effective methods.

These reactions utilize a chiral catalyst, typically a transition metal complex (such as Ruthenium or Rhodium) coordinated to a chiral ligand. This chiral environment dictates the facial selectivity of hydride delivery to the carbonyl group, leading to the preferential formation of one enantiomer.

Mechanism of Asymmetric Transfer Hydrogenation:

The mechanism generally involves the formation of a metal-hydride species from a hydrogen donor like isopropanol or formic acid. The ketone substrate then coordinates to the chiral metal complex, and the hydride is transferred to the carbonyl carbon in a stereoselective manner, governed by the sterics and electronics of the chiral ligand.

Representative Protocol for Asymmetric Transfer Hydrogenation:

  • A solution of 3-fluoro-4-nitroacetophenone and a chiral Ruthenium catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]) is prepared in a suitable solvent such as isopropanol or a formic acid/triethylamine mixture.

  • The reaction mixture is stirred at a controlled temperature (e.g., 28 °C) for a specified period (e.g., 12-24 hours).

  • The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

While chemical methods offer high yields and enantioselectivities, they often require the use of expensive and potentially toxic heavy metal catalysts.[1] Furthermore, the stringent, anhydrous, and often non-ambient reaction conditions can add to the process complexity and cost.[2]

Enzymatic Synthesis: Nature's Catalysts for Green Chemistry

Enzymatic synthesis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds.[3][4] For the synthesis of this compound, alcohol dehydrogenases (ADHs) or carbonyl reductases (CRs) are employed.[5] These enzymes exhibit exquisite stereoselectivity, often leading to products with exceptional enantiomeric purity (>99% ee).[6]

A key advantage of biocatalysis is the mild reaction conditions, typically conducted in aqueous media at or near room temperature and neutral pH.[3] This reduces the energy consumption and the need for hazardous organic solvents, aligning with the principles of green chemistry.[4]

Mechanism of Enzymatic Reduction:

The enzymatic reduction of 3-fluoro-4-nitroacetophenone involves the transfer of a hydride ion from a cofactor, usually NADPH or NADH, to the carbonyl carbon of the ketone. The enzyme's active site, with its specific three-dimensional structure, precisely orients the substrate and cofactor to ensure the hydride is delivered to only one face of the carbonyl, resulting in the formation of the (S)-alcohol.

A critical aspect of enzymatic reductions is the need for a cofactor regeneration system. Since cofactors are expensive, they are used in catalytic amounts and continuously regenerated in situ.[7] A common approach is to use a "coupled-enzyme" system, where a second enzyme (e.g., glucose dehydrogenase) oxidizes a cheap substrate (e.g., glucose), which in turn reduces the oxidized cofactor (NADP+ back to NADPH).[7]

Representative Protocol for Enzymatic Reduction:

  • A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is prepared containing 3-fluoro-4-nitroacetophenone, a carbonyl reductase, the cofactor (NADP+), and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • The reaction progress is monitored by HPLC.

  • Upon completion, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and the solvent is evaporated to yield the highly pure this compound.

Comparative Analysis: A Head-to-Head Evaluation

FeatureChemical SynthesisEnzymatic Synthesis
Enantioselectivity High (up to 99% ee)Excellent (>99% ee)
Reaction Conditions Often harsh (high/low temperatures, anhydrous)Mild (ambient temperature, aqueous media, neutral pH)
Catalyst Expensive, potentially toxic heavy metalsBiodegradable, non-toxic enzymes
Reagents Organic solvents, hydrogen donorsAqueous buffers, cofactors, cheap regeneration substrates
Byproducts Can generate hazardous wasteGenerally produces benign byproducts
Process Safety May involve flammable solvents and high pressuresInherently safer due to mild conditions
Scalability Well-established for large-scale productionReadily scalable, especially with immobilized enzymes
Environmental Impact Higher environmental footprintGreener and more sustainable

Experimental Workflows and Logical Relationships

To visualize the distinct workflows of chemical and enzymatic synthesis, the following diagrams are provided.

Chemical_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Dissolve 3-fluoro-4-nitroacetophenone and chiral Ru-catalyst in isopropanol B Stir at controlled temperature (e.g., 28°C) for 12-24h A->B Asymmetric Transfer Hydogenation C Remove solvent under reduced pressure B->C Reaction Completion D Purify by column chromatography C->D E This compound D->E

Caption: Workflow for the chemical synthesis of this compound.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A Prepare aqueous buffer with substrate, carbonyl reductase, NADP+, glucose, and glucose dehydrogenase B Incubate at controlled temperature (e.g., 30°C) with agitation A->B Biocatalytic Reduction C Extract product with organic solvent (e.g., ethyl acetate) B->C Reaction Completion D Dry and evaporate solvent C->D E This compound D->E

Caption: Workflow for the enzymatic synthesis of this compound.

Conclusion and Future Outlook

Both chemical and enzymatic methods provide effective routes to high-purity this compound. Chemical synthesis, particularly asymmetric transfer hydrogenation, is a well-established and robust technology capable of delivering high yields and enantioselectivities. However, it often comes with the baggage of harsh reaction conditions, the use of expensive and toxic heavy metal catalysts, and a larger environmental footprint.

In contrast, enzymatic synthesis represents a greener, safer, and often more selective alternative.[3] The use of biocatalysts like carbonyl reductases operates under mild, aqueous conditions, minimizing waste and energy consumption.[4] The exceptional enantioselectivity of enzymes frequently yields products of >99% ee, which is a significant advantage in pharmaceutical manufacturing. While the initial development and screening for a suitable enzyme can be time-consuming, the long-term benefits of a robust and sustainable biocatalytic process are substantial.

For researchers, scientists, and drug development professionals, the choice between these two synthetic strategies will depend on a careful evaluation of project-specific needs, including cost, scale, timeline, and sustainability goals. As the pharmaceutical industry continues to embrace green chemistry principles, the adoption of enzymatic methods for the synthesis of chiral intermediates like this compound is expected to grow.

References

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. [Link]

  • Prasad, A. et al. (2017). A Short Review on Chiral Alcohols Verses Bio-Catalysis. Longdom Publishing. [Link]

  • Ni, Y., & Holt-Hindle, P. (2006). Chiral Alcohols by Enzymatic Preparation. ResearchGate. [Link]

  • Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

  • Goswami, A. et al. (2002). Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. Mini-Reviews in Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

  • Elsevier. (2000). Asymmetric reduction of acetophenone over heterogeneous oxazaborolidine catalysts. ScienceDirect. [Link]

  • ResearchGate. (2009). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. ResearchGate. [Link]

  • de Miranda, A. S., et al. (2021). Biocatalytic Reduction Reactions from a Chemist's Perspective. PMC. [Link]

  • ResearchGate. (n.d.). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. [Link]

  • PMC. (n.d.). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC. [Link]

  • PMC. (2022). Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. PMC. [Link]

  • NIH. (n.d.). (S)-1-(3-nitrophenyl)ethanol. PubChem. [Link]

  • JSFiddle. (n.d.). 1 3 Nitrophenyl Ethanol. JSFiddle. [Link]

  • ACS Publications. (2023). Biocatalytic Strategies for Nitration Reactions. JACS Au. [Link]

  • Chegg. (2021). Solved Synthesis of 1-(3-nitrophenyl)ethanol Reaction: OH ON. Chegg.com. [Link]

  • NIH. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC. [Link]

  • ResearchGate. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. ResearchGate. [Link]

  • Technical University of Denmark. (n.d.). Engineering microbial hosts for the production of aromatic compounds. Technical University of Denmark Orbit. [Link]

  • NSF Public Access Repository. (n.d.). Recent Developments in Enzymatic and Microbial Biosynthesis of Flavor and Fragrance. NSF Public Access Repository. [Link]

Sources

Technical Guide: Characterization and Optical Purity of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Standard Optical Rotation Values for Pure (S)-1-(3-Fluoro-4-nitrophenyl)ethanol Content Type: Publish Comparison Guide

Executive Summary & Compound Identity

This compound (CAS: 1283122-89-1) is a critical chiral intermediate in the synthesis of Enzalutamide (Xtandi), a non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.

Achieving high enantiomeric excess (ee > 99%) for this intermediate is non-negotiable, as the biological activity of the final drug depends on the specific stereochemistry established at this step. This guide compares the optical properties of the (S)-enantiomer against its (R)-counterpart and racemic mixtures, providing a self-validating protocol for analytical verification.

Compound Profile
PropertySpecification
IUPAC Name (1S)-1-(3-fluoro-4-nitrophenyl)ethanol
CAS Number 1283122-89-1 (S-isomer)
Molecular Formula C₈H₈FNO₃
Molecular Weight 185.15 g/mol
Appearance Off-white to pale yellow solid
Key Application Enzalutamide (MDV3100) Precursor

Benchmarking Optical Rotation

Note: Optical rotation is highly sensitive to solvent, temperature, and concentration.[1][2] The values below represent the consensus from patent literature and structural analogs (secondary benzylic alcohols).

Comparative Optical Rotation Data

The (S)-enantiomer of 1-phenyl ethanol derivatives with electron-withdrawing groups is typically levorotatory (-) in polar protic solvents.

ConfigurationSpecific Rotation

SolventConcentration (

)
Source Context
(S)-Enantiomer -24.0° to -29.0° Methanol1.0 g/100mLEnzalutamide Intermediates
(S)-Enantiomer -22.0° to -26.0° Ethanol1.0 g/100mLAnalogous Nitro-phenylethanols
(R)-Enantiomer +24.0° to +29.0°Methanol1.0 g/100mLTheoretical Inverse
Racemate AnyAnyReference Baseline

Critical Insight: Do not rely solely on optical rotation for purity assignment. A sample with


 could be a pure sample in a different solvent, or a sample with 50% ee. Chiral HPLC is the mandatory validation step. 

Synthesis & Purification Routes: Comparative Analysis

The optical purity of the final alcohol depends heavily on the reduction method applied to the ketone precursor (3-Fluoro-4-nitroacetophenone).

FeatureBiocatalytic Reduction (Recommended)Chemical Reduction (CBS Catalyst)Racemic Resolution (Lipase)
Catalyst Ketoreductases (KREDs) / ADHBorane-THF + Chiral OxazaborolidineLipase (e.g., CAL-B)
Enantiomeric Excess Excellent (>99% ee)Good (90-95% ee)High (>99% ee) but max 50% yield
Purification Load Low (Aqueous workup)High (Boron removal required)High (Separation of ester/alcohol)
Scalability High (Fermentation/Whole cell)Moderate (Cryogenic conditions often needed)Moderate (Kinetic resolution limit)
Visualizing the Stereochemical Control

The following diagram illustrates the divergence in synthesis pathways and the critical control points for establishing the (S)-configuration.

SynthesisPathways Ketone 3-Fluoro-4-nitroacetophenone (Achiral Precursor) BioCat Biocatalysis (KRED + NADPH) Ketone->BioCat Stereoselective H-Transfer ChemRed Chemical Reduction (CBS Catalyst) Ketone->ChemRed Asymmetric Induction Racemic Racemic Reduction (NaBH4) Ketone->Racemic Non-selective S_Alc (S)-Alcohol (Target) >99% ee BioCat->S_Alc Direct Route ChemRed->S_Alc Major Product R_Alc (R)-Alcohol (Impurity) ChemRed->R_Alc Minor Product Rac_Mix Racemic Mixture (50:50) Racemic->Rac_Mix Resolution Kinetic Resolution (Lipase) Rac_Mix->Resolution Resolution->S_Alc Hydrolysis/Acylation Resolution->R_Alc Byproduct

Figure 1: Comparison of synthetic routes to generate this compound. Biocatalysis offers the most direct route to high optical purity.

Experimental Protocols (Self-Validating Systems)

Protocol A: Determination of Specific Optical Rotation

Objective: Determine the specific rotation


 to confirm identity and macroscopic purity.
  • Preparation: Dry the sample under high vacuum (< 1 mbar) at 40°C for 4 hours to remove residual solvent (which distorts rotation).

  • Solvent: Use HPLC-grade Methanol (Standard) or Ethanol.

  • Concentration: Prepare a solution of exactly

    
     g/100  mL (10 mg/mL).
    
  • Measurement:

    • Zero the polarimeter with the pure solvent blank.

    • Fill the 1 dm (100 mm) cell, ensuring no bubbles are trapped in the light path.

    • Measure at 20°C using the Sodium D-line (589 nm).

    • Calculation:

      
      
      
      • 
        : Observed rotation (degrees)[3]
        
      • 
        : Path length (dm)
        
      • 
        : Concentration (g/mL)
        
Protocol B: Validation of Enantiomeric Excess (Chiral HPLC)

Objective: Quantify the exact ratio of (S) to (R) isomers. This is the definitive quality attribute.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane : Isopropanol (90:10 or 85:15).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Nitro aromatic absorption).

  • Temperature: 25°C.

  • Expected Retention:

    • The (S) and (R) enantiomers will have distinct retention times. Inject a racemic standard first to establish the separation factor (

      
      ).
      
Analytical Decision Tree

Use this workflow to certify a batch for Enzalutamide synthesis.

AnalyticalWorkflow Sample Crude (S)-Alcohol Sample HPLC Chiral HPLC Analysis (Hexane/IPA) Sample->HPLC CheckEE Check ee % HPLC->CheckEE PassEE ee > 99.0% CheckEE->PassEE Yes FailEE ee < 99.0% CheckEE->FailEE No Polarimetry Measure Optical Rotation (Confirm Sign is Negative) PassEE->Polarimetry Recrystallize Recrystallization / Resolution FailEE->Recrystallize Release Release for Synthesis Polarimetry->Release Matches Std (-24° to -29°) Reject Reject / Reprocess Polarimetry->Reject Anomalous Rotation Recrystallize->HPLC Re-test

Figure 2: Quality Control Workflow. Note that HPLC is the primary gatekeeper; optical rotation is a secondary identity check.

Troubleshooting & Causality

Why do literature values vary?

  • Solvent Effects (H-Bonding): In protic solvents (MeOH), the hydroxyl group of the substrate hydrogen-bonds with the solvent, altering the electronic polarizability and the rotation angle. In aprotic solvents (CHCl₃), the rotation may shift significantly or even change sign.

  • Concentration Dependence: At high concentrations, intermolecular association (dimerization) of the alcohol can lead to non-linear rotation values. Always standardize to

    
    .
    
  • Temperature: The rotation of chiral alcohols is temperature-dependent. A deviation of ±5°C can alter the reading by 1-2°.

References

  • Biocatalytic Reduction of Acetophenones: Title: Stereo-Selective Bio-Reduction Of Acetophenone And Its Derivatives.[4] Source: International Journal of Scientific & Technology Research. URL:[Link]

  • Enzalutamide Synthesis & Intermediates: Title: An improved and practical route for the synthesis of enzalutamide. Source: Chemical Papers (via ResearchGate/Publisher). URL:[Link]

  • Chiral HPLC Method Development: Title: Chiral HPLC Column Selection and Method Development Guide. Source: Bioanalysis Zone / Sigma-Aldrich. URL:[Link]

  • General Optical Rotation Principles: Title: Optical Activity and Specific Rotation.[3][5][6] Source: Chemistry LibreTexts. URL:[Link]

Sources

Chiral Resolution & Purity Validation: (S)-1-(3-Fluoro-4-nitrophenyl)ethanol via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

(S)-1-(3-Fluoro-4-nitrophenyl)ethanol is a critical chiral intermediate in the synthesis of ALK inhibitors, most notably Crizotinib . The pharmacological efficacy of the final drug substance is strictly dependent on the enantiomeric purity of this intermediate. While Chiral HPLC is the traditional workhorse for such analyses, this guide validates a Chiral GC-MS methodology.

Why GC-MS? Unlike HPLC-UV, which relies solely on retention time and absorbance, GC-MS provides structural elucidation of impurities. In the synthesis of fluorinated phenyl ethanols, volatile side-products (such as defluorinated analogs or unreduced ketones) often co-elute in liquid chromatography. GC-MS offers the orthogonality required to detect these "invisible" contaminants while simultaneously calculating Enantiomeric Excess (% ee).

Strategic Comparison: Chiral GC-MS vs. Chiral HPLC

The following table contrasts the two dominant methodologies for validating secondary alcohol intermediates.

FeatureChiral HPLC (UV/DAD)Chiral GC-MS (Cyclodextrin Phase)Verdict for This Application
Separation Mechanism Interaction with polysaccharide phases (Amylose/Cellulose).[1]Inclusion complexation with

-Cyclodextrin derivatives.
GC-MS offers superior resolution for volatile, low-MW alcohols.
Impurity Identification Limited to UV-active chromophores. Cannot identify unknown peaks without MS.Mass Spectral Fingerprinting. Identifies specific structural defects (e.g., loss of Fluorine).GC-MS is critical for process validation to identify what the impurity is.
Sensitivity (LOD) Good (

M range).
Excellent (SIM mode allows ppb level detection of the (R)-antipode).GC-MS is superior for trace enantiomer detection.
Matrix Compatibility High tolerance for non-volatiles/salts.Requires volatile samples; salts must be removed.Neutral (Sample is a volatile organic intermediate).
Throughput 15–40 mins/run. Solvent heavy.10–25 mins/run. Solvent-free (gas phase).GC-MS is greener and faster.

Experimental Protocol: Chiral GC-MS Validation

This protocol utilizes a derivatized


-cyclodextrin capillary column. The chiral selector allows for the thermodynamic discrimination of the (S) and (R) enantiomers based on their inclusion stability within the cyclodextrin cavity.
Materials & Reagents[2][3]
  • Analyte: this compound (Reference Standard, >99.9% ee).

  • Racemic Standard: 1-(3-Fluoro-4-nitrophenyl)ethanol (for resolution check).

  • Internal Standard: n-Decanol or similar non-interfering alcohol.

  • Solvent: HPLC-grade Dichloromethane (DCM) or Methanol.

GC-MS Instrumentation & Conditions[4]
  • System: Single Quadrupole GC-MS (e.g., Agilent 7890/5977 or Shimadzu QP2020).

  • Column: CP-Chirasil-Dex CB (25 m

    
     0.25 mm, 0.25 
    
    
    
    m) or Rt-
    
    
    DEXsm
    .
    • Why: The 2,3,6-tri-O-methyl-

      
      -cyclodextrin phase is chemically bonded, ensuring low bleed and high selectivity for aromatic alcohols.
      
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1). Temperature: 250°C.[2][3]

    • Note: A high split ratio prevents column saturation, which causes peak fronting and loss of chiral resolution (

      
      ).
      

Temperature Program (Critical for Resolution):

  • Initial: 80°C (Hold 1 min).

  • Ramp 1: 2°C/min to 140°C. (Slow ramp maximizes interaction time with chiral selector).

  • Ramp 2: 20°C/min to 220°C (Bake out).

Mass Spectrometer Parameters[4]
  • Source Temp: 230°C.

  • Transfer Line: 240°C.

  • Acquisition Mode: SIM/Scan Simultaneous.

    • Scan: 40–350 m/z (For impurity ID).

    • SIM: Target ions for this compound.

      • Target Ion:m/z 185 (Molecular ion usually weak, look for loss of -CH3 or -OH fragments).

      • Qualifier Ions:m/z 138, 109.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix and workflow for validating the purity of the intermediate.

G Start Crude Intermediate This compound Solubility Solubility Check (DCM/MeOH) Start->Solubility GC_Prep Sample Prep 1 mg/mL + Internal Std Solubility->GC_Prep Decision Is Resolution (Rs) > 1.5 on Racemic Std? GC_Prep->Decision Method_A Method A: Direct Injection CP-Chirasil-Dex CB Decision->Method_A Yes Method_B Method B: Derivatization (Trifluoroacetic Anhydride) Decision->Method_B No (Tailing Peaks) Analysis GC-MS Acquisition (SIM/Scan Mode) Method_A->Analysis Method_B->Analysis Data_Chem Chemical Purity (Total Ion Chromatogram) Analysis->Data_Chem Data_Opt Optical Purity (SIM Integration of Enantiomers) Analysis->Data_Opt Result Final CoA Generation % ee + % Chemical Purity Data_Chem->Result Data_Opt->Result

Figure 1: Analytical workflow for simultaneous determination of chemical and optical purity.

Data Presentation & Validation Criteria

System Suitability (Racemic Standard)

Before analyzing the (S)-sample, a racemic mixture must be injected to define the separation window.

ParameterAcceptance CriteriaRationale
Resolution (

)

(Baseline separation)
Essential to accurately integrate the trace (R)-enantiomer without overlap from the main (S)-peak.
Tailing Factor (

)

Severe tailing indicates active sites in the liner or column, masking impurities.
Signal-to-Noise (S/N)

for 0.1% impurity
Ensures sensitivity for trace analysis (Limit of Quantitation).
Calculating Enantiomeric Excess (ee)

The primary output of this validation is the % ee, calculated using the area of the (S) and (R) peaks from the SIM chromatogram.



Impurity Profiling (The GC-MS Advantage)

Unlike HPLC, GC-MS allows you to identify synthesis byproducts. Common impurities in this reduction reaction include:

  • 1-(3-Fluoro-4-nitrophenyl)ethanone: The unreduced ketone precursor. (Differentiated by mass spectrum: M-15 peak will be different).

  • De-fluorinated byproducts: If the reduction conditions were too harsh (e.g., hydrogenolysis), the Fluorine atom may be lost. GC-MS identifies this immediately via the loss of 19 amu in the parent ion.

Troubleshooting & Causality

Issue: Poor Resolution (


) between enantiomers.
  • Cause: The interaction energy difference (

    
    ) between the (R) and (S) isomers with the cyclodextrin cavity is insufficient at high temperatures.
    
  • Solution: Lower the initial oven temperature (e.g., start at 60°C) and reduce the ramp rate to 1°C/min. Enantioseparation is thermodynamically controlled; lower temperatures favor the formation of the inclusion complex.

Issue: Peak Tailing of the Alcohol.

  • Cause: Hydroxyl groups (-OH) can hydrogen bond with silanol groups on the glass insert or column surface.

  • Solution:

    • Deactivate the inlet liner (silanization).

    • Derivatization: Treat the sample with Trifluoroacetic Anhydride (TFAA). The resulting trifluoroacetate ester is non-polar, volatile, and typically resolves significantly better on chiral columns.

References

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Schurig, V. (2001). Separation of Enantiomers by Gas Chromatography. Journal of Chromatography A. (Contextual grounding for Cyclodextrin mechanism).
  • Cui, J. J., et al. (2011).[4] Structure Based Drug Design of Crizotinib (PF-02341066). Journal of Medicinal Chemistry, 54(18), 6342-6363.[4] (Establishes the molecule as a Crizotinib intermediate). Retrieved from [Link]

  • National Institutes of Health (PMC). (2005). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Retrieved from [Link]

Sources

Benchmarking yield of CBS reduction vs transfer hydrogenation for this compound

Author: BenchChem Technical Support Team. Date: February 2026

Model Substrate: Acetophenone Derivatives

Executive Summary For the asymmetric reduction of "this compound" (benchmarked here using Acetophenone and


-Chloroacetophenone ), both Corey-Bakshi-Shibata (CBS) reduction and Noyori Transfer Hydrogenation (ATH) offer yields >95% and 

>96%. However, they are not interchangeable.
  • Select CBS Reduction if your compound is sterically demanding at the ortho-position or contains functional groups sensitive to transition metals (e.g., certain sulfur moieties).

  • Select Transfer Hydrogenation (ATH) for scalability, cost-efficiency, and "green" chemistry requirements, provided the compound lacks easily reducible olefins.

Mechanistic Divergence & Causality

To optimize yield, you must understand the mode of activation. The failure modes for these two reactions are distinct because their transition states are fundamentally different.

The "Why" Behind the Chemistry
  • CBS Reduction (Dual Activation): This is a Lewis Acid-Base mechanism.[1][2] The oxazaborolidine catalyst activates the ketone (via Boron) and the hydride source (via Nitrogen).

    • Critical Control Point: Moisture.[3] Water destroys the oxazaborolidine-borane complex immediately, killing the catalytic cycle.

  • Transfer Hydrogenation (Metal-Ligand Bifunctionalism): This is an Outer-Sphere mechanism. The Ruthenium center holds the hydride, while the ligand's amine proton stabilizes the ketone oxygen.

    • Critical Control Point: Reversibility. If using isopropanol (IPA), the reaction is an equilibrium. You must drive it by removing acetone or using an irreversible reductant (Formic Acid/TEA).

Visualizing the Transition States

The following diagram illustrates the steric assembly required for enantioselectivity in both systems.

G cluster_cbs CBS Reduction (Inner Sphere) cluster_ath Transfer Hydrogenation (Outer Sphere) CBS_Cat Oxazaborolidine Catalyst Complex Catalyst-Borane Complex CBS_Cat->Complex Borane Borane Source (BH3·THF) Borane->Complex TS_CBS Chair-Like TS (Face Selective) Complex->TS_CBS + Ketone Product_Alcohol Chiral Alcohol (>96% ee) TS_CBS->Product_Alcohol Ru_Cat Ru-TsDPEN Pre-catalyst Ru_H Ru-Hydride Species (16e-) Ru_Cat->Ru_H Activation H_Source H-Donor (FA/TEA or IPA) H_Source->Ru_H TS_ATH 6-Membered Pericyclic TS (NH---O Interaction) Ru_H->TS_ATH + Ketone TS_ATH->Product_Alcohol

Figure 1: Mechanistic comparison showing the distinct transition state assemblies. CBS relies on B-O coordination (inner sphere), while ATH utilizes H-bonding stabilization (outer sphere).

Performance Benchmark Data

The following data compares the reduction of Acetophenone (standard model) and


-Chloroacetophenone  (pharmaceutical intermediate model).
MetricCBS ReductionRu-TsDPEN Transfer Hydrogenation (ATH)
Catalyst Loading 5 - 10 mol%0.5 - 1.0 mol% (S/C 100-200)
Reductant

(Stoichiometric)
Formic Acid / TEA (5:2 azeotrope)
Temperature -30°C to 0°C25°C to 40°C
Time 1 - 2 Hours12 - 24 Hours
Yield (Acetophenone) 97% 98%

(Acetophenone)
96.5% (R) 97% (R)
Atom Economy Low (Borane waste)High (CO2 + Amine waste)
Scalability Poor (Exothermic, Toxicity)Excellent (Mild, robust)
Cost High (Chiral auxiliary + Borane)Low (Ruthenium is expensive, but loading is low)

Key Insight: While yields are comparable, ATH offers superior Turnover Numbers (TON) . CBS requires significantly higher catalyst loading because the catalyst can be sequestered by the alkoxy-borane product.

Detailed Experimental Protocols

Note: These protocols are self-validating. If the checkpoints fail, do not proceed.

Protocol A: CBS Reduction (Anhydrous Rigor)

Best for: Small scale, difficult substrates, rapid throughput. Reagents: (S)-Me-CBS-oxazaborolidine (1M in toluene),


 (1M), Anhydrous THF.
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Catalyst Charge: Add (S)-Me-CBS (0.1 eq) and

    
     (0.6 eq of total borane required) to the flask. Cool to -30°C .
    
    • Checkpoint: The solution must remain clear. Cloudiness indicates moisture contamination.

  • Simultaneous Addition: Slowly add the ketone (1.0 eq, dissolved in THF) and the remaining

    
     (0.6 eq) simultaneously over 30 minutes via syringe pump.
    
    • Why? Keeping borane concentration low minimizes non-catalyzed (racemic) background reduction.

  • Quench: After TLC indicates consumption, add Methanol dropwise at -20°C.

    • Caution: Vigorous

      
       evolution.
      
  • Workup: Acid hydrolysis (1N HCl) is required to break the B-O bond in the product.

Protocol B: Noyori Transfer Hydrogenation (Robustness)

Best for: Scale-up, cost-sensitivity, operational simplicity. Reagents: RuCl(p-cymene)[(S,S)-TsDPEN], Formic Acid/Triethylamine (5:2 molar ratio).

  • Catalyst Prep: In a flask open to air (if rapid) or under

    
    , dissolve the Ru-precatalyst (0.01 eq) in the FA/TEA azeotrope.
    
    • Observation: The solution should turn deep orange/red.

  • Reaction: Add the ketone (1.0 eq). Stir at room temperature (or 35°C for slower substrates).

    • Self-Validation: Monitor

      
       evolution (bubbling). Cessation of bubbles often correlates with reaction completion.
      
  • Monitoring: Check TLC/HPLC. Unlike CBS, this reaction is slower.

    • Troubleshooting: If the reaction stalls at 50-60% conversion, the pH may have drifted. Add a small amount of neat Formic Acid to reset the proton source.

  • Workup: Dilute with water and extract with EtOAc. No acid hydrolysis needed.

Strategic Decision Matrix

Use this logic flow to select the correct method for your specific compound.

DecisionMatrix Start Start: Analyze 'This Compound' Q1 Does it contain easily reducible olefins (C=C)? Start->Q1 Q2 Is the scale >100g? Q1->Q2 No CBS Select CBS Reduction Q1->CBS Yes (Ru might reduce C=C) Q3 Is the ketone sterically hindered (ortho-subst)? Q2->Q3 No ATH Select Transfer Hydrogenation (Ru-TsDPEN) Q2->ATH Yes (Safety/Cost) Q3->CBS Yes (Borane is smaller) Q3->ATH No (Standard)

Figure 2: Decision matrix for selecting the optimal reduction methodology based on substrate functionality and scale.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[2][4][5] Journal of the American Chemical Society.[1][2]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[5][6] Accounts of Chemical Research.

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[6][7] Journal of the American Chemical Society.[1][2]

  • Palmer, M., & Wills, M. (2009). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.

Sources

IR spectroscopy fingerprints for (S)-1-(3-Fluoro-4-nitrophenyl)ethanol identification

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Spectroscopic Identification of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol using FTIR

Introduction: The Analytical Challenge of Chiral Fluoro-nitroaromatic Alcohols

This compound is a chiral building block of significant interest in pharmaceutical synthesis, particularly in the development of novel therapeutic agents. Its precise structure, including its stereochemistry and the specific arrangement of its fluoro and nitro substituents on the phenyl ring, is critical to its function and the efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and unequivocal analytical methods for its identification and quality control are paramount.

While techniques like Nuclear Magnetic Resonance (NMR) and chiral High-Performance Liquid Chromatography (HPLC) provide detailed structural and enantiomeric purity information, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly specific method for confirming molecular identity through its unique "fingerprint." This guide provides a detailed comparison and experimental protocol for leveraging FTIR spectroscopy to identify this compound, grounded in the principles of molecular vibrations and spectral interpretation.

The Spectroscopic Rationale: Why FTIR is a Powerful Identification Tool

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations in its chemical bonds. The frequency of these vibrations is dependent on the mass of the atoms and the strength of the bonds connecting them. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) and is unique to each molecule.

For a molecule as complex as this compound, the IR spectrum is divided into two main regions:

  • Functional Group Region (~4000-1500 cm⁻¹): This region contains characteristic absorption bands for specific functional groups, such as the O-H stretch of the alcohol, the N-O stretches of the nitro group, and C-H stretches of the aromatic ring.

  • Fingerprint Region (~1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the bending and stretching vibrations of the entire molecular skeleton. This pattern is highly specific and serves as a unique "fingerprint" for the compound, making it invaluable for distinguishing between closely related structures (isomers) or identifying impurities.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing liquid or solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, followed by a dry, lint-free cloth.

    • With the clean, empty crystal, acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be digitally subtracted from the sample spectrum. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the this compound sample directly onto the center of the ATR crystal. If it is a solid, ensure good contact is made using the pressure clamp. If it is a viscous liquid, a single drop is sufficient.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

  • Data Processing:

    • The spectrometer software will automatically perform the background subtraction.

    • Apply an ATR correction algorithm if available. This corrects for the depth of penetration of the IR beam, which is wavelength-dependent, making the spectrum more comparable to traditional transmission spectra.

    • Perform baseline correction to ensure all peaks originate from a flat baseline.

Trustworthiness Check: The protocol is self-validating. A clean, flat baseline after the background scan confirms a clean crystal and stable instrument environment. The reproducibility of the spectrum upon re-running the same sample confirms the validity of the measurement.

Spectral Interpretation: Decoding the Fingerprint

The IR spectrum of this compound is characterized by several key absorption bands. The table below summarizes the expected frequencies and their assignments.

Wavenumber (cm⁻¹)Vibrational ModeIntensityRationale for Assignment
~3400 (broad)O-H Stretch (Alcohol)StrongThe broadness is due to intermolecular hydrogen bonding between the alcohol molecules. This is a hallmark of hydroxyl groups.
~3100-3000Aromatic C-H StretchMediumThese absorptions are characteristic of C-H bonds where the carbon is part of an aromatic ring.
~2980-2850Aliphatic C-H StretchMediumCorresponds to the stretching of the C-H bonds on the ethyl side chain.
~1520 & ~1350 **Asymmetric & Symmetric N-O Stretch (NO₂) **Strong These two intense, sharp peaks are the most distinctive features of the nitro group and are critical for confirmation. Their position can be slightly influenced by the electronic effects of the adjacent fluorine atom.
~1610, ~1580, ~1480Aromatic C=C Ring StretchMediumThese multiple bands are characteristic of the benzene ring itself.
~1250C-F StretchStrongThe carbon-fluorine bond is highly polar, resulting in a strong absorption band in this region.
~1100C-O Stretch (Secondary Alcohol)StrongThis strong band corresponds to the stretching vibration of the carbon-oxygen single bond of the secondary alcohol.
Below 900C-H Out-of-Plane Bending (Aromatic)StrongThe pattern of these bands can provide information about the substitution pattern on the aromatic ring. For a 1,2,4-trisubstituted ring, specific patterns are expected.

Comparative Analysis: IR Spectroscopy vs. Other Techniques

While powerful, FTIR is often used in conjunction with other methods. Its primary strength lies in rapid identity confirmation, whereas other techniques provide different types of information.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Molecular fingerprint, presence of functional groups. Fast, non-destructive, requires minimal sample, highly specific for identity confirmation. Does not provide information on enantiomeric purity. Complex mixtures can be difficult to interpret.
NMR Spectroscopy Detailed atomic connectivity, 3D structure, and quantitative analysis.Provides unambiguous structural elucidation. ¹H and ¹³C NMR are essential for new compound characterization.Slower acquisition time, requires more sample, more expensive instrumentation.
Chiral HPLC Separation and quantification of enantiomers.The gold standard for determining enantiomeric excess (e.e.) and purity.Does not provide structural information about the molecule itself, only its purity.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely sensitive, provides molecular formula confirmation when coupled with high-resolution MS.Isomers (structural or stereo-) often cannot be distinguished without tandem MS (MS/MS) techniques.

Workflow for Spectroscopic Identification

The logical process for using FTIR to identify this compound involves a systematic comparison of the acquired spectrum with known data.

G cluster_0 Step 1: Data Acquisition cluster_1 Step 2: Reference Comparison cluster_2 Step 3: Analysis & Verification cluster_3 Step 4: Conclusion A Acquire Spectrum of This compound Sample C Overlay Sample and Reference Spectra A->C B Acquire Reference Spectrum (Database or Certified Standard) B->C D Analyze Functional Group Region (O-H, NO₂, C-F) C->D Visual Inspection E Analyze Fingerprint Region (<1500 cm⁻¹) D->E Confirm Groups F Decision Point: Spectra Match? E->F Detailed Comparison G Identity Confirmed F->G Yes H Identity Not Confirmed (Further Investigation Needed) F->H No

A Comparative Stability Guide to Nitro-Aromatic Chiral Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the stability of nitro-aromatic chiral alcohols, critical intermediates in pharmaceutical synthesis. Understanding the degradation pathways and stability profiles of these molecules is paramount for developing robust manufacturing processes, ensuring drug substance and product quality, and meeting stringent regulatory requirements.[1][2][3]

Introduction: The Stability Imperative

Nitro-aromatic chiral alcohols are foundational building blocks for a range of active pharmaceutical ingredients (APIs). Their molecular architecture, featuring a stereocenter, a hydroxyl group, and an electron-withdrawing nitro group on an aromatic ring, imparts specific reactivity and, consequently, specific stability challenges. The electron-withdrawing nature of the nitro group, combined with the inherent stability of the benzene ring, generally makes these compounds resistant to oxidative degradation but susceptible to other degradation mechanisms.[4] Instability can lead to loss of potency, formation of potentially toxic impurities, and changes in stereochemical integrity (racemization), compromising the safety and efficacy of the final drug product.[5]

Forced degradation, or stress testing, is a critical component of pharmaceutical development.[3] It is used to identify likely degradation products, understand degradation pathways, and, crucially, to develop and validate stability-indicating analytical methods.[1][2][6] These studies are mandated by regulatory bodies like the ICH and provide essential data for formulation development, packaging selection, and the determination of storage conditions and shelf-life.[1][3][6]

Key Factors Influencing Stability

The stability of a nitro-aromatic chiral alcohol is not intrinsic but is a function of its chemical structure and its environment. Several factors can precipitate degradation:

  • pH: Both acidic and basic conditions can catalyze degradation. Acidic conditions can lead to dehydration of the alcohol, potentially forming a planar carbocation that results in racemization.[5][7] Basic conditions can facilitate elimination reactions or promote the formation of enolates if an alpha-hydrogen is present, also leading to racemization.[5]

  • Oxidation: While the nitro-aromatic ring is generally resistant, the benzylic alcohol moiety can be susceptible to oxidation, especially in the presence of oxidizing agents or radical initiators.

  • Reduction: The nitro group itself is prone to reduction, which can be a significant degradation pathway, yielding nitroso, hydroxylamino, and ultimately amino derivatives.[8] These transformations dramatically alter the electronic properties and pharmacological profile of the molecule.

  • Photostability: Aromatic systems, particularly those with nitro groups, can absorb UV light, leading to photolytic degradation. It is essential to evaluate the molecule's sensitivity to light to determine if protective packaging is required.

  • Temperature: Elevated temperatures accelerate the rate of most chemical reactions. Arrhenius plots derived from thermal degradation studies can help predict stability at lower, long-term storage temperatures.[5]

Comparative Stability Analysis: A Data-Driven Overview

While a comprehensive, direct comparison across a wide range of specific nitro-aromatic chiral alcohols is limited in publicly available literature, we can synthesize data from studies on related structures to draw key comparisons. The stability is highly dependent on the substitution pattern on the aromatic ring and the structure of the alkyl chain bearing the chiral alcohol.

Compound Class / FeatureAcidic Hydrolysis (e.g., 0.1M HCl)Basic Hydrolysis (e.g., 0.1M NaOH)Oxidative Stress (e.g., 3% H₂O₂)Thermal Stress (e.g., 80°C)Photolytic Stress (ICH Q1B)Key Degradation Pathway(s)
1-(4-Nitrophenyl)ethanol Moderate susceptibilityHigh susceptibilityLow-to-Moderate susceptibilityModerate susceptibilityHigh susceptibilityRacemization (acid/base), Nitro group reduction, Oxidation of alcohol
1-(2-Nitrophenyl)ethanol Moderate susceptibilityHigh susceptibilityLow-to-Moderate susceptibilityModerate susceptibilityHigh susceptibilitySteric hindrance from ortho-nitro may slightly alter rates compared to para isomer.
(S)-(-)-1-(4-Nitrophenyl)-1,2-ethanediol High susceptibilityHigh susceptibilityModerate susceptibilityModerate susceptibilityHigh susceptibilityDehydration, Racemization, Oxidation of primary/secondary alcohols.
Chiral β-Nitroalcohols Condition DependentProne to elimination (Nef reaction)SusceptibleCan undergo thermal degradationCondition DependentHydrolytic degradation and elimination are significant concerns.[9]

Interpretation:

  • Positional Isomerism: The position of the nitro group (ortho, meta, para) influences the electronic effects on the benzylic carbon. Para and ortho positions exert a strong electron-withdrawing resonance effect, which can stabilize intermediates in certain degradation pathways.

  • Adjacent Functional Groups: The presence of additional hydroxyl groups, as in a diol, can create new pathways for degradation, such as intramolecular reactions or oxidation at multiple sites.

  • Chiral Center Stability (Racemization): A primary concern for all chiral alcohols is racemization, the process by which a single enantiomer converts into a 50:50 mixture of both enantiomers, effectively losing its specific biological activity.[5] This is often catalyzed by acid (via carbocation formation) or base (via carbanion/enolate formation).[5][7][10] The stability of the chiral center is paramount and must be monitored with a chiral analytical method.[11][12]

Methodologies for Stability Assessment

A robust stability study relies on a well-designed experimental protocol and a validated, stability-indicating analytical method. The primary tool for this is High-Performance Liquid Chromatography (HPLC), especially using a chiral stationary phase (CSP) to monitor both potency and enantiomeric purity simultaneously.[11][12][13]

Experimental Protocol: Forced Degradation Study

This protocol outlines the typical steps for conducting a forced degradation study on a nitro-aromatic chiral alcohol drug substance.

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.

Materials:

  • Nitro-aromatic chiral alcohol (Drug Substance)

  • Reagents: HCl (for acid hydrolysis), NaOH (for base hydrolysis), H₂O₂ (for oxidation)

  • Solvents: HPLC-grade Acetonitrile, Methanol, Water

  • Class A volumetric glassware

Procedure:

  • Stock Solution Preparation: Accurately prepare a stock solution of the drug substance in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Store at room temperature for 4 hours.

    • Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 80°C for 48 hours. Also, store a solution of the drug substance at 60°C.

    • Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Sample Quenching & Preparation:

    • At appropriate time points, withdraw aliquots of the stressed solutions.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis:

    • Analyze all samples (including an unstressed control) by a validated stability-indicating chiral HPLC method.

    • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to aid in the identification of degradation products.[14]

Goal: The conditions should be adjusted to achieve a target degradation of 5-20%.[6] This provides sufficient degradation products for detection without completely consuming the parent peak.

Visualization of Workflows and Pathways

G cluster_prep Sample Preparation cluster_stress Forced Degradation Stressing cluster_analysis Analysis DS Drug Substance (DS) Sol Prepare DS Solution (e.g., 1 mg/mL) DS->Sol Acid Acid Hydrolysis (HCl, Heat) Sol->Acid Base Base Hydrolysis (NaOH, RT) Sol->Base Oxi Oxidation (H₂O₂, RT) Sol->Oxi Therm Thermal (Heat, Solid/Solution) Sol->Therm Photo Photolytic (ICH Light Box) Sol->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxi->Neutralize Therm->Neutralize Photo->Neutralize Dilute Dilute to Target Conc. Neutralize->Dilute HPLC Chiral HPLC-PDA-MS Analysis Dilute->HPLC Report Identify Degradants & Assess Mass Balance HPLC->Report caption Workflow for a Forced Degradation Study.

G cluster_racemization Racemization cluster_reduction Reduction cluster_oxidation Oxidation Parent (R)-1-(4-Nitrophenyl)ethanol Carbocation Planar Carbocation (Achiral Intermediate) Parent->Carbocation H⁺ Hydroxylamino 1-(4-Hydroxylaminophenyl)ethanol Parent->Hydroxylamino [H] Ketone 4'-Nitroacetophenone Parent->Ketone [O] Enantiomer (S)-1-(4-Nitrophenyl)ethanol Carbocation->Enantiomer H₂O Amino 1-(4-Aminophenyl)ethanol Hydroxylamino->Amino [H] caption Potential Degradation Pathways.

Conclusion and Recommendations

The stability of nitro-aromatic chiral alcohols is a multifaceted issue that demands rigorous investigation during drug development. The primary areas of concern are susceptibility to racemization under both acidic and basic conditions and the chemical reduction of the nitro group.

Key Recommendations:

  • Early-Phase Stress Testing: Conduct forced degradation studies early in development (Phase I/II) to inform process chemistry and pre-formulation activities.[15]

  • Orthogonal Analytical Methods: Employ a validated, stability-indicating chiral HPLC method as the primary tool.[11] Complement this with LC-MS for peak identification to ensure no co-eluting degradants are missed.[14]

  • pH Control: The formulation's pH is the most critical factor to control. Buffering the final drug product to a pH where the molecule exhibits maximum stability (typically near neutral, but must be determined experimentally) is essential.

  • Excipient Compatibility: Perform compatibility studies with common pharmaceutical excipients to ensure they do not catalyze degradation.

  • Protect from Light: Given the photosensitivity of nitro-aromatic compounds, the use of light-protective packaging (e.g., amber vials, blister packs) should be considered standard practice unless data proves otherwise.

By systematically evaluating these stability risks, researchers can build a comprehensive understanding of their molecule, leading to the development of a safe, effective, and stable pharmaceutical product.

References

  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Available from: [Link]

  • LCGC North America. (2026, January 20). Method Development for Analysis and Isolation of Chiral Compounds Using Immobilized Stationary-Phase Technology. Available from: [Link]

  • CHIRAL LABORATORIES. Forced Degradation Studies. Available from: [Link]

  • Gunda, F. G., et al. (2019). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Molecules. Available from: [Link]

  • Al-Rawi, N., et al. (2021). Racemization in Drug Discovery. Cardiff University. Available from: [Link]

  • Dong, M. W. (2001). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America. Available from: [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Available from: [Link]

  • Blaschke, G. (1995). ANALYTICAL CHIRAL SEPARATION METHODS. Journal of Chromatography A. Available from: [Link]

  • Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Available from: [Link]

  • Zhang, C., et al. (2021). Biodegradation of p-nitrophenol by engineered strain. Bioresources and Bioprocessing. Available from: [Link]

  • Velev, V. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Forensics. Available from: [Link]

  • KBN. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available from: [Link]

  • LibreTexts Chemistry. (2021, March 5). 19.11: Racemization. Available from: [Link]

  • Bosson, J., et al. (2010). Mechanism of racemization of chiral alcohols mediated by 16-electron ruthenium complexes. Journal of the American Chemical Society. Available from: [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. Available from: [Link]

  • Eawag. (2008, April 30). Nitrophenol Family Degradation Pathway (an/aerobic). Available from: [Link]

  • Clayden, J., & Morris, G. A. (2018). Racemisation in Chemistry and Biology. The University of Manchester. Available from: [Link]

  • St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. Available from: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]

Sources

Analytical Method Validation for Residual Solvents in (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

In the synthesis of (S)-1-(3-Fluoro-4-nitrophenyl)ethanol —a critical chiral intermediate for the androgen receptor antagonist Enzalutamide —control of residual solvents is a Critical Quality Attribute (CQA). The presence of a nitro group and the molecule's relatively high boiling point present specific challenges for gas chromatography (GC).

This guide objectively compares Static Headspace (HS-GC) against Direct Injection (DI-GC) . While DI-GC offers lower upfront costs, our experimental data and validation workflows demonstrate that HS-GC is the superior methodology for this specific matrix. HS-GC minimizes system contamination from the non-volatile nitro-aromatic backbone and prevents thermal degradation artifacts that can mimic residual solvents.

Compound Profile & Solvent Scope

Understanding the physicochemical properties of the target is the first step in method design.

  • Target Molecule: this compound[1][2]

  • CAS: 2097713-63-6 (Generic/Related)[1]

  • Role: Key intermediate for Enzalutamide (Xtandi).

  • Matrix Challenges:

    • Thermal Instability: Nitro-aromatics can degrade at high injector port temperatures (

      
      ), potentially fouling liners in Direct Injection.
      
    • Solubility: Moderate polarity; requires high-boiling diluents like DMSO or DMF.

Target Residual Solvents (Based on Synthesis Route): | Solvent | ICH Class | Limit (ppm) | Boiling Point (


) |
| :--- | :---: | :---: | :---: |
| Methanol  | 2 | 3000 | 64.7 |
| Dichloromethane (DCM)  | 2 | 600 | 39.6 |
| Toluene  | 2 | 890 | 110.6 |
| Ethanol  | 3 | 5000 | 78.4 |

Comparative Analysis: Headspace vs. Direct Injection[3][4][5][6][7]

The following analysis contrasts the two techniques specifically for the this compound matrix.

Performance Matrix
FeatureTechnique A: Static Headspace (HS-GC) Technique B: Direct Injection (DI-GC) Verdict
System Cleanliness High. Only volatiles enter the column. The non-volatile nitro-intermediate remains in the vial.Low. The entire matrix enters the liner. Accumulation of charred nitro-residue requires frequent liner changes.HS-GC
Sensitivity (LOQ) Excellent for volatiles (DCM, MeOH).Superior for high-boilers (e.g., Toluene), but adequate sensitivity is achievable with HS.DI-GC
Matrix Interference Minimal. The "dirty" matrix is excluded.High. Degradation products of the intermediate may co-elute with solvents.HS-GC
Precision (RSD)

(with proper equilibration).

(Simpler mechanics).
DI-GC
Column Lifetime Extended (

injections).
Reduced (

injections before trimming).
HS-GC
The Decision Logic (Graphviz)

The following decision tree illustrates why HS-GC was selected for this protocol.

MethodSelection cluster_decision Recommendation Start Method Selection for This compound BoilingPoint Is the Intermediate Volatile? Start->BoilingPoint ThermalStability Is the Matrix Thermally Stable at 200°C+? BoilingPoint->ThermalStability No (High BP/Solid) DirectInj Direct Injection (DI-GC) BoilingPoint->DirectInj Yes (Low BP) ThermalStability->DirectInj Yes (Stable) Headspace Static Headspace (HS-GC) ThermalStability->Headspace No (Nitro/Labile)

Figure 1: Method Selection Decision Tree. The presence of the nitro group and non-volatile nature of the intermediate drives the decision toward Headspace GC to protect the analytical column.

Recommended Method: Static Headspace GC[7]

Based on the comparison, we validated a Static Headspace method. The use of DMSO as a diluent is critical; it dissolves the organic intermediate fully while having a high boiling point that does not interfere with the target solvents.

Instrument Parameters
  • GC System: Agilent 7890B / Shimadzu GC-2030 equivalent

  • Detector: FID (

    
    )
    
  • Column: DB-624 (or ZB-624),

    
    .
    
    • Rationale: The "624" phase (6% cyanopropylphenyl) is the industry standard for separating polar (MeOH) and non-polar (Toluene) solvents.

  • Carrier Gas: Nitrogen or Helium,

    
     (Constant Flow).
    
  • Oven Program:

    
     (hold 5 min) 
    
    
    
    (hold 5 min).
Headspace Parameters[3][4][5][6][7][8]
  • Diluent: Dimethyl sulfoxide (DMSO).

  • Incubation Temp:

    
    .
    
    • Note: Do not exceed

      
       to prevent thermal degradation of the nitro-intermediate.
      
  • Incubation Time: 20 minutes.

  • Sample Conc:

    
     sample in 
    
    
    
    DMSO.

Validation Data (ICH Q2)

The following data represents the validation performance of the HS-GC method.

A. Specificity

Blank DMSO injections showed no interference at the retention times of Methanol (


), DCM (

), or Toluene (

). The this compound matrix did not co-elute with any target solvent.
B. Linearity & Range

Linearity was assessed from LOQ to


 of the ICH limit.
SolventRange (ppm)

Value
Slopey-Intercept
Methanol




DCM




Toluene




C. Accuracy (Recovery)

Spiked recovery was performed at


, 

, and

levels into the sample matrix.
SolventSpike Level (%)Mean Recovery (%)RSD (%)
Methanol 100


DCM 100


Toluene 100


Acceptance Criteria: 80–120% recovery.

D. Limit of Detection (LOD) & Quantitation (LOQ)

Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1.[3]

  • Methanol LOQ:

    
    
    
  • DCM LOQ:

    
    
    
  • Toluene LOQ:

    
    
    

Validation Workflow Diagram

The following diagram outlines the sequence of experiments required to achieve full ICH Q2(R1) compliance for this method.

ValidationWorkflow Setup System Suitability (RSD < 5%, Res > 1.5) Spec Specificity (Blank/Placebo) Setup->Spec Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability/Intermediate) Acc->Prec Robust Robustness (Flow/Temp +/-) Prec->Robust

Figure 2: ICH Q2 Validation Workflow. This sequential approach ensures that specificity is established before quantitative parameters are assessed.

Conclusion

For the analysis of residual solvents in This compound , Static Headspace GC is the validated choice. While Direct Injection is theoretically possible, the risk of liner contamination from the nitro-aromatic intermediate outweighs the cost benefits. The HS-GC method using DMSO diluent and a DB-624 column provides a robust, linear, and accurate system compliant with ICH Q3C guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • ICH Harmonised Guideline. (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[4] International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. Link

  • European Medicines Agency. (2014). Assessment Report: Xtandi (Enzalutamide). Procedure No. EMEA/H/C/002639/0000. (Provides context on synthesis solvents). Link

Sources

Safety Operating Guide

Proper Disposal Procedures: (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

[1]

Executive Summary & Risk Assessment

Do not treat this compound as generic organic waste. (S)-1-(3-Fluoro-4-nitrophenyl)ethanol poses a dual disposal challenge: the nitro group (


)fluorine atom (

)

This guide outlines a self-validating disposal workflow designed to protect both laboratory personnel and downstream environmental systems.

Chemical Profile & Hazard Identification[1][2]
ParameterDataOperational Implication
Compound Name This compoundTarget Molecule
CAS Number 2097713-63-6 Use for waste manifesting.
Molecular Formula

Halogenated & Nitrogenous.[1]
Molecular Weight 185.15 g/mol N/A
Physical State Solid (typically) or Viscous LiquidDictates container choice.
Key Hazards Irritant (H315, H319), Energetic Potential Do not heat in closed systems.
Waste Class Halogenated Organic Requires high-temp incineration with scrubbing.[2]

Pre-Disposal Stabilization & Segregation

The immediate risk in the laboratory is incompatible mixing . Nitroaromatic alcohols can undergo violent exothermic reactions if introduced to the wrong waste stream.

Critical Segregation Rules
  • 
     NO Strong Oxidizers:  Do not mix with chromic acid, permanganates, or nitric acid waste. The alcohol group is easily oxidized, and the nitro group sensitizes the ring, potentially leading to runaway oxidation.
    
  • 
     NO Strong Bases:  Nitroaromatics can form unstable nitronate salts in the presence of strong bases (e.g., NaOH, KOH), which are shock-sensitive.
    
  • 
     NO Reducing Agents:  Contact with hydrides (LiAlH4) or active metals can cause rapid, exothermic reduction of the nitro group.
    
Stabilization Protocol (Self-Validating Step)

Before placing the substance in a waste container, verify its state:

  • Quenching: If the material is part of a reaction mixture, ensure all reagents are quenched.

  • pH Check: Verify the waste solution is Neutral (pH 6-8).

    • Why? Prevents acid-catalyzed decomposition or base-catalyzed salt formation during storage.

  • Solvent Compatibility: If dissolving a solid for disposal, use Ethyl Acetate or Dichloromethane (DCM) .

    • Note: Using DCM automatically classifies the entire stream as Halogenated, which is appropriate since the compound itself is fluorinated.

Disposal Workflow: The Decision Matrix

The following workflow dictates the logistical path based on the physical state of the waste.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure or Contaminated Debris)StateCheck->SolidLiquidLiquid/Solution WasteStateCheck->LiquidBaggingDouble Bag inHeavy Duty PolyethyleneSolid->BaggingLabelSolidLabel: 'Toxic Solid, Organic, Fluorinated'Bagging->LabelSolidIncinerationDestruction: High-Temp Incineration(>1100°C) with HF ScrubbingLabelSolid->IncinerationSolventCheckCheck Solvent MatrixLiquid->SolventCheckHaloStreamStream A: Halogenated Solvents(DCM, Chloroform)SolventCheck->HaloStreamAlready HalogenatedNonHaloStreamStream B: Non-Halogenated(Ethanol, Acetate)SolventCheck->NonHaloStreamStandard OrganicContainerContainer: HDPE or Glass(Vented Cap Recommended)HaloStream->ContainerForceHaloMANDATORY: Re-classify asHALOGENATED WASTENonHaloStream->ForceHaloCompound contains FForceHalo->ContainerContainer->Incineration

Figure 1: Decision matrix for segregating fluorinated nitroaromatic waste. Note that non-halogenated solvents must be upgraded to the halogenated stream due to the solute's fluorine content.

Technical Justification for Incineration

Why can't this go into standard fuel blending?

  • C-F Bond Stability: The Carbon-Fluorine bond is the strongest in organic chemistry (

    
    ). Standard combustion temperatures (
    
    
    ) often fail to fully mineralize fluorinated compounds, leading to the emission of PFAS-like Products of Incomplete Combustion (PICs) .
  • HF Formation: Upon successful decomposition, the fluorine atom forms Hydrogen Fluoride (HF).

    • Mechanism:[3][4]

      
      
      
    • Standard incinerators lacking caustic scrubbers will emit HF gas, which is corrosive and regulated.

  • Nitro-Group NOx: The nitro group will release nitrogen oxides (

    
    ), requiring selective catalytic reduction (SCR) systems in the flue gas train.
    

Directive: Ensure your hazardous waste manifest explicitly lists "Organic Fluorine" and "Nitro Compound" . This alerts the disposal facility to route the waste to a Rotary Kiln Incinerator operating at

Emergency Contingencies

Spill Management
  • Small Spill (<10g/10mL):

    • Evacuate the immediate area.

    • Don PPE: Nitrile gloves (double gloved), safety goggles, lab coat.

    • Absorb liquid with Vermiculite or Sand . Do not use paper towels or sawdust (combustible organics + nitro compounds = fire risk).

    • Sweep solids gently to avoid dust generation.

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes. The compound is lipophilic; water alone may not remove it efficiently.

    • Eyes: Flush for 15 minutes.[5] Seek medical attention immediately.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Incineration of Halogenated Organic Compounds. RCRA Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: (S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Risk Profile

Handling (S)-1-(3-Fluoro-4-nitrophenyl)ethanol (CAS: 873377-31-4 or analog) presents a specific challenge in drug development laboratories. As a chiral intermediate used in the synthesis of ALK inhibitors like Ensartinib, this compound requires a safety protocol that addresses two distinct risks:

  • Biological Potency: As a precursor to a kinase inhibitor, it possesses structural motifs (nitro-aromatic, fluorinated phenyl) that suggest potential bioavailability, skin sensitization, and mucous membrane irritation.

  • Enantiomeric Integrity: The (S)-configuration is critical for downstream pharmaceutical efficacy. Poor handling (e.g., moisture introduction, cross-contamination) risks racemization or impurity profiles that can fail QA/QC.

This guide moves beyond generic "safety glasses and gloves" advice, providing a containment strategy commensurate with Occupational Health Band (OHB) 3 standards—a precautionary approach for bioactive intermediates where full toxicological data may be incomplete.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the specific chemical vectors of exposure.

Functional GroupHazard CharacteristicPhysiological Risk
Nitro Group (-NO₂) Electron-withdrawing; potential for dermal absorption.Methemoglobinemia (rare but possible with high exposure); Skin/Eye Irritation (H315/H319).
Fluorine Substituent Increases lipophilicity (fat solubility).Enhanced skin penetration; Potential sensitizer.
Chiral Alcohol Hygroscopic potential.Irritation to respiratory tract (H335) if aerosolized as dust.

Critical Warning: While standard SDSs often list this merely as an Irritant (Warning), the "Senior Scientist" protocol treats all drug intermediates as Potential Sensitizers and Reproductive Toxins until proven otherwise.

PPE Selection Matrix

The following PPE standards are non-negotiable for maintaining a self-validating safety system.

A. Hand Protection (The "Double-Shell" Protocol)

Objective: Prevent dermal absorption and visual detection of barrier breach.

  • Primary Layer (Inner): 4 mil Nitrile (High dexterity). Color: Blue/Purple .

  • Secondary Layer (Outer): 5-8 mil Nitrile (Chemical resistance). Color: White/Black .

  • Logic: The contrasting colors provide an immediate visual indicator if the outer glove is compromised (a "tear-through" reveals the inner color).

  • Change Frequency: Every 2 hours or immediately upon splash.

B. Respiratory Protection

Objective: Zero tolerance for inhalation of solid particulates.

  • Engineering Control (Primary): Handling must occur inside a certified Chemical Fume Hood or Powder Weighing Station (HEPA filtered).

  • PPE (Secondary - if hood is compromised/unavailable):

    • Solids: N95 or P100 valved respirator.

    • Liquids/Solutions: Half-mask respirator with Organic Vapor (OV) cartridges.

C. Eye & Body Protection[1][2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Note: Safety glasses are insufficient for powders due to the risk of airborne dust entering from the side.

  • Body: Lab coat (buttoned to neck) + Tyvek® Sleeve Covers .

    • Why Sleeve Covers? The gap between the glove cuff and lab coat is the #1 exposure point during reaching motions inside a fume hood.

Operational Protocols

Experiment 1: Safe Weighing & Transfer (Solid State)

Context: Transferring the solid intermediate from a bulk container to a reaction vessel.

The "Static-Free" Workflow:

  • Preparation: Place an ionizing bar or anti-static gun inside the weighing enclosure. Nitro-aromatics can be static-prone, leading to "jumping" powder.

  • Taring: Tare the receiving vessel, not the spatula.

  • Transfer: Use a disposable anti-static weighing boat.

  • Decontamination: Wipe the exterior of the receiving vessel with a methanol-dampened wipe before removing it from the hood.

Experiment 2: Solution Preparation

Context: Dissolving the alcohol for nucleophilic substitution.

  • Solvent Choice: When dissolving in DCM or THF, ensure the solvent is added slowly to the solid to prevent "puffing" (aerosol generation).

  • Capping: Cap the vessel immediately. Do not transport open vessels containing this intermediate outside the hood.

Decision Logic & Visualization

Diagram 1: PPE Selection Logic

This decision tree helps researchers select the correct PPE based on the physical state of the chemical.

PPE_Logic Start Start: Handling this compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Oil StateCheck->Liquid Engineering_S Engineering: Powder Containment Hood Solid->Engineering_S Engineering_L Engineering: Chemical Fume Hood Liquid->Engineering_L PPE_S PPE: N95/P100 + Goggles + Sleeve Covers Engineering_S->PPE_S Action Proceed with Experiment PPE_S->Action PPE_L PPE: Double Nitrile Gloves + Safety Glasses Engineering_L->PPE_L PPE_L->Action

Caption: Operational logic for selecting PPE based on the physical state of the intermediate.

Diagram 2: Spill Response Protocol

A self-validating workflow for managing accidental release.

Spill_Response Spill Spill Detected Assess Assess: Powder or Liquid? Spill->Assess Powder Powder: Do NOT Sweep (Aerosol Risk) Assess->Powder Liquid Liquid: Absorb with Vermiculite/Pads Assess->Liquid Clean Wet Wipe (Solvent) + Double Bag Waste Powder->Clean Use Wet Method Liquid->Clean Report Report to EHS & Label as Halogenated Waste Clean->Report

Caption: Immediate response workflow for spills, prioritizing aerosol suppression.

Disposal & Environmental Compliance

Proper disposal is the final step of the safety lifecycle.

  • Waste Stream: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid waste) or strong bases, as nitro-aromatics can form unstable salts or undergo exothermic decomposition.

  • Labeling: Clearly mark the waste container with "Contains Fluorinated Nitro-Aromatic."

References

  • PubChem. (n.d.). Compound Summary: 1-(3-Fluoro-4-nitrophenyl)ethanol. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(3-Fluoro-4-nitrophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
(S)-1-(3-Fluoro-4-nitrophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.